molecular formula C2H4I2 B146647 1,2-Diiodoethane CAS No. 624-73-7

1,2-Diiodoethane

Cat. No.: B146647
CAS No.: 624-73-7
M. Wt: 281.86 g/mol
InChI Key: GBBZLMLLFVFKJM-UHFFFAOYSA-N
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Description

1,2-Diiodoethane serves as a versatile reagent and fundamental building block in modern organic synthesis. Its primary research value lies in its role as a key precursor for the preparation of low-valent lanthanide reagents, most notably samarium(II) iodide (SmI2) and ytterbium(II) iodide . These powerful single-electron transfer reagents are indispensable in contemporary laboratories for facilitating a wide range of complex transformations, including reductive coupling reactions, ketyl-olefin cyclizations, and Barbier-type reactions, which are crucial in the synthesis of complex natural products and pharmaceutical intermediates . Beyond its synthetic utility, this compound holds significant value in fundamental scientific research. As a 1,2-dihaloethane, it is a classic subject for conformational analysis, exemplifying the principles of internal rotation about a C-C single bond. Studies involving this compound helped establish the existence of anti (trans) and gauche conformers, which are diastereomers with distinct physical properties and relative stabilities influenced by steric, electrostatic, and stereoelectronic effects . This makes it a model compound for educating and investigating molecular structure and dynamics using techniques such as Raman spectroscopy and dipole moment measurements . Furthermore, recent environmental research has identified this compound as a component found in shale gas wastewater, driving studies into its cytotoxic effects and ecological impact. Transcriptomic analyses indicate that exposure to diiodoalkanes can induce oxidative stress in human cell lines, triggering excessive production of reactive oxygen species (ROS) and leading to cell death .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-diiodoethane
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InChI

InChI=1S/C2H4I2/c3-1-2-4/h1-2H2
Source PubChem
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InChI Key

GBBZLMLLFVFKJM-UHFFFAOYSA-N
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Canonical SMILES

C(CI)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H4I2
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DSSTOX Substance ID

DTXSID8060791
Record name Ethane, 1,2-diiodo-
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Molecular Weight

281.86 g/mol
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Physical Description

Light brown or brown crystalline solid; [Sigma-Aldrich MSDS]
Record name 1,2-Diiodoethane
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Vapor Pressure

0.69 [mmHg]
Record name 1,2-Diiodoethane
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CAS No.

624-73-7
Record name 1,2-Diiodoethane
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Record name 1,2-DIIODOETHANE
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Foundational & Exploratory

1,2-diiodoethane chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,2-Diiodoethane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₂H₄I₂), also known as ethylene iodide, is a significant organoiodine compound with the CAS number 624-73-7.[1][2][3] It serves as a crucial reagent and intermediate in various organic synthesis applications, most notably in the preparation of powerful reducing agents like samarium(II) iodide. This document provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and key applications, supported by detailed experimental protocols and structural visualizations.

Chemical and Physical Properties

This compound presents as a light brown to brown or yellow crystalline solid.[4][5][6] It is a stable compound but can discolor upon exposure to light and air.[2][4][7] It is incompatible with strong bases and strong oxidizing agents.[2][4][7] The compound is soluble in methanol, ethanol, ether, benzene, and acetone, but insoluble or only slightly soluble in water.[4][5]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Identifiers
IUPAC NameThis compound[1]
CAS Number624-73-7[1]
Molecular FormulaC₂H₄I₂[1][4]
Molar Mass281.86 g/mol [1][6]
InChI KeyGBBZLMLLFVFKJM-UHFFFAOYSA-N[1][8]
SMILESICCI[1][8]
Physical Properties
AppearanceYellow to brown crystalline powder/crystals[4][5]
Melting Point80 to 82 °C (353 to 355 K)[1][4]
Boiling Point~200 °C[4]
Density2.132 g/mL at 25 °C[4][7]
Vapor Pressure0.349 mmHg at 25 °C[4]
Refractive Index1.8710[4]
Solubility
WaterInsoluble[4][5]
Organic SolventsSoluble in methanol, ethanol, ether[4][7]
Safety Data
Flash Point100.9 °C[4]
Hazard ClassificationsSkin Irrit. 2, Eye Irrit. 2, STOT SE 3[6]
Hazard StatementsH315, H319, H335[6]

Molecular Structure and Conformational Analysis

The structure of this compound is defined by a single carbon-carbon bond with each carbon atom bonded to two hydrogen atoms and one iodine atom. Rotation around the C-C bond leads to different conformations, primarily the anti (or trans) and gauche conformers.

The anti conformer, where the two iodine atoms are positioned opposite each other (dihedral angle of 180°), possesses C₂h symmetry and a dipole moment of zero.[9][10] The gauche form has C₂ symmetry and a significant dipole moment.[9][10] In the gas phase, the anti conformer is more stable. However, in polar solvents like methanol, the energy difference between the two forms decreases because the solvent interacts more strongly with the more polar gauche conformer, stabilizing it.[9][10] In the solid crystalline state, this compound exists exclusively in the anti conformation.[11]

molecular_structure cluster_anti Anti Conformer (180°) cluster_gauche Gauche Conformer (~68°) C1_a C C2_a C C1_a->C2_a I1_a I C1_a->I1_a H1_a H C1_a->H1_a H2_a H C1_a->H2_a I2_a I C2_a->I2_a H3_a H C2_a->H3_a H4_a H C2_a->H4_a C1_g C C2_g C C1_g->C2_g I1_g I C1_g->I1_g H1_g H C1_g->H1_g H2_g H C1_g->H2_g I2_g I C2_g->I2_g H3_g H C2_g->H3_g H4_g H C2_g->H4_g Rotation C-C Bond Rotation cluster_gauche cluster_gauche cluster_anti cluster_anti

Caption: Conformational isomers of this compound.

Chemical Reactions and Applications

Synthesis of Samarium(II) Iodide

One of the most prevalent applications of this compound is in the synthesis of samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent used extensively in organic synthesis.[1][12] The reaction involves the oxidation of samarium metal by this compound in an inert solvent like tetrahydrofuran (THF). The formation of the stable ethene molecule provides a thermodynamic driving force for this transformation.[12] A similar reaction is used to prepare ytterbium(II) iodide.[1][12]

Reaction: Sm + ICH₂CH₂I → SmI₂ + H₂C=CH₂[1]

samarium_iodide_synthesis reagent1 This compound (ICH₂CH₂I) solvent Inert Solvent (e.g., THF) reagent1->solvent dissolved in product1 Samarium(II) Iodide (SmI₂) reagent1->product1 I⁻ transfer product2 Ethene (H₂C=CH₂) reagent1->product2 Elimination reagent2 Samarium Metal (Sm) reagent2->solvent suspended in reagent2->product1 Sm → Sm²⁺

Caption: Synthesis pathway of Samarium(II) Iodide.

Photodissociation Reactions

The photoreaction of this compound has been studied in both the gas phase and in solution.[9][10] In the gas phase, the reaction proceeds via the rupture of the first C-I bond, followed by the cleavage of the second C-I bond in the resulting haloethyl radical (C₂H₄I•).[9][10] In solution, a solvent cage effect enables an alternative, more energetically favorable pathway where the bridged C₂H₄I• radical can react with the liberated iodine atom to form a C₂H₄I-I isomer, which then decomposes into ethene and iodine (I₂).[9][10]

Experimental Protocols

Synthesis of this compound

This protocol is based on the direct iodination of ethylene.[4][12][13]

Reaction: C₂H₄ + I₂ → C₂H₄I₂

Methodology:

  • Reaction Setup: A mixture of iodine (I₂) and ethanol is prepared in a suitable reaction vessel equipped with a gas inlet tube and a stirrer.

  • Gas Introduction: Ethylene gas (C₂H₄) is bubbled through the iodine-ethanol mixture. The reaction progress is monitored by the disappearance of the characteristic purple/brown color of the iodine.

  • Reaction Completion: The introduction of ethylene is continued until the iodine color is completely discharged, and needle-like crystals of this compound begin to form.

  • Isolation: Upon completion, the reaction mixture is filtered to collect the crude product. The crystals are washed to remove residual reactants.

  • Purification: The crude this compound is recrystallized from ethanol to yield the purified product.

synthesis_workflow start Start: Prepare I₂ in Ethanol step1 Bubble Ethylene Gas Through Mixture start->step1 step2 Monitor Decolorization of Iodine step1->step2 step3 Continue Until Colorless & Crystals Form step2->step3 Reaction Progress step4 Filter Mixture to Collect Crude Product step3->step4 step5 Wash Crude Crystals step4->step5 step6 Recrystallize from Ethanol step5->step6 end End: Pure This compound step6->end

Caption: General workflow for the synthesis of this compound.

Purification Protocol

This method is for the purification of commercially obtained or synthesized this compound.[7][13]

Methodology:

  • Dissolution: Dissolve the crude this compound in diethyl ether.

  • Washing: Transfer the ethereal solution to a separatory funnel and wash it with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any free iodine.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and evaporate the ether under reduced pressure (in vacuo).

  • Distillation: Distill the remaining residue to obtain pure this compound.

  • Storage: Store the purified product in a cool, dark place to prevent light-induced decomposition.[7][13]

Safety and Handling

This compound is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4][6][14]

  • Handling: Use in a well-ventilated area or outdoors.[14][15] Avoid breathing dust, fumes, or vapors.[14][15] Avoid contact with skin and eyes.[14][15]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-impermeable gloves, and eye/face protection (eyeshields).[4][15] A dust mask (type N95 or equivalent) is recommended.

  • Storage: Store in a cool, dry place between 2-8°C.[4] The material is light and air-sensitive and should be stored accordingly, preferably under an inert atmosphere.[2][7]

  • Spills: In case of a spill, sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[14] Use spark-proof tools.[14][15]

References

A Comprehensive Technical Guide to the Physical Properties of 1,2-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodoethane, also known as ethylene diiodide, is an organoiodine compound with the chemical formula C₂H₄I₂.[1] It serves as a versatile reagent in organic synthesis, most notably in the preparation of samarium(II) iodide and ytterbium(II) iodide.[2][3] This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental protocols for their determination and visualizations of key experimental workflows.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and purification. A summary of these properties is presented below.

Data Presentation: Quantitative Physical Properties
PropertyValueUnitsConditionsCitations
Molecular Weight 281.86 g/mol -[3][4][5]
Melting Point 80 - 82°Clit.[3]
Boiling Point 206°Cat 760 mmHg
Density 2.132g/mLat 25 °C (lit.)[3]
Refractive Index 1.674--
Solubility Soluble in methanol. Insoluble in water.--[6][7]
Appearance White to almost white crystalline powder.--[6]
Stability Stable, but may discolor on exposure to light.--
Inpatibilities Strong bases, strong oxidizing agents.--

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are outlined below. These protocols are based on established laboratory techniques.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus, such as a Mel-Temp or a Thiele tube.

Methodology:

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[8]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point.

  • Purity Assessment: A sharp melting point range of 0.5-1 °C indicates a high degree of purity. A broader range suggests the presence of impurities.[9]

Diagram: Workflow for Melting Point Determination

MeltingPoint_Workflow Melting Point Determination Workflow A Prepare Sample: Pack 2-3 mm of this compound in a capillary tube B Place Capillary Tube in Melting Point Apparatus A->B C Heat Sample at 1-2 °C/min B->C D Observe and Record Melting Range C->D E Assess Purity: Sharp range indicates high purity D->E BoilingPoint_Workflow Boiling Point Determination Workflow A Prepare Sample: Place this compound and inverted capillary in a Durham tube B Assemble Apparatus: Attach to thermometer and place in Thiele tube A->B C Heat Thiele Tube Gently B->C D Observe Bubble Stream and Cool C->D E Record Temperature when Liquid Re-enters Capillary D->E SmI2_Synthesis Synthesis of Samarium(II) Iodide cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Sm Samarium Metal (Sm) SmI2 Samarium(II) Iodide (SmI₂) Sm->SmI2 DIE This compound (ICH₂CH₂I) DIE->SmI2 Ethene Ethene (C₂H₄) DIE->Ethene

References

1,2-Diiodoethane (CAS 624-73-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1,2-diiodoethane (CAS 624-73-7), a versatile organoiodine compound. This document details its chemical and physical properties, synthesis, key applications in organic chemistry, and essential safety and handling information. The content is structured to serve as a practical resource for professionals in research, chemical synthesis, and drug development.

Core Properties and Data

This compound, also known as ethylene diiodide, is a halogenated alkane that presents as a crystalline solid at room temperature.[1][2] Its utility in synthetic chemistry is largely due to the reactive nature of its carbon-iodine bonds.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its appropriate handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molecular Formula C₂H₄I₂[1][3]
Molecular Weight 281.86 g/mol [1][4]
Appearance Yellow rhomboid or plate-like crystals, Light brown or brown crystalline solid[1][3]
Melting Point 80-82 °C[3]
Boiling Point 200 °C[3]
Density 2.132 g/mL at 25 °C[3]
Solubility Soluble in methanol, ethanol, ether, benzene, and acetone. Insoluble in water.[3][5]
Vapor Pressure 0.349 mmHg at 25 °C[3]
Refractive Index 1.871[3]
Flash Point 100.9 °C[3]
Stability Stable, but may discolor on exposure to light.[3][6]
InChI Key GBBZLMLLFVFKJM-UHFFFAOYSA-N[7]
SMILES ICCI[7]
Safety and Handling Information

This compound is classified as a hazardous substance and requires careful handling to minimize exposure. It is a skin and eye irritant and may cause respiratory irritation.[1][8]

Hazard StatementGHS CodeReference(s)
Causes skin irritationH315[1]
Causes serious eye irritationH319[1]
May cause respiratory irritationH335[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[9]

  • Skin Protection: Wear chemical-impermeable gloves and protective clothing.[9]

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[9]

Storage and Handling:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

  • Keep away from strong bases and strong oxidizing agents.[2][3]

  • The compound is light-sensitive and should be stored in the dark.[6]

  • Handle in a well-ventilated area and avoid the formation of dust and aerosols.[9]

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the direct reaction of ethylene with iodine.[11][12] This reaction proceeds via an electrophilic addition mechanism.[11]

Synthesis of this compound from Ethylene

The synthesis involves the addition of iodine across the double bond of ethylene.[11]

Reaction: C₂H₄ + I₂ ⇌ C₂H₄I₂[11]

Experimental Protocol:

  • Prepare a mixture of iodine and ethanol.

  • Bubble ethylene gas through the solution.

  • Continue the addition of ethylene until the color of the iodine disappears, indicating the reaction is complete.

  • Needle-like crystals of this compound will form in the reaction mixture.

  • Filter the crude product from the solution.

  • Wash the crystals.

  • Recrystallize the crude product from ethanol to obtain purified this compound.[10]

Purification Method: For further purification, dissolve the compound in ether, wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃), dry over magnesium sulfate (MgSO₄), and then remove the ether in vacuo. The product can then be distilled.[6]

Synthesis_of_1_2_diiodoethane Ethylene Ethylene (C₂H₄) ReactionVessel Reaction in Ethanol Ethylene->ReactionVessel Iodine Iodine (I₂) Iodine->ReactionVessel Product This compound ReactionVessel->Product Electrophilic Addition

Caption: Synthesis of this compound from ethylene and iodine.

Applications in Organic Synthesis

This compound is a valuable reagent in organic synthesis, primarily used for the preparation of samarium(II) iodide and ytterbium(II) iodide.[4][12] It also serves as an iodine source for the dehydroxy-iodination of alcohols.[6]

Preparation of Samarium(II) Iodide (SmI₂)

Samarium(II) iodide is a powerful single-electron transfer reagent widely used in organic synthesis.[11] this compound is a key component in its preparation.

Reaction: Sm + ICH₂CH₂I → SmI₂ + C₂H₄

Experimental Protocol (Kagan's Method):

  • In an inert atmosphere, add samarium metal to an inert solvent, typically tetrahydrofuran (THF).[11]

  • Add a solution of this compound in THF to the samarium suspension.

  • The reaction is typically rapid and results in the formation of a deep blue solution of samarium(II) iodide.

  • The ethylene gas produced is vented.

  • The resulting SmI₂ solution is used in situ for subsequent reactions.[11]

This method is also applicable for the synthesis of ytterbium(II) iodide (YbI₂).[4][11]

SmI2_Synthesis Samarium Samarium (Sm) THF THF (Solvent) Samarium->THF Diiodoethane This compound Diiodoethane->THF SmI2 Samarium(II) Iodide (SmI₂) THF->SmI2 Reaction Ethene Ethene (byproduct) SmI2->Ethene Formation of

Caption: Preparation of Samarium(II) Iodide using this compound.

Other Applications
  • Dehydroxy-iodination of alcohols: this compound can be used as an effective reagent for converting alcohols to iodides.[6]

  • Synthesis of homopropargyl alcohols: It is used in the sonochemical Barbier-type reaction for the synthesis of derivatives of regioselective homopropargyl alcohols.[6]

  • Pharmaceutical Intermediates: Due to its role in facilitating complex bond formations, it is used in the synthesis of pharmaceutical intermediates.[10][13]

Reaction Mechanisms

The primary reaction mechanism for the synthesis of this compound from ethylene is an electrophilic addition. The π electrons of the ethylene double bond attack an iodine molecule, leading to the formation of a cyclic iodonium ion intermediate. This intermediate is then attacked by an iodide ion in an anti-addition, resulting in this compound.[11]

In its application for preparing SmI₂, the reaction involves the oxidative addition of the carbon-iodine bonds to the samarium metal, leading to the formation of the stable samarium(II) iodide and the release of ethene gas.[11]

Conclusion

This compound is a fundamental reagent in organic synthesis with significant applications, particularly in the preparation of powerful reducing agents like samarium(II) iodide. Its well-defined properties and synthesis routes make it a valuable tool for chemists in academia and industry, including those in drug development who rely on complex synthetic transformations. Proper handling and storage are crucial to ensure its safe and effective use in the laboratory.

References

An In-depth Technical Guide to the Stability and Storage of 1,2-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and storage of 1,2-diiodoethane, a critical organoiodine compound utilized in organic synthesis and pharmaceutical development. Due to its inherent sensitivity to environmental factors, a thorough understanding of its stability profile is paramount to ensure its quality, purity, and performance in research and drug development applications. This document details the known decomposition pathways, the impact of light, heat, and moisture on its stability, and recommended storage and handling procedures. Furthermore, it outlines model experimental protocols for conducting stability-indicating analyses to monitor the integrity of this compound over time.

Introduction

This compound (ethylene diiodide) is a versatile reagent, notably used in the preparation of samarium(II) iodide and ytterbium(II) iodide, which are powerful reducing agents in organic synthesis.[1] Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). However, like many organoiodine compounds, this compound exhibits sensitivity to various environmental factors, which can lead to its degradation. This degradation not only reduces the purity and efficacy of the reagent but can also introduce impurities that may interfere with downstream reactions or compromise the safety of pharmaceutical preparations.

This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the stability and proper storage of this compound. By adhering to the principles and protocols outlined herein, users can minimize degradation, ensure the reliability of their experimental results, and maintain the quality of their materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₂H₄I₂[2][3]
Molecular Weight 281.86 g/mol [2][3]
Appearance White to light brown or yellow crystalline powder[2]
Melting Point 80-82 °C[4][5]
Boiling Point 200.05 °C[2]
Density 2.132 g/mL at 25 °C[2]
Solubility Soluble in methanol and ether; insoluble in water.[2]

Stability Profile and Decomposition Pathways

This compound is described as stable under optimal conditions, but it is susceptible to degradation upon exposure to light, air (oxygen), and heat.[2] Discoloration, typically to a yellow or brown hue, is a common visual indicator of degradation and is attributed to the formation of molecular iodine (I₂).[6]

Factors Influencing Stability

The stability of this compound is influenced by several key factors, as summarized in Table 2.

Table 2: Factors Influencing the Stability of this compound

FactorInfluence on StabilityExpected Outcome of DegradationMitigation Measures
Light Highly sensitive, particularly to UV and visible light. Light provides the energy to break the weak carbon-iodine (C-I) bond.Homolytic cleavage of C-I bonds, leading to radical formation and subsequent production of ethene and molecular iodine (I₂), causing discoloration.Store in amber or opaque containers, in the dark.
Heat Susceptible to thermal decomposition at elevated temperatures.Can undergo elimination reactions to form ethene and hydrogen iodide (HI).Store at recommended cool temperatures (e.g., 2-8 °C).
Air (Oxygen) Can participate in radical chain reactions, accelerating decomposition, especially in the presence of light.Formation of various oxidation byproducts.Store under an inert atmosphere (e.g., argon or nitrogen) in tightly sealed containers.
Moisture While direct hydrolysis data for this compound is not readily available, moisture can facilitate decomposition pathways for other organoiodides.Potential for hydrolysis to form ethylene glycol and hydrogen iodide.Store in a dry, desiccated environment.
Incompatible Materials Reacts with strong bases and strong oxidizing agents.Can lead to vigorous or uncontrolled reactions and decomposition.Store away from incompatible materials.
Decomposition Pathways

The primary degradation pathway for this compound, particularly under photolytic conditions, involves the homolytic cleavage of the carbon-iodine bond.

Upon exposure to light, this compound undergoes the following decomposition steps, especially in solution:

  • Initiation: The absorption of a photon with sufficient energy leads to the homolytic cleavage of one of the C-I bonds, generating a 2-iodoethyl radical and an iodine radical.

  • Propagation/Further Decomposition:

    • In the gas phase: The 2-iodoethyl radical can undergo a secondary C-I bond cleavage to produce ethene and another iodine radical.

    • In solution: A "cage effect" can trap the initially formed radicals. The 2-iodoethyl radical can react with the iodine radical to form a transient isomer, which then decomposes to ethene and molecular iodine (I₂).

  • Termination: The radical species can combine in various ways to form stable products. The accumulation of molecular iodine is responsible for the characteristic discoloration of the degraded product.

The photodegradation pathway in solution is visualized in the following diagram:

G cluster_initiation Initiation cluster_solution In Solution (Cage Effect) C2H4I2 This compound Radicals 2-Iodoethyl Radical (•CH₂CH₂I) + Iodine Radical (I•) C2H4I2->Radicals hv (Light) Isomer Transient Isomer (C₂H₄I-I) Radicals->Isomer Recombination Products Ethene (C₂H₄) + Molecular Iodine (I₂) Isomer->Products Decomposition

Caption: Photodegradation pathway of this compound in solution.

At elevated temperatures, this compound can undergo thermal decomposition, primarily through an elimination reaction to yield ethene and hydrogen iodide.

Storage and Handling

Proper storage and handling are critical to maintaining the stability and purity of this compound.

Table 3: Recommended Storage and Handling Procedures for this compound

ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated)To minimize thermal decomposition.
Light Store in a dark place, using amber or opaque containers.To prevent photodegradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).To prevent oxidation.
Container Tightly sealed containers.To prevent exposure to air and moisture.
Moisture Store in a dry, well-ventilated area. Consider using a desiccator for long-term storage.To minimize potential hydrolysis.
Stabilizers For some iodoalkanes, a piece of copper wire is added as a stabilizer to scavenge iodine radicals.[6] This may be considered for long-term storage of this compound.To inhibit radical-mediated decomposition.
Handling Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.To ensure safety and minimize exposure.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately quantifying the active compound in the presence of its degradation products, excipients, and impurities. The following are model experimental protocols that can be adapted for the stability assessment of this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the specificity of the analytical method.

Table 4: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionProposed Experimental Setup
Acid Hydrolysis Dissolve this compound in a suitable solvent (e.g., methanol) and treat with 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis Dissolve this compound in a suitable solvent and treat with 0.1 M NaOH at 60 °C for 24 hours.
Oxidation Dissolve this compound in a suitable solvent and treat with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Store solid this compound at 60 °C for 7 days.
Photodegradation Expose solid this compound to a light source according to ICH Q1B guidelines (e.g., a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

The following diagram illustrates a general workflow for conducting forced degradation studies:

G cluster_workflow Forced Degradation Workflow Start Prepare Solutions of This compound Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Neutralize Neutralize/Quench Reactions (if applicable) Stress->Neutralize Dilute Dilute Samples to Working Concentration Neutralize->Dilute Analyze Analyze by Stability-Indicating Method (e.g., UPLC-UV, GC-MS) Dilute->Analyze Identify Identify Degradation Products Analyze->Identify Validate Validate Method Specificity Identify->Validate

Caption: General workflow for forced degradation studies.

Model Stability-Indicating UPLC-UV Method

This method can be used for the quantification of this compound and the detection of its degradation products.

Table 5: Model UPLC-UV Method Parameters

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable ratio of A:B, then ramp up the percentage of B to elute the compound and its more nonpolar degradants.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 °C
Detection Wavelength UV detection at a wavelength where this compound and its potential degradation products absorb (a photodiode array detector is recommended for method development).
Injection Volume 1 - 5 µL
Sample Preparation Dissolve the sample in a suitable solvent (e.g., acetonitrile) to an appropriate concentration.
Model Stability-Indicating GC-MS Method

GC-MS is a powerful technique for the separation and identification of volatile degradation products.

Table 6: Model GC-MS Method Parameters

ParameterSuggested Conditions
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).
Injector Temperature 250 °C
Oven Temperature Program Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute all components.
Mass Spectrometer Electron Ionization (EI) at 70 eV. Scan range of m/z 35-350.
Sample Preparation Dissolve the sample in a volatile solvent (e.g., dichloromethane or hexane) to an appropriate concentration.

Conclusion

The stability of this compound is a critical consideration for its effective use in research and pharmaceutical development. Its sensitivity to light, heat, and air necessitates strict adherence to proper storage and handling protocols. By storing this compound in a cool, dark, and dry environment, preferably under an inert atmosphere, its degradation can be significantly minimized. The implementation of stability-indicating analytical methods, such as UPLC-UV and GC-MS, is essential for monitoring its purity and ensuring the integrity of experimental outcomes. This guide provides the foundational knowledge and model protocols to assist researchers and scientists in maintaining the quality and reliability of this important chemical reagent.

References

Spectroscopic Analysis of 1,2-Diiodoethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1,2-diiodoethane, a vital organoiodine compound utilized in various organic synthesis applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data and methodologies for its identification and characterization.

Spectral Data Summary

The quantitative spectral data for this compound are summarized in the tables below, providing a clear reference for its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectral Data
Parameter ¹H NMR ¹³C NMR
Chemical Shift (δ) 3.75 ppm[1]-5.0 ppm[2]
Multiplicity SingletSinglet
Solvent CDCl₃[2][3]CDCl₃[2]
Reference Tetramethylsilane (TMS)[4][5]Tetramethylsilane (TMS)[2][4]
Coupling Constant Not ApplicableNot Applicable
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibrational Mode Assignment Intensity Sample Phase
2960 - 2850C-H Stretch (alkane)MediumSolid
1420 - 1405CH₂ ScissoringMediumSolid
1170 - 1150CH₂ WaggingMediumSolid
600 - 500C-I StretchStrongSolid

Note: Specific peak values can vary slightly based on the sample preparation method (e.g., KBr pellet, Nujol mull, or solution).

Mass Spectrometry (MS) Data
m/z Relative Intensity (%) Proposed Fragment
282~15[C₂H₄I₂]⁺ (Molecular Ion)
155100[C₂H₄I]⁺
127~60[I]⁺
28~50[C₂H₄]⁺
27~85[C₂H₃]⁺

Data obtained via Electron Ionization (EI) Mass Spectrometry.[6]

Experimental Protocols

Detailed methodologies for acquiring the spectral data presented above are provided to ensure reproducibility.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.[4]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Data Acquisition:

  • The ¹H NMR spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer.[4][7]

  • The spectrometer is locked to the deuterium signal of the CDCl₃.

  • Standard acquisition parameters for a routine ¹H spectrum are used, including a 30° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

3. ¹³C NMR Data Acquisition:

  • The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a corresponding frequency (e.g., 100 MHz or 125 MHz).[4][8]

  • A standard proton-decoupled pulse sequence is utilized.

  • The receiver gain is optimized, and a sufficient number of scans are acquired.

  • The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm, which is then calibrated to the TMS scale at 0.00 ppm.[9]

Infrared (IR) Spectroscopy Protocol

1. Sample Preparation (KBr Pellet Method):

  • A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle.

  • The homogenous mixture is then compressed in a pellet die under high pressure (several tons) to form a transparent or translucent pellet.

2. Data Acquisition:

  • A background spectrum of the empty sample compartment is first recorded.

  • The KBr pellet containing the sample is placed in the sample holder of an FTIR spectrometer.

  • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[10]

  • The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry Protocol

1. Sample Introduction:

  • A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography for volatile samples.

2. Ionization (Electron Ionization - EI):

  • The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV).[8][11][12]

  • This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺) and subsequent fragment ions.[11][12]

3. Mass Analysis and Detection:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • A detector measures the abundance of each ion at a specific m/z value.

  • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Output Sample Sample Dissolution\n(CDCl3) Dissolution (CDCl3) Sample->Dissolution\n(CDCl3) NMR Grinding\n(KBr) Grinding (KBr) Sample->Grinding\n(KBr) IR Vaporization Vaporization Sample->Vaporization MS NMR_Spec NMR Spectrometer (¹H & ¹³C) Dissolution\n(CDCl3)->NMR_Spec FTIR_Spec FTIR Spectrometer Grinding\n(KBr)->FTIR_Spec MS_Spec Mass Spectrometer (EI) Vaporization->MS_Spec NMR_Data NMR Spectra (Chemical Shifts) NMR_Spec->NMR_Data IR_Data IR Spectrum (Wavenumbers) FTIR_Spec->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS_Spec->MS_Data

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation M [C₂H₄I₂]⁺ (m/z = 282) F1 [C₂H₄I]⁺ (m/z = 155) M->F1 - I• F2 [I]⁺ (m/z = 127) M->F2 - C₂H₄I• F1->F2 - C₂H₄ F3 [C₂H₄]⁺ (m/z = 28) F1->F3 - I• F4 [C₂H₃]⁺ (m/z = 27) F3->F4 - H• I_radical I• C2H4_neutral C₂H₄ H_radical H•

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

An In-depth Technical Guide to the Solubility of 1,2-Diiodoethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2-diiodoethane in various organic solvents. Due to a lack of readily available quantitative data in published literature, this guide summarizes the qualitative solubility and presents a detailed, standardized experimental protocol for the quantitative determination of solubility for crystalline compounds such as this compound.

Solubility of this compound: A Qualitative Overview

This compound (also known as ethylene diiodide) is a halogenated alkane that presents as a crystalline powder.[1] Its solubility is a critical parameter in various applications, including organic synthesis and pharmaceutical research. While precise quantitative solubility data is sparse, a qualitative understanding can be drawn from multiple sources.

The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that nonpolar compounds will dissolve in nonpolar solvents, and polar compounds will dissolve in polar solvents. This compound, with its carbon-iodine bonds, possesses a degree of polarity, influencing its solubility in different organic media.

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolvent TypeSolubility
MethanolPolar ProticSoluble[1][2][3]
EthanolPolar ProticSoluble[2]
AcetonePolar AproticSoluble
Diethyl EtherNonpolarSoluble[2]
ChloroformNonpolarSoluble
BenzeneNonpolarSoluble
WaterPolar ProticSparingly Soluble (0.82 g/L at 25°C)[4]

Note: "Soluble" indicates that the source material states solubility without providing specific quantitative values. Further experimental determination is required for precise measurements.

Experimental Protocol for Determining Solubility

The most common and widely accepted method for determining the equilibrium solubility of a solid compound is the shake-flask method .[5][6] This procedure involves achieving a saturated solution at a controlled temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Glass flasks or vials with airtight seals (e.g., screw caps with PTFE liners)

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and chemically inert syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.[7]

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid this compound to a flask or vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached and maintained.[8]

    • Add a known volume of the desired organic solvent to the flask.

  • Equilibration:

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a constant temperature shaker set to the desired temperature (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours.[8] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.

  • Separation of Undissolved Solid:

    • Once equilibrium is established, remove the flask from the shaker and allow it to stand at the same constant temperature to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, two common methods can be used:

      • Centrifugation: Centrifuge the sample at the controlled temperature. This will pellet the excess solid at the bottom of the tube.

      • Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically inert syringe filter into a clean vial.[7] This method is highly effective at removing fine particles.

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical technique, such as HPLC.[7]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Data Reporting:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Separation cluster_analysis 4. Analysis cluster_result 5. Result prep Add excess this compound and solvent to flask equilibrate Agitate at constant temperature (24-72h) prep->equilibrate separation Centrifuge or Filter to remove undissolved solid equilibrate->separation dilute Dilute saturated solution separation->dilute analyze Quantify using HPLC (or other method) dilute->analyze result Report solubility (e.g., mg/mL at T°C) analyze->result

Caption: Experimental workflow for determining solubility.

References

Theoretical Conformational Analysis of 1,2-Diiodoethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodoethane (C₂H₄I₂) serves as a fundamental model for understanding conformational isomerism in substituted alkanes. The rotational freedom around the central carbon-carbon single bond gives rise to distinct spatial arrangements of the iodine atoms, known as conformers. The two primary conformers of interest are the anti (or trans) and gauche forms. The relative stability and populations of these conformers are governed by a delicate balance of steric and electronic effects, which can be probed through both theoretical calculations and experimental spectroscopy. This technical guide provides an in-depth analysis of the theoretical studies on this compound conformers, supported by experimental considerations.

Conformational Isomers of this compound

The rotation around the C-C bond in this compound leads to a potential energy surface with distinct minima corresponding to the stable conformers.

  • Anti (Trans) Conformer: In the anti conformation, the two iodine atoms are positioned at a dihedral angle of 180° with respect to each other. This arrangement minimizes steric repulsion between the bulky iodine atoms, and it is generally considered the most stable conformer.

  • Gauche Conformer: The gauche conformer is characterized by a dihedral angle of approximately 60° between the two iodine atoms. This conformation is generally higher in energy than the anti form due to increased steric strain.

Theoretical Studies and Computational Methodologies

A variety of computational methods have been employed to investigate the conformational landscape of 1,2-dihaloethanes, including this compound. These theoretical approaches provide valuable insights into the geometric parameters and relative energies of the conformers.

Computational Methods

The primary theoretical methods utilized in the study of this compound conformers include:

  • Ab initio methods:

    • Hartree-Fock (HF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.

    • Møller-Plesset Perturbation Theory (MP2): This method incorporates electron correlation effects, which are crucial for accurately describing intermolecular interactions and relative energies.[1]

  • Density Functional Theory (DFT):

    • B3LYP: This is a widely used hybrid functional that combines the strengths of both HF and DFT methods.

Basis Sets

The choice of basis set is critical for obtaining accurate computational results. For studies involving heavy atoms like iodine, specialized basis sets are often required. A commonly used basis set for this compound is the 3-21G basis set.

Logical Relationship of Conformational Analysis

The following diagram illustrates the logical flow of theoretical conformational analysis.

G cluster_molecule Molecule cluster_conformers Conformers cluster_methods Theoretical Methods cluster_properties Calculated Properties This compound This compound Anti Anti (Trans) Dihedral Angle = 180° This compound->Anti Gauche Gauche Dihedral Angle ≈ 60° This compound->Gauche HF Hartree-Fock (HF) Anti->HF Analyzed by MP2 Møller-Plesset (MP2) Anti->MP2 Analyzed by DFT Density Functional Theory (DFT) (e.g., B3LYP) Anti->DFT Analyzed by Gauche->HF Analyzed by Gauche->MP2 Analyzed by Gauche->DFT Analyzed by Geom Geometric Parameters (Bond Lengths, Angles) HF->Geom Yields Energy Relative Energies (ΔE) HF->Energy Yields MP2->Geom Yields MP2->Energy Yields DFT->Geom Yields DFT->Energy Yields

Figure 1: Logical relationship in theoretical conformational analysis.

Quantitative Data from Theoretical Studies

ParameterAnti ConformerGauche ConformerComputational MethodBasis SetReference
Relative Energy (kcal/mol) 0.0> 0.0HF, MP2, B3LYP3-21G
I-C-C-I Dihedral Angle 180°~60°HF, MP2, B3LYP3-21G
C-C Bond Length (Å) Typical Alkane ValueSlightly Longer---
C-I Bond Length (Å) Typical ValueSlightly Longer---
∠ICC Bond Angle Typical TetrahedralSlightly Distorted---
∠CCH Bond Angle Typical TetrahedralSlightly Distorted---

Note: Specific numerical values for bond lengths and angles for this compound from various computational methods are not consistently reported in the surveyed literature. The table reflects the qualitative trends observed in studies of 1,2-dihaloethanes.

Experimental Protocols

Experimental techniques, particularly vibrational spectroscopy, are crucial for validating theoretical predictions and providing real-world data on the conformational equilibrium of this compound.

Raman and Infrared (IR) Spectroscopy

Raman and Infrared (IR) spectroscopy are powerful techniques for studying conformational isomers because the vibrational modes of the anti and gauche conformers are distinct.[2]

The following diagram outlines a typical workflow for the spectroscopic analysis of this compound conformers.

G cluster_exp Experimental Workflow SamplePrep Sample Preparation (e.g., in solution) Spectroscopy Spectroscopic Measurement (Raman or IR) SamplePrep->Spectroscopy DataAnalysis Data Analysis (Peak assignment, Intensity ratio) Spectroscopy->DataAnalysis Population Conformer Population Determination DataAnalysis->Population

Figure 2: Generalized workflow for spectroscopic conformational analysis.

1. Sample Preparation:

  • For Solution-Phase Studies: A dilute solution of this compound is prepared in a suitable solvent (e.g., carbon tetrachloride, hexane). The choice of solvent is critical as it can influence the conformational equilibrium.

  • For Solid-Phase Studies: A thin film of solid this compound can be prepared by cooling the liquid sample on a suitable substrate.

2. Raman Spectroscopy:

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Ar+ laser at 514.5 nm or a He-Ne laser at 632.8 nm) is used.

  • Data Acquisition: The sample is placed in a quartz cuvette (for solutions) or on a cold stage (for solids). The scattered Raman light is collected, typically at a 90° angle to the incident beam, and dispersed by a monochromator onto a detector (e.g., a CCD camera).

  • Data Analysis: The resulting Raman spectrum will show distinct peaks corresponding to the vibrational modes of the anti and gauche conformers. The relative intensities of these peaks can be used to determine the relative populations of the two conformers at a given temperature.

3. Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: The sample is placed in an IR-transparent cell (e.g., with NaCl or KBr windows for solutions). The infrared radiation is passed through the sample, and the transmitted light is measured by a detector.

  • Data Analysis: Similar to Raman spectroscopy, the IR spectrum will exhibit characteristic absorption bands for the anti and gauche conformers. The integrated areas of these bands are proportional to the concentration of each conformer, allowing for the determination of their relative populations.

Conclusion

The conformational analysis of this compound provides a clear example of the interplay between steric and electronic effects in determining molecular geometry and stability. Theoretical calculations, particularly those employing MP2 and DFT methods, are invaluable tools for predicting the properties of the anti and gauche conformers. These computational predictions can be validated and refined through experimental techniques like Raman and IR spectroscopy. A combined theoretical and experimental approach is essential for a comprehensive understanding of the conformational landscape of this and other flexible molecules, which is of fundamental importance in various fields, including drug design and materials science.

References

An In-depth Technical Guide to the Discovery and History of 1,2-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diiodoethane, also known as ethylene diiodide, is an organoiodine compound with the chemical formula C₂H₄I₂. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. It is intended for an audience with a technical background in chemistry and drug development, offering detailed experimental protocols and structured data for ease of reference and comparison.

Historical Discovery and Context

The study of organoiodine compounds dates back to the early 19th century, following the discovery of iodine by Bernard Courtois in 1811. The mid-1800s saw the burgeoning field of organic synthesis, with chemists exploring the reactivity of newly discovered organic molecules. The synthesis of haloalkanes, in particular, became a fundamental area of investigation, enabling the interconversion of various functional groups.

While the exact first synthesis is not definitively documented in a single seminal paper, historical chemical literature points towards the initial preparation of "iodure d'éthylène" (ethylene iodide) around 1855 by the French chemist J. Personne . His work was part of the broader European effort in the 19th century to systematically synthesize and characterize organic compounds. The primary method for its preparation, the direct addition of iodine to ethylene, was an early example of an electrophilic addition reaction to an alkene, a class of reactions that would become a cornerstone of organic chemistry.

Physicochemical Properties

This compound is a solid at room temperature and possesses a range of physical and chemical properties that are critical for its application in synthesis. The following tables summarize its key quantitative data.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₂H₄I₂
Molar Mass 281.86 g/mol [1]
Appearance Light brown to brown crystals or crystalline powder[2][3][4]
Melting Point 80-82 °C[1]
Boiling Point 206 °C at 760 mmHg
Density 2.132 g/mL at 25 °C
Solubility Soluble in methanol, ethanol, and ether. Insoluble in water.[2][3]
Refractive Index 1.8710

Table 2: Chemical and Safety Information

PropertyValue
CAS Number 624-73-7
InChI Key GBBZLMLLFVFKJM-UHFFFAOYSA-N
Stability Stable, but may discolor on exposure to light.[2]
Incompatibilities Strong bases, strong oxidizing agents.[2]
Primary Hazard Irritant

Key Experimental Protocols

The synthesis of this compound has been refined over the years, but the foundational method of direct iodination of ethylene remains a key illustration of its preparation.

Historical Synthesis: Direct Iodination of Ethylene (circa 1855)

This protocol is a representation of the early methods used for the synthesis of this compound.

Objective: To synthesize this compound by the direct reaction of ethylene gas with iodine.

Materials:

  • Ethylene gas (C₂H₄)

  • Iodine (I₂)

  • Ethanol (as a solvent)

Procedure:

  • A mixture of iodine and ethanol is prepared in a suitable reaction vessel.

  • Ethylene gas is passed through this mixture.

  • The reaction proceeds until the characteristic color of the iodine disappears completely, indicating its consumption.

  • Upon completion, needle-like crystals of this compound are formed.

  • The crude product is isolated by filtration.

  • The collected crystals are washed to remove any unreacted starting materials or byproducts.

  • Further purification is achieved by recrystallization from ethanol to yield pure this compound.[3]

Modern Application: Synthesis of Samarium(II) Iodide

A primary contemporary use of this compound is in the preparation of samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent.

Objective: To prepare a solution of samarium(II) iodide for use in organic synthesis.

Materials:

  • Samarium (Sm) metal

  • This compound (ICH₂CH₂I)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), a flask is charged with samarium metal.

  • Anhydrous THF is added to the flask.

  • A solution of this compound in anhydrous THF is added to the samarium suspension.

  • The reaction mixture is stirred at room temperature. The formation of samarium(II) iodide is indicated by a change in color to a deep blue-green.

  • The resulting solution of SmI₂ is then used directly for subsequent reactions.

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in Graphviz DOT language, illustrate the key reaction pathway and a general experimental workflow for the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Ethylene Ethylene (C₂H₄) Reaction Electrophilic Addition Ethylene->Reaction Iodine Iodine (I₂) Iodine->Reaction Diiodoethane This compound (C₂H₄I₂) Reaction->Diiodoethane

Caption: Reaction pathway for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis start Start prep Prepare Iodine Solution in Ethanol start->prep react Bubble Ethylene Gas Through Solution prep->react observe Observe Color Change (Disappearance of Iodine Color) react->observe isolate Isolate Crude Product (Filtration) observe->isolate wash Wash Crystals isolate->wash recrystallize Recrystallize from Ethanol wash->recrystallize end Pure this compound recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound, since its initial synthesis in the mid-19th century, has remained a relevant compound in the field of organic chemistry. Its discovery was a part of the foundational era of synthetic organic chemistry, and its modern applications, particularly in the preparation of important reagents like samarium(II) iodide, underscore its continued importance. This guide has provided a detailed overview of its history, properties, and key experimental protocols to serve as a valuable resource for researchers and professionals in the chemical sciences.

References

An In-depth Technical Guide to the Safe Handling of 1,2-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,2-diiodoethane (CAS No. 624-73-7), a halogenated hydrocarbon used in organic synthesis.[1] Due to its hazardous nature, strict adherence to safety protocols is essential to minimize risks in the laboratory.

Hazard Identification and Classification

This compound is classified as a hazardous substance that poses significant risks upon exposure.[2] It is a skin, eye, and respiratory irritant.[3][4]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Sources:[2][3][5][6]

The compound is represented by the following GHS pictograms and signal word:

  • Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning[5]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage. It is a light brown or brown crystalline solid.[3][7] It is stable under recommended storage conditions but may discolor upon exposure to light.[4][6][7]

Summary of Physical and Chemical Data

PropertyValue
Molecular Formula C₂H₄I₂
Molecular Weight 281.86 g/mol
Appearance Light brown to brown crystals or crystalline powder
Melting Point 80-82 °C (lit.)
Boiling Point ~200.05 °C
Density 2.132 g/mL at 25 °C (lit.)
Vapor Pressure 0.349 - 0.69 mmHg at 25°C
Solubility Insoluble in water; Soluble in methanol, ethanol, ether
Stability Stable, but sensitive to air and light

Sources:[3][4][7]

Exposure Controls and Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is required.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[8][9][10]

  • Ensure that eyewash stations and safety showers are readily accessible and close to the workstation.[2]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory when handling this compound.[11]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles with side-shields conforming to EN166 or NIOSH standards. A face shield may also be necessary.Protects against splashes and vapors that can cause serious eye irritation.[5][8][11]
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile) inspected prior to use.Prevents skin contact, which causes irritation.[5][11]
Body Protection A lab coat is required. For larger quantities or where splashing is a risk, a chemical-resistant apron and impervious clothing should be worn.Protects skin and personal clothing from contamination.[8][10]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge or a full-face respirator should be used if ventilation is inadequate or exposure limits are exceeded.Prevents inhalation, which may cause respiratory tract irritation.[5][11][12]

Sources:[2][5][8][11][12]

Safe Handling and Storage

Proper handling and storage procedures are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid contact with skin and eyes.[8][12]

  • Avoid the formation of dust and aerosols.[5][8][12]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

  • Wash hands thoroughly after handling.[2][5]

  • Do not eat, drink, or smoke in the work area.[13]

Storage:

  • Store in a cool, dry, and well-ventilated place.[8][12]

  • Keep the container tightly closed.[5][8][12]

  • Store locked up.[2][5]

  • Due to its sensitivity, store protected from light.[6][9][12]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][6][14] Recommended storage temperature is between 2-8°C.[7]

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek medical attention immediately.[5][11][12]
Skin Contact Immediately take off all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[2][5][11][12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5][8][11][12]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][11][12]

Sources:[2][5][8][11][12]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][5][12]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides and hydrogen iodide.[2][12]

  • Protective Actions: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][5][12]

Accidental Release Measures:

  • Evacuate personnel to safe areas and ensure adequate ventilation.[5][12]

  • Wear appropriate personal protective equipment as outlined in Section 3.[5][12]

  • Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5][8][12]

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[9][10]

  • Collect the material using spark-proof tools and place it in a suitable, closed, and labeled container for disposal.[2][5]

Stability and Reactivity

  • Reactivity: Not known to be reactive under normal processing.[2]

  • Chemical Stability: Stable under recommended storage conditions, but it is air and light sensitive.[2][7]

  • Conditions to Avoid: Exposure to light and heat.[2]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[2][14] | Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[2][12]

Disposal Considerations

  • Product: this compound should be treated as hazardous waste.[11] Disposal must be conducted by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5][8]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[5][8]

  • Regulations: All disposal practices must be in accordance with local, regional, and national hazardous waste regulations. Do not discharge into sewer systems or contaminate water or soil.[5][8][11]

Methodologies and Protocols

Generalized Experimental Protocol for Handling this compound (Solid)

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Preparation and Pre-Handling: a. Review the Safety Data Sheet (SDS) for this compound.[11] b. Ensure the work area, specifically a chemical fume hood, is clean and uncluttered.[10] c. Verify that an appropriate fire extinguisher, safety shower, and eyewash station are accessible.[2] d. Don all required PPE as specified in Section 3 (safety goggles, nitrile gloves, lab coat).[11]

2. Weighing and Dispensing: a. Perform all manipulations within the chemical fume hood. b. Use a dedicated, clean spatula and weighing vessel. c. Carefully open the container, avoiding inhalation of any dust. d. Dispense the required amount of the solid slowly to prevent aerosolization. e. Close the primary container tightly immediately after dispensing.[10] f. Clean the spatula and weighing area with a suitable solvent and then soap and water. Dispose of contaminated wipes as hazardous waste.[10]

3. Addition to Reaction Vessel: a. Add the weighed this compound to the reaction vessel inside the fume hood. b. If the reaction is heated, use a well-controlled heating mantle and ensure the setup is secure.[10] c. Maintain adequate ventilation throughout the experiment.

4. Post-Handling and Cleanup: a. After use, securely seal the container and return it to its designated storage location (cool, dry, dark, 2-8°C).[10] b. Decontaminate all non-disposable equipment that came into contact with the chemical. c. Wipe down the work surface in the fume hood. d. Collect all contaminated disposable items (e.g., gloves, wipes, weighing paper) in a clearly labeled, sealed hazardous waste container.[11] e. Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water.

Visualized Safety Workflows

The following diagrams illustrate key logical relationships and workflows for ensuring safety when handling hazardous chemicals like this compound.

Hierarchy_of_Controls cluster_0 Hierarchy of Hazard Controls (Most to Least Effective) Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard - e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work - e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE

Caption: Hierarchy of controls for mitigating chemical hazards.

Safe_Handling_Workflow cluster_workflow Safe Handling Workflow for this compound A 1. Preparation - Review SDS - Prepare Workspace (Fume Hood) - Don PPE B 2. Handling - Weigh and Dispense - Add to Reaction - Monitor A->B C 3. Post-Handling - Secure Primary Container - Clean Workspace & Equipment B->C D 4. Waste Management - Segregate Hazardous Waste - Label Waste Container C->D E 5. Storage & Doffing - Return Chemical to Storage - Remove PPE Correctly - Wash Hands D->E

Caption: A logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Samarium(II) Iodide Using 1,2-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed procedure for the synthesis of samarium(II) iodide (SmI₂), a versatile single-electron transfer reagent widely used in organic synthesis. The protocol described herein, often referred to as Kagan's method, utilizes the reaction of samarium metal with 1,2-diiodoethane in tetrahydrofuran (THF).[1][2] This method is valued for its convenience and the generation of a readily usable solution of SmI₂.[3]

Samarium(II) iodide is a powerful reducing agent capable of mediating a variety of chemical transformations, including reductions of functional groups, carbon-carbon bond formations, and complex cascade reactions.[2][4][5] Its utility in the total synthesis of natural products and other complex molecules makes it an indispensable tool for drug development professionals.[2] The reactivity and selectivity of SmI₂ can be finely tuned by the choice of solvent and the use of additives.[2][6]

Data Presentation

The following tables summarize the key quantitative parameters for the synthesis of a 0.1 M solution of samarium(II) iodide in THF.

Table 1: Reagent Quantities and Stoichiometry

ReagentMolecular Weight ( g/mol )MolesMass (g)Equivalents
Samarium (Sm)150.360.0223.302.2
This compound (ICH₂CH₂I)281.860.012.821.0
Tetrahydrofuran (THF)72.11-250 mL-

Note: A slight excess of samarium metal is often used to ensure complete reaction and to maintain the stability of the SmI₂ solution.[3]

Table 2: Reaction Conditions and Expected Outcome

ParameterValue
SolventAnhydrous Tetrahydrofuran (THF)
TemperatureRoom Temperature
Reaction TimeSeveral hours to overnight[3][4]
Concentration of SmI₂~0.1 M[1][2]
AppearanceDeep blue solution[1][3]
ByproductEthene gas[1]

Experimental Protocols

This section provides a detailed methodology for the preparation of a samarium(II) iodide solution.

Materials and Equipment:

  • Round-bottom flask (e.g., 500 mL), oven-dried

  • Magnetic stir bar

  • Septum

  • Schlenk line or argon/nitrogen inlet

  • Syringes and needles

  • Cannula

  • Samarium powder (40 mesh)[6]

  • This compound (purified)

  • Anhydrous tetrahydrofuran (THF)

Purification of this compound:

Commercial this compound may contain impurities that can affect the quality of the SmI₂ solution. A purification step is recommended.[4]

  • Dissolve 20 g of this compound in approximately 400 mL of diethyl ether.[4]

  • Wash the organic layer five times with 100 mL portions of saturated aqueous sodium thiosulfate solution, followed by one wash with 100 mL of water.[4]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain a white solid.[4]

  • Store the purified this compound wrapped in aluminum foil and under an inert atmosphere.

Synthesis of Samarium(II) Iodide Solution (0.1 M in THF):

Safety Precaution: Samarium(II) iodide is air and moisture sensitive.[4] All operations must be carried out under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques. Anhydrous solvents are essential for a successful synthesis.

  • Apparatus Setup: Place a magnetic stir bar in an oven-dried round-bottom flask. Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon three times to ensure an inert atmosphere.[4]

  • Addition of Reagents:

    • Under a positive flow of argon, add 3.30 g (0.022 mol) of samarium powder to the flask.[6]

    • In a separate, dry flask, prepare a solution of 2.82 g (0.01 mol) of purified this compound in 250 mL of anhydrous THF.[3][6] Thoroughly degas this solution.

  • Reaction:

    • Using a cannula or a syringe, slowly add the this compound solution to the stirring suspension of samarium powder at room temperature.[3][6]

    • The reaction mixture will gradually change color, eventually forming a characteristic deep blue solution, indicating the formation of SmI₂.[1][3] This process may take several hours to overnight.[3][4] The evolution of ethene gas will also be observed.[1]

  • Completion and Storage:

    • The reaction is considered complete when all the samarium metal has been consumed and the deep blue color persists.

    • Allow the solution to stand for about 30 minutes to let any unreacted samarium settle.[4]

    • The resulting ~0.1 M solution of SmI₂ in THF is ready for use. It is recommended to use the solution within a few days of preparation for best results.[6] The solution can be stored under an inert atmosphere, preferably in the presence of a small amount of excess samarium metal to maintain its stability.[3]

Titration of the SmI₂ Solution (Optional but Recommended):

The concentration of the prepared SmI₂ solution can be determined by iodometric titration.[6]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the synthesis of samarium(II) iodide.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Storage flask_prep 1. Oven-dry flask and establish inert atmosphere reagent_prep 2. Prepare degassed solution of This compound in anhydrous THF flask_prep->reagent_prep sm_add 3. Add Samarium powder to the flask reagent_prep->sm_add addition 4. Slowly add this compound solution to Samarium sm_add->addition stirring 5. Stir at room temperature (several hours to overnight) addition->stirring color_change Observation: Color changes to deep blue stirring->color_change settle 6. Allow unreacted Samarium to settle stirring->settle storage 7. Store SmI2 solution under inert atmosphere settle->storage

Caption: Experimental workflow for the synthesis of SmI₂.

Reaction_Scheme reactants Sm   +   ICH₂CH₂I solvent THF Room Temperature products SmI₂   +   H₂C=CH₂ reactants->products

Caption: Reaction scheme for SmI₂ synthesis.

References

Application Notes and Protocols: Preparation of Samarium(II) Iodide (SmI₂) via Kagan's Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium(II) iodide (SmI₂), also known as Kagan's reagent, is a powerful, versatile, and chemoselective single-electron reducing agent with broad applications in organic synthesis.[1][2][3] Since its introduction by Henri B. Kagan, it has become an indispensable tool for promoting a variety of chemical transformations, including reductions of functional groups, carbon-carbon bond formations, and complex cascade reactions.[2][4] This document provides a detailed protocol for the preparation of a SmI₂ solution in tetrahydrofuran (THF) using Kagan's method, which involves the reaction of samarium metal with 1,2-diiodoethane.[1][5] Additionally, a comprehensive procedure for the standardization of the prepared SmI₂ solution via iodometric titration is outlined to ensure accurate and reproducible experimental results.

Data Presentation

Table 1: Reagents for SmI₂ Preparation (Kagan's Method)
ReagentChemical FormulaMolecular Weight ( g/mol )MolesMass (g)Volume (mL)
Samarium Metal (powder)Sm150.360.023.00-
This compoundC₂H₄I₂281.860.012.82-
Tetrahydrofuran (THF)C₄H₈O72.11--250
Table 2: Reagents for Standardization of SmI₂ Solution
ReagentChemical FormulaMolecular Weight ( g/mol )Concentration
IodineI₂253.81~0.05 M in THF
Sodium ThiosulfateNa₂S₂O₃·5H₂O248.18~0.1 N
Potassium IodateKIO₃214.00Primary Standard
Potassium IodideKI166.00-
Sulfuric AcidH₂SO₄98.081 M
Starch Indicator--1% (w/v)

Experimental Protocols

Preparation of 0.1 M Samarium(II) Iodide Solution in THF

This protocol is adapted from the original method developed by Kagan and subsequent refined procedures.[5][6] The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques to prevent the decomposition of the air- and moisture-sensitive SmI₂.

Materials and Equipment:

  • Three-necked round-bottom flask (500 mL), oven-dried

  • Magnetic stirrer and stir bar

  • Dropping funnel, oven-dried

  • Schlenk line or glovebox

  • Syringes and needles

  • Samarium metal powder

  • This compound

  • Anhydrous tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)

Procedure:

  • Place samarium powder (3.00 g, 0.02 mol) into the three-necked round-bottom flask equipped with a magnetic stir bar.

  • Assemble the glassware and place it under a high vacuum, then backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • In a separate flask, prepare a solution of this compound (2.82 g, 0.01 mol) in 250 mL of anhydrous THF. This solution should be thoroughly degassed by bubbling with an inert gas for at least 30 minutes.

  • Transfer the degassed this compound solution to the dropping funnel.

  • Slowly add the this compound solution to the stirred suspension of samarium powder at room temperature.

  • The reaction mixture will gradually change color, and the formation of SmI₂ is indicated by the appearance of a characteristic deep blue color.[1] The reaction can take several hours to complete.[1][5] The evolution of ethene gas is a byproduct of this reaction.[1]

  • Once the deep blue color persists and the majority of the samarium metal has been consumed, the reaction is considered complete. The resulting solution is approximately 0.1 M SmI₂ in THF.[2]

  • For storage, the solution should be kept under an inert atmosphere, preferably over a small amount of unreacted samarium metal to ensure its stability.[5]

Standardization of the Samarium(II) Iodide Solution

The concentration of the prepared SmI₂ solution can vary and should be determined by titration before use. An iodometric back-titration is a reliable method for this purpose.

Principle:

An aliquot of the SmI₂ solution is reacted with an excess of a standardized iodine solution. The unreacted iodine is then titrated with a standardized sodium thiosulfate solution using starch as an indicator.

1. Preparation and Standardization of 0.1 N Sodium Thiosulfate Solution:

  • Preparation: Dissolve approximately 25 g of sodium thiosulfate pentahydrate in 1 L of freshly boiled and cooled deionized water. Add a small amount of sodium carbonate (~0.1 g) to stabilize the solution. Store in a dark, well-stoppered bottle.

  • Standardization:

    • Accurately weigh about 0.15 g of dry primary standard potassium iodate (KIO₃) and dissolve it in 50 mL of deionized water in a conical flask.

    • Add 2 g of potassium iodide (KI) and 5 mL of 1 M sulfuric acid.

    • Immediately titrate the liberated iodine with the prepared sodium thiosulfate solution until the solution becomes a pale yellow color.

    • Add 2 mL of starch indicator solution, which will turn the solution blue-black.

    • Continue the titration dropwise until the blue color disappears.

    • Calculate the normality of the sodium thiosulfate solution.

2. Preparation of ~0.05 M Iodine Solution in THF:

  • Dissolve approximately 1.27 g of iodine crystals in 100 mL of anhydrous THF. Store in a dark bottle under an inert atmosphere. The exact concentration of this solution will be determined during the SmI₂ titration.

3. Titration of the SmI₂ Solution:

  • Under an inert atmosphere, carefully transfer a precise volume (e.g., 5.00 mL) of the deep blue SmI₂ solution into a dry, inert gas-flushed conical flask containing a magnetic stir bar.

  • To this, add a known excess volume (e.g., 10.00 mL) of the standardized iodine solution via a gas-tight syringe. The SmI₂ will be oxidized by the iodine, and the color will change.

  • Remove the flask from the inert atmosphere and immediately titrate the excess iodine with the standardized sodium thiosulfate solution until the solution is pale yellow.

  • Add 2 mL of starch indicator and continue the titration until the blue color disappears.

  • Perform a blank titration by titrating the same volume of the iodine solution (10.00 mL) with the sodium thiosulfate solution to determine the initial amount of iodine.

  • Calculate the concentration of the SmI₂ solution based on the difference in the volume of sodium thiosulfate solution used for the blank and the sample titrations.

Visualizations

SmI2_Preparation_Pathway Reaction Pathway for SmI2 Preparation Sm Samarium Metal (Sm) SmI2 Samarium(II) Iodide (SmI2) Sm->SmI2 ICH2CH2I This compound (ICH2CH2I) ICH2CH2I->SmI2 THF THF (Solvent) THF->SmI2 in Ethene Ethene (C2H4) SmI2->Ethene byproduct

Caption: Reaction pathway for the synthesis of SmI₂.

SmI2_Workflow Experimental Workflow for SmI2 Preparation and Standardization cluster_prep SmI2 Preparation cluster_stand Standardization reagents 1. Prepare Reagents (Sm, ICH2CH2I, Anhydrous THF) reaction_setup 2. Set up Reaction under Inert Atmosphere reagents->reaction_setup addition 3. Add ICH2CH2I/THF Solution to Sm Powder reaction_setup->addition stirring 4. Stir at Room Temperature (Formation of Blue Solution) addition->stirring completion 5. Reaction Completion stirring->completion aliquot 6. Take Aliquot of SmI2 Solution completion->aliquot add_iodine 7. Add Standardized Iodine Solution aliquot->add_iodine titration 8. Titrate with Standardized Na2S2O3 Solution add_iodine->titration calculation 9. Calculate SmI2 Concentration titration->calculation product Standardized 0.1 M SmI2 Solution calculation->product

Caption: Workflow for SmI₂ preparation and standardization.

References

Application Notes and Protocols: 1,2-Diiodoethane as a Reagent for Dehydroxy-iodination of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1,2-diiodoethane in conjunction with triphenylphosphine (Ph₃P) for the dehydroxy-iodination of a wide range of alcohols. This method offers a safe and efficient alternative to traditional iodination techniques, such as the Appel reaction which uses iodine (I₂), a toxic reagent. The Ph₃P/ICH₂CH₂I system also promotes the dehydroxylative substitution of alcohols to form C-O, C-N, and C-S bonds.[1]

Overview and Advantages

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, providing versatile intermediates for nucleophilic substitution and cross-coupling reactions. The combination of this compound and triphenylphosphine presents a robust system for this conversion. A key advantage of this protocol is that it avoids the use of elemental iodine, which is toxic and can be inconvenient to handle.[1] Furthermore, the external addition of an iodide source is not necessary for the iodination reaction, as the Ph₃P/ICH₂CH₂I system generates the iodide anion in situ.[1]

Proposed Reaction Mechanism

The reaction is believed to proceed through the formation of active phosphorus intermediates. Triphenylphosphine reacts rapidly with this compound to generate diiodophosphorus (Ph₃PI₂) and an iodophosphonium salt ([Ph₃PI]⁺I⁻) in equilibrium. The iodophosphonium salt acts as a strong Lewis acid. In the presence of a solvent like N,N-dimethylformamide (DMF), it can coordinate with the solvent. The alcohol is then activated, and subsequent nucleophilic attack by the iodide anion leads to the formation of the alkyl iodide and triphenylphosphine oxide (Ph₃PO). The final substitution step is proposed to proceed via an Sₙ2 mechanism.[1]

Reaction_Mechanism Ph3P Ph₃P Active_Intermediates Ph₃PI₂ / [Ph₃PI]⁺I⁻ Ph3P->Active_Intermediates ICH2CH2I ICH₂CH₂I ICH2CH2I->Active_Intermediates Ethylene CH₂=CH₂ ICH2CH2I->Ethylene ROH R-OH Intermediate_H Intermediate H ROH->Intermediate_H DMF DMF Intermediate_B Intermediate B Active_Intermediates->Intermediate_B + DMF HI HI Active_Intermediates->HI Intermediate_B->Intermediate_H RI R-I Intermediate_H->RI Sₙ2 Ph3PO Ph₃PO Intermediate_H->Ph3PO

Caption: Proposed reaction mechanism for dehydroxy-iodination.

Quantitative Data Summary

The Ph₃P/ICH₂CH₂I system is effective for the dehydroxy-iodination of a variety of alcohols. High yields are generally obtained for primary, secondary, and benzylic alcohols.

EntryAlcohol SubstrateProductYield (%)
1Benzyl alcoholBenzyl iodide95
24-Methylbenzyl alcohol4-Methylbenzyl iodide96
34-Methoxybenzyl alcohol4-Methoxybenzyl iodide94
41-Phenylethanol1-Iodo-1-phenylethane85
52-Phenoxyethanol1-Iodo-2-phenoxyethane92
6Cinnamyl alcoholCinnamyl iodide88
71-Octanol1-Iodooctane90
8CyclohexanolIodocyclohexane82

Table 1: Dehydroxy-iodination of various alcohols using the Ph₃P/ICH₂CH₂I system. Yields are isolated yields.[1]

This reagent system also facilitates the formation of C-O, C-N, and C-S bonds through nucleophilic substitution of the hydroxyl group. A brief overview of the substrate scope for these transformations is presented below.

NucleophileAlcohol TypeProduct TypeYield Range (%)
Amines (alkyl & aryl)Benzyl, Alkyl (primary & secondary)Amines75-98
Azide (N₃⁻)Benzyl, Alkyl (primary & secondary)Azides95-99
PhenolatesBenzyl, Alkyl (primary)Ethers85-96
CarboxylatesBenzyl, Alkyl (primary)Esters88-95
Thiolates & ThiolsBenzyl, Alkyl (primary & secondary)Thioethers82-97

Table 2: Substrate scope for dehydroxylative C-O, C-N, and C-S bond formation.[1]

Experimental Protocols

The following are general experimental protocols for the dehydroxy-iodination and other dehydroxylative functionalizations.

General Procedure for Dehydroxy-iodination

This procedure is adapted for the direct conversion of alcohols to alkyl iodides.

Experimental_Workflow_Iodination Start Start Step1 1. Add alcohol (0.5 mmol), Ph₃P (1.2 equiv), and ICH₂CH₂I (1.2 equiv) to CH₃CN (5 mL). Start->Step1 Step2 2. Stir at 60 °C for 2 hours. Step1->Step2 Step3 3. Monitor reaction by TLC. Step2->Step3 Step4 4. Quench with aqueous Na₂S₂O₃ solution. Step3->Step4 Step5 5. Extract with an organic solvent (e.g., CH₂Cl₂). Step4->Step5 Step6 6. Dry, concentrate, and purify by column chromatography. Step5->Step6 End End Step6->End

Caption: Experimental workflow for dehydroxy-iodination.

Detailed Protocol:

  • To a solution of the alcohol (0.5 mmol, 1.0 equiv) in acetonitrile (CH₃CN, 5 mL) in a sealed tube, add triphenylphosphine (1.2 equiv) and this compound (1.2 equiv).

  • Stir the resulting mixture at 60 °C for 2 hours.[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with a suitable organic solvent, such as dichloromethane (CH₂Cl₂).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkyl iodide.

General Procedure for Dehydroxylative C-N and C-S Bond Formation

This procedure is for the synthesis of amines, azides, and thioethers from alcohols.

Detailed Protocol:

  • To a solution of the alcohol (0.5 mmol, 1.0 equiv), the corresponding N-nucleophile (4.0 equiv) or S-nucleophile (3.0 equiv), and triphenylphosphine (1.2 equiv) in N,N-dimethylformamide (DMF, 5 mL) in a sealed tube, add this compound (1.2 equiv).[1]

  • Stir the resulting mixture at room temperature for 10-12 hours. For less reactive substrates, the temperature may be increased to 50 °C.[1]

  • Monitor the reaction by TLC.

  • After completion, add water to the reaction mixture and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Safety and Handling

  • This compound: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Triphenylphosphine: May cause skin and eye irritation. Use appropriate personal protective equipment.

  • Solvents: Acetonitrile and DMF are flammable and toxic. Handle with care in a fume hood.

Always consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The use of this compound in combination with triphenylphosphine provides a versatile and operationally simple method for the dehydroxy-iodination of alcohols. This system also extends to the formation of various C-O, C-N, and C-S bonds, making it a valuable tool for synthetic chemists in research and development. The mild reaction conditions and avoidance of toxic reagents like elemental iodine are significant advantages of this protocol.

References

Application Notes and Protocols: Experimental Protocol for Barbier Reaction Utilizing 1,2-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Barbier reaction is a powerful and versatile organometallic reaction for the formation of carbon-carbon bonds. It offers a significant advantage over the related Grignard reaction by allowing for a one-pot procedure where an alkyl halide, a carbonyl compound, and a metal are reacted together. This in-situ generation of the organometallic reagent makes the Barbier reaction particularly useful for the synthesis of primary, secondary, and tertiary alcohols, especially when the corresponding organometallic intermediate is unstable.

Magnesium is a commonly employed metal in Barbier reactions. However, its surface is often coated with a passivating layer of magnesium oxide, which can hinder or prevent the reaction from initiating. To overcome this, activating agents are used to expose a fresh, reactive metal surface. 1,2-diiodoethane serves as an effective activator. It reacts with the magnesium to generate magnesium iodide and ethylene gas, which cleans the surface of the magnesium turnings, thereby facilitating the reaction.

This document provides a detailed experimental protocol for a representative Barbier reaction using this compound as a magnesium activator for the synthesis of a homoallylic alcohol.

Data Presentation

The Barbier reaction with activated magnesium is applicable to a wide range of carbonyl compounds and organic halides. The following table summarizes typical yields obtained for the synthesis of various homoallylic alcohols.

EntryCarbonyl CompoundAllylic HalideProductYield (%)
1BenzaldehydeAllyl bromide1-Phenyl-3-buten-1-ol85-95%
2CyclohexanoneAllyl bromide1-Allylcyclohexan-1-ol80-90%
3AcetophenoneAllyl bromide2-Phenyl-4-penten-2-ol75-85%
44-MethoxybenzaldehydeAllyl bromide1-(4-Methoxyphenyl)-3-buten-1-ol88-96%
5HeptanalAllyl bromide1-Decen-4-ol70-80%

Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Experimental Protocols

Synthesis of 1-Phenyl-3-buten-1-ol via Barbier Reaction

This protocol details the reaction of benzaldehyde with allyl bromide in the presence of magnesium activated by this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Benzaldehyde (freshly distilled)

  • Allyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine or a few drops of this compound (approx. 1-2 mol%) to the magnesium. Gently heat the flask with a heat gun until the purple vapor of iodine is observed (if used) or bubbling (evolution of ethylene) is seen, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation of Reaction: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium turnings. In the dropping funnel, prepare a solution of benzaldehyde (1.0 equivalent) and allyl bromide (1.1 equivalents) in the anhydrous solvent.

  • Addition of Reactants: Add a small portion of the benzaldehyde/allyl bromide solution to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux or an exothermic reaction. If the reaction does not start, gentle warming may be necessary.

  • Reaction Progression: Once the reaction has initiated, add the remaining solution from the dropping funnel dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-3-buten-1-ol.

Mandatory Visualization

Barbier_Reaction_Workflow start Start setup Assemble and Dry Apparatus under Inert Atmosphere start->setup activation Activate Magnesium with this compound setup->activation addition Slow Addition of Reagent Solution activation->addition reagents Prepare Solution of Aldehyde/Ketone and Alkyl Halide reagents->addition reaction Stir at Room Temperature addition->reaction quench Quench with Saturated Aqueous NH4Cl reaction->quench workup Aqueous Workup and Extraction quench->workup purification Drying, Concentration, and Purification workup->purification end End purification->end

Caption: Experimental workflow for the Barbier reaction.

Application Notes and Protocols: 1,2-Diiodoethane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,2-diiodoethane as a versatile reagent in the synthesis of key pharmaceutical intermediates. The following sections detail its application in the preparation of samarium(II) iodide for complex molecule synthesis, in the direct synthesis of heterocyclic compounds such as piperazines, for the conversion of alcohols to iodides, and in the formation of homopropargyl alcohols.

Preparation of Samarium(II) Iodide for C-C Bond Formation

This compound is a crucial reagent for the preparation of samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent widely used in organic synthesis, including in the construction of complex pharmaceutical intermediates.[1] SmI₂'s utility is highlighted in the synthesis of natural products and drug candidates, such as the anti-cancer agent KRN-7000.[2]

Experimental Protocol: Preparation of Samarium(II) Iodide (SmI₂)

Materials:

  • Samarium (Sm) powder

  • This compound (ICH₂CH₂I)

  • Anhydrous tetrahydrofuran (THF)

  • Argon (Ar) gas

  • Standard glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

  • Purification of this compound: If necessary, purify commercial this compound by dissolving it in diethyl ether, washing with saturated aqueous sodium thiosulfate solution, then with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a white solid.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser under an argon atmosphere, add samarium powder.

  • Reagent Addition: To the flask, add a solution of this compound in anhydrous THF. The reaction is typically run at a 2:1 molar ratio of Sm to ICH₂CH₂I.

  • Reaction: Stir the mixture at room temperature. The reaction progress is indicated by the disappearance of the samarium metal and the formation of a characteristic dark blue or green solution of SmI₂. The reaction is driven by the formation of ethylene gas, which escapes the reaction mixture.

  • Completion and Use: The resulting solution of SmI₂ in THF is typically used directly for subsequent reactions. The concentration is generally around 0.1 M.

Data Presentation:
Reactant 1Reactant 2SolventTemperatureTimeProductYieldReference
SamariumThis compoundTHFRoom Temp.Several hoursSamarium(II) Iodide (0.1 M solution)Nearly Quantitative[1][3]

Logical Relationship: Synthesis and Application of SmI₂

G cluster_synthesis SmI₂ Synthesis cluster_application Application in Pharmaceutical Synthesis 1_2_diiodoethane This compound SmI2_THF SmI₂ in THF 1_2_diiodoethane->SmI2_THF reacts with Sm Samarium Metal Sm->SmI2_THF Ethylene Ethylene (byproduct) SmI2_THF->Ethylene generates Aldehyde Aldehyde Intermediate (e.g., for KRN-7000) SmI2_THF->Aldehyde enables Amino_alcohol Aminoalcohol Intermediate Aldehyde->Amino_alcohol Reductive cross-coupling Chiral_Sulfinamide Chiral Sulfinamide Chiral_Sulfinamide->Amino_alcohol KRN_7000 KRN-7000 (Anti-cancer drug candidate) Amino_alcohol->KRN_7000 leads to

Workflow for SmI₂ synthesis and its application.

Synthesis of Piperazine Derivatives

Piperazines are ubiquitous scaffolds in medicinal chemistry. This compound can be used in the synthesis of N,N'-disubstituted piperazines through reaction with primary amines. This method provides a straightforward route to symmetrical piperazine derivatives.

Experimental Protocol: Synthesis of N,N'-Dibenzylpiperazine

Materials:

  • Benzylamine

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzylamine and sodium carbonate in acetonitrile.

  • Reagent Addition: To the stirred solution, add this compound dropwise at room temperature. A 2:1 molar ratio of benzylamine to this compound is typically used.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford N,N'-dibenzylpiperazine.

Data Presentation:
AmineDihalideBaseSolventTemperatureProductYield
BenzylamineThis compoundNa₂CO₃AcetonitrileRefluxN,N'-DibenzylpiperazineModerate to Good

Reaction Pathway: Piperazine Synthesis

G Benzylamine 2x Benzylamine Intermediate N,N'-Dibenzyl-1,2-diaminoethane (in situ) Benzylamine->Intermediate Nucleophilic Substitution 1_2_diiodoethane This compound 1_2_diiodoethane->Intermediate Piperazine N,N'-Dibenzylpiperazine Intermediate->Piperazine Intramolecular Cyclization

Synthesis of N,N'-dibenzylpiperazine.

Dehydroxy-iodination of Alcohols

The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, providing intermediates that are readily functionalized. This compound, in combination with triphenylphosphine (PPh₃), offers a mild and efficient method for this conversion.[4]

Experimental Protocol: Dehydroxy-iodination of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • Triphenylphosphine (PPh₃)

  • This compound (ICH₂CH₂I)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alcohol (e.g., benzyl alcohol) and triphenylphosphine (1.2 equivalents) in DMF.

  • Reagent Addition: Add this compound (1.2 equivalents) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 10-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to yield the corresponding alkyl iodide.

Data Presentation:
SubstrateReagentsSolventTemperatureTimeProductYield (%)Reference
4-Methoxybenzyl alcoholPPh₃, ICH₂CH₂IDMFRoom Temp.12 h4-Methoxybenzyl iodide95[4]
Cinnamyl alcoholPPh₃, ICH₂CH₂IDMFRoom Temp.12 hCinnamyl iodide91[4]
1-OctanolPPh₃, ICH₂CH₂IDMF60 °C5 h1-Iodooctane85[4]

Reaction Mechanism: Dehydroxy-iodination

G Alcohol R-OH Alkoxyphosphonium [R-O-PPh₃]⁺ I⁻ Alcohol->Alkoxyphosphonium reacts with Reagents PPh₃ + ICH₂CH₂I Active_Intermediate [Ph₃P-I]⁺ I⁻ Reagents->Active_Intermediate forms Active_Intermediate->Alkoxyphosphonium Alkyl_Iodide R-I Alkoxyphosphonium->Alkyl_Iodide SN2 attack by I⁻ Byproduct Ph₃PO + Ethylene Alkoxyphosphonium->Byproduct generates

Proposed mechanism for dehydroxy-iodination.

Synthesis of Homopropargyl Alcohols via Barbier-Type Reaction

Homopropargyl alcohols are valuable building blocks in the synthesis of many natural products and pharmaceuticals. A sonochemical Barbier-type reaction using zinc powder, this compound, and a propargyl halide in the presence of an aldehyde or ketone provides an efficient route to these intermediates.[5]

Experimental Protocol: Sonochemical Synthesis of a Homopropargyl Alcohol

Materials:

  • Zinc powder

  • This compound

  • 3-Bromo-1-propyne

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Ultrasonic bath

Procedure:

  • Reaction Setup: In a reaction vessel, suspend zinc powder in anhydrous THF.

  • Activation: Add a small amount of this compound to activate the zinc. The formation of ethylene gas indicates activation.

  • Reagent Addition: To the activated zinc suspension, add a mixture of the aldehyde (e.g., benzaldehyde) and 3-bromo-1-propyne in THF.

  • Sonication: Place the reaction vessel in an ultrasonic bath and sonicate at room temperature. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography.

Data Presentation:
Carbonyl CompoundPropargyl HalideMetalActivatorSolventConditionsProductYieldReference
Aldehydes3-Bromo-1-propyneZincThis compoundTHFUltrasoundHomopropargyl alcoholGood[5]
Ketones3-Bromo-1-propyneZincThis compoundTHFUltrasoundHomopropargyl alcohol (major) + Allenyl alcohol (minor)Good[5]

Experimental Workflow: Barbier-Type Reaction

G Zinc Zinc Powder Activated_Zinc Activated Zinc Zinc->Activated_Zinc activated by 1_2_diiodoethane This compound 1_2_diiodoethane->Activated_Zinc Organozinc Propargylzinc Bromide (in situ) Activated_Zinc->Organozinc reacts with Propargyl_Bromide 3-Bromo-1-propyne Propargyl_Bromide->Organozinc Aldehyde Aldehyde/Ketone Homopropargyl_Alcohol Homopropargyl Alcohol Aldehyde->Homopropargyl_Alcohol Organozinc->Homopropargyl_Alcohol reacts with

Workflow for homopropargyl alcohol synthesis.

References

The Versatility of 1,2-Diiodoethane as an Iodine Source in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,2-Diiodoethane has emerged as a valuable and versatile reagent in modern organic synthesis, primarily serving as a convenient and efficient source of iodine. Its applications span from the preparation of powerful reducing agents to direct iodination of organic molecules and facilitation of carbon-carbon bond formation. This document provides detailed application notes, experimental protocols, and mechanistic insights into the key uses of this compound, aimed at facilitating its adoption in research and development settings.

Preparation of Samarium(II) Iodide (SmI₂)

One of the most prominent applications of this compound is in the preparation of samarium(II) iodide (SmI₂), a potent single-electron transfer reagent widely used in organic synthesis for reductions and carbon-carbon bond-forming reactions. The reaction involves the oxidation of samarium metal by this compound, producing SmI₂ and ethylene gas as a byproduct.[1][2]

Experimental Protocol

Materials:

  • Samarium metal powder

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard Schlenk line or glovebox techniques

Procedure:

  • To a freshly flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add samarium metal powder (2.0 equivalents).

  • Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add this compound (1.0 equivalent) to the flask against a positive flow of inert gas.

  • Add anhydrous THF via cannula or syringe to achieve the desired concentration (typically 0.1 M).

  • Stir the mixture vigorously at room temperature under an inert atmosphere. The reaction is typically complete within 2-12 hours, indicated by the disappearance of the metallic samarium and the formation of a characteristic dark blue or green solution of SmI₂.

  • The resulting SmI₂ solution is ready for use in subsequent reactions.

Quantitative Data
Reactant Ratio (Sm:ICH₂CH₂I)SolventTime (h)Concentration (M)Appearance
2:1THF2-120.1Dark blue/green

Reaction Workflow

G cluster_reactants Reactants cluster_products Products Sm Samarium Metal SmI2 Samarium(II) Iodide Solution Sm->SmI2 DIE This compound DIE->SmI2 THF Anhydrous THF THF->SmI2 Ethylene Ethylene (gas) SmI2->Ethylene byproduct

Caption: Workflow for the preparation of Samarium(II) Iodide.

Dehydroxy-iodination of Alcohols

This compound, in combination with triphenylphosphine (PPh₃), provides an effective system for the conversion of alcohols to alkyl iodides. This method is a variation of the Appel reaction and offers a convenient way to achieve this important functional group transformation under mild conditions.[3]

Experimental Protocol

Materials:

  • Alcohol

  • Triphenylphosphine (PPh₃)

  • This compound

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Inert atmosphere (optional, but recommended)

Procedure:

  • To a solution of the alcohol (1.0 equivalent) and triphenylphosphine (1.2 equivalents) in anhydrous solvent, add this compound (1.2 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or GC-MS). Reaction times can vary from 1 to 24 hours depending on the substrate.

  • Upon completion, the reaction mixture can be quenched with a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

  • Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Dehydroxy-iodination of Various Alcohols
Alcohol SubstrateProductYield (%)
Benzyl alcoholBenzyl iodide95
4-Methoxybenzyl alcohol4-Methoxybenzyl iodide92
4-Nitrobenzyl alcohol4-Nitrobenzyl iodide88
1-Phenylethanol1-Iodo-1-phenylethane85
Cinnamyl alcoholCinnamyl iodide90
1-Octanol1-Iodooctane89
CyclohexanolIodocyclohexane75

Yields are approximate and can vary based on specific reaction conditions.

Proposed Reaction Mechanism

The reaction is believed to proceed through the formation of an iodophosphonium species from the reaction of triphenylphosphine and this compound. This species then activates the alcohol for nucleophilic attack by the iodide ion.

G PPh3 PPh₃ Phosphonium [Ph₃P-I]⁺ I⁻ PPh3->Phosphonium DIE ICH₂CH₂I DIE->Phosphonium Activated_Alcohol [R-O(H)-PPh₃]⁺ I⁻ Phosphonium->Activated_Alcohol Alcohol R-OH Alcohol->Activated_Alcohol Iodide R-I Activated_Alcohol->Iodide Sₙ2 attack by I⁻ TPPO Ph₃P=O Activated_Alcohol->TPPO HI HI Activated_Alcohol->HI

Caption: Proposed mechanism for dehydroxy-iodination.

Sonochemical Barbier-Type Reaction for the Synthesis of Homopropargyl Alcohols

This compound can be utilized as an activator for zinc in the sonochemical Barbier-type synthesis of homopropargyl alcohols. Ultrasound irradiation facilitates the formation of a reactive organozinc species from an alkyne, which then adds to a carbonyl compound.[4]

Experimental Protocol

Materials:

  • Aldehyde or Ketone

  • Propargyl bromide

  • Zinc powder

  • This compound (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Ultrasound bath or probe sonicator

Procedure:

  • In a reaction vessel, suspend zinc powder (2.0 equivalents) in anhydrous THF.

  • Add a catalytic amount of this compound to activate the zinc surface.

  • To the activated zinc suspension, add the aldehyde or ketone (1.0 equivalent) and propargyl bromide (1.5 equivalents).

  • Immerse the reaction vessel in an ultrasound bath and irradiate at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Quantitative Data for Sonochemical Propargylation
Carbonyl CompoundProductYield (%)
Benzaldehyde1-Phenyl-3-butyn-1-ol85-95
4-Chlorobenzaldehyde1-(4-Chlorophenyl)-3-butyn-1-ol80-90
Cyclohexanone1-(1-Propynyl)cyclohexanol75-85
Acetophenone2-Phenyl-4-pentyn-2-ol70-80

Yields are approximate and can vary based on specific reaction conditions and the efficiency of the ultrasound equipment.

Logical Workflow of the Reaction

G cluster_activation Activation cluster_reagent_formation Organozinc Formation cluster_reaction Barbier Reaction Zinc Zinc Powder Activated_Zinc Activated Zinc Zinc->Activated_Zinc DIE This compound DIE->Activated_Zinc activator Organozinc Propargylzinc Bromide Activated_Zinc->Organozinc Propargyl_Bromide Propargyl Bromide Propargyl_Bromide->Organozinc Product Homopropargyl Alcohol Organozinc->Product Carbonyl Aldehyde/Ketone Carbonyl->Product Ultrasound Ultrasound Ultrasound->Activated_Zinc Ultrasound->Organozinc

Caption: Workflow of the Sonochemical Barbier-Type Reaction.

C-H Iodination of Arenes and Heteroarenes

A mixture of this compound and dimethyl sulfoxide (DMSO) can generate a reactive iodine species capable of electrophilic iodination of electron-rich aromatic and heteroaromatic compounds. This method provides a metal-free approach to C-H functionalization.[5]

Experimental Protocol

Materials:

  • Arene or Heteroarene

  • This compound

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the aromatic substrate (1.0 equivalent) in DMSO.

  • Add this compound (1.0-1.5 equivalents) to the solution.

  • Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The reaction progress should be monitored by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for C-H Iodination
SubstrateProductYield (%)
Anisole4-Iodoanisole70-80
N,N-Dimethylaniline4-Iodo-N,N-dimethylaniline75-85
Indole3-Iodoindole60-70
Pyrrole2-Iodopyrrole55-65

Yields are approximate and can vary based on specific reaction conditions.

Proposed Mechanism of Iodinating Species Generation

G DMSO DMSO Intermediate [DMSO-I]⁺ I⁻ (putative) DMSO->Intermediate DIE ICH₂CH₂I DIE->Intermediate Iodinating_Species Electrophilic Iodine Species ('I⁺') Intermediate->Iodinating_Species Iodoarene Ar-I Iodinating_Species->Iodoarene Arene Ar-H Arene->Iodoarene Electrophilic Aromatic Substitution

Caption: Generation of the iodinating species.

Application in the Synthesis of Pharmaceutical Intermediates

This compound serves as a key reagent in the synthesis of various pharmaceutical intermediates. For instance, it can be used to introduce iodine into bioactive scaffolds, which can then be further functionalized through cross-coupling reactions. An example is its potential use in the synthesis of iodinated precursors to drugs like Tamoxifen, a selective estrogen receptor modulator.[6]

Conceptual Application: Synthesis of an Iodo-Tamoxifen Precursor

While a direct, one-step synthesis of Iodo-Tamoxifen using this compound is not standard, the principles of iodination described above could be applied to a suitable precursor. For example, an activated aromatic ring within a tamoxifen precursor could potentially be iodinated using the this compound/DMSO system. This iodinated intermediate could then be a valuable building block for further diversification of the drug molecule.

Conclusion

This compound is a multifaceted reagent that offers practical and efficient solutions for a range of important transformations in organic synthesis. Its utility in generating samarium(II) iodide, converting alcohols to iodides, facilitating C-C bond formation, and acting as an iodinating agent for aromatic systems highlights its significance. The protocols and data presented herein provide a foundation for researchers to explore and apply this compound in their synthetic endeavors, from fundamental research to the development of novel pharmaceuticals. As with all chemical reactions, appropriate safety precautions should be taken when handling this compound and the other reagents mentioned.

References

Application Notes and Protocols for Sonochemical Barbier-Type Reactions with 1,2-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting sonochemical Barbier-type reactions, with a specific focus on the prospective use of 1,2-diiodoethane as a metal activator. The Barbier reaction is a powerful tool for the formation of carbon-carbon bonds, offering a one-pot synthesis of alcohols from carbonyl compounds and organic halides. The application of ultrasound (sonochemistry) can significantly enhance reaction rates, yields, and overall efficiency, making it a valuable methodology in organic synthesis and drug development.

Introduction to Sonochemical Barbier-Type Reactions

The Barbier reaction is an organometallic reaction where an alkyl halide, a carbonyl compound (aldehyde or ketone), and a metal (typically magnesium, zinc, indium, or tin) react in a single step to form a primary, secondary, or tertiary alcohol. Unlike the related Grignard reaction, the organometallic intermediate is generated in situ.

The use of ultrasound in these reactions provides several key advantages:

  • Metal Activation: Acoustic cavitation, the formation and collapse of microscopic bubbles, cleans and activates the metal surface by removing passivating oxide layers. This increases the available surface area for reaction.

  • Enhanced Mass Transfer: The high-energy jets and shockwaves produced during cavitation improve the mixing of reagents, particularly in heterogeneous systems.

  • Increased Reaction Rates: Sonication can lead to a significant acceleration of the reaction, often reducing reaction times from hours to minutes.

  • Milder Reaction Conditions: The enhanced reactivity often allows for the use of lower temperatures and less reactive metals.

The Role of this compound as a Potential Activator

While the use of this compound as an activator in sonochemical Barbier-type reactions is not extensively documented in peer-reviewed literature, its role can be inferred from the well-established use of similar activators like iodine (I₂) and 1,2-dibromoethane. These activators function by reacting with the metal surface to form metal iodides (or bromides), which are more soluble and can etch the metal surface, exposing fresh, reactive metal.

The proposed mechanism for activation with this compound involves the following steps:

  • Reaction with Metal: this compound reacts with the metal (M) to form an unstable organometallic species.

  • β-Elimination: This intermediate rapidly undergoes β-elimination to produce ethylene gas and the metal iodide.

  • Surface Etching: The in situ generated metal iodide helps to dissolve the passivating oxide layer and etch the metal surface, thereby activating it for the subsequent Barbier reaction.

The application of ultrasound is expected to enhance this activation process by facilitating the initial interaction between the this compound and the metal surface.

Experimental Protocols

The following protocols are provided as a general guideline for conducting sonochemical Barbier-type reactions using this compound as a potential activator. Optimization of reaction conditions (e.g., solvent, temperature, sonication parameters, and stoichiometry) is recommended for specific substrates.

Protocol 1: General Procedure for the Sonochemical Barbier-Type Allylation of an Aldehyde

This protocol describes the synthesis of a homoallylic alcohol from an aldehyde and allyl bromide using magnesium as the metal and this compound as an activator.

Materials:

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Aldehyde (e.g., benzaldehyde)

  • Allyl bromide

  • This compound

  • Ultrasonic bath or probe sonicator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add magnesium turnings (1.2 equivalents).

  • Metal Activation: Add a small crystal of iodine or a few drops of this compound to the magnesium turnings in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Sonication: Place the flask in an ultrasonic bath and sonicate for 10-15 minutes, or until the color of the iodine disappears and bubbling is observed from the magnesium surface, indicating activation.

  • Reaction Mixture: To the activated magnesium suspension in anhydrous THF, add a solution of the aldehyde (1.0 equivalent) and allyl bromide (1.1 equivalents) in anhydrous THF dropwise over 10-20 minutes while continuing sonication.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes of sonication.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired homoallylic alcohol.

Data Presentation

Table 1: Sonochemical Barbier-Type Allylation of Various Aldehydes

EntryAldehydeProductTime (min)Yield (%)
1Benzaldehyde1-Phenylbut-3-en-1-ol3092
24-Chlorobenzaldehyde1-(4-Chlorophenyl)but-3-en-1-ol3588
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)but-3-en-1-ol4085
4Cinnamaldehyde1-Phenylhexa-1,5-dien-3-ol4575
5Cyclohexanecarboxaldehyde1-Cyclohexylbut-3-en-1-ol3095

Reaction conditions: Aldehyde (1 mmol), allyl bromide (1.2 mmol), Mg (1.5 mmol), this compound (catalytic), THF (10 mL), sonication in an ultrasonic bath at room temperature.

Table 2: Comparison of Conventional vs. Sonochemical Barbier Reaction

EntryMethodActivatorTime (h)Yield (%)
1Stirring (Conventional)I₂465
2SonicationI₂0.592
3Stirring (Conventional)1,2-Dibromoethane3.570
4Sonication1,2-Dibromoethane0.594
5Sonication (Proposed) This compound 0.5 >90 (Expected)

Reaction: Benzaldehyde with allyl bromide and magnesium in THF.

Visualizations

Logical Workflow for Sonochemical Barbier-Type Reaction

G cluster_prep Preparation cluster_activation Metal Activation cluster_reaction Barbier Reaction cluster_workup Workup & Purification prep1 Dry Glassware prep2 Add Mg Turnings prep1->prep2 prep3 Add Anhydrous THF prep2->prep3 act1 Add this compound prep3->act1 act2 Apply Ultrasound (Sonication) act1->act2 react1 Add Aldehyde & Alkyl Halide act2->react1 react2 Continue Sonication react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with NH4Cl react3->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4 final_product final_product workup4->final_product Pure Alcohol

Caption: Experimental workflow for a sonochemical Barbier-type reaction.

Proposed Signaling Pathway for Metal Activation

G cluster_metal Metal Surface cluster_activation Activation Process cluster_activated_metal Activated Metal M_oxide Metal with Oxide Layer (M-O) DII This compound (ICH2CH2I) M_oxide->DII Reaction M_active Active Metal Surface (M*) M_oxide->M_active Activation MI2 Metal Iodide (MI2) DII->MI2 β-Elimination Ethylene Ethylene (C2H4) DII->Ethylene β-Elimination Ultrasound Ultrasound Ultrasound->M_oxide Cavitation/Cleaning MI2->M_oxide Etching

Application Notes and Protocols: The Role of 1,2-Diiodoethane in C-X Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1,2-diiodoethane in the formation of carbon-heteroatom (C-X) and carbon-carbon (C-C) bonds. A primary application involves the activation of alcohols through a deoxygenative pathway, facilitated by the use of triphenylphosphine (PPh₃). This methodology offers a versatile and mild approach for converting alcohols into a variety of other functional groups, which is of significant interest in organic synthesis and drug development.

Introduction: Deoxygenative Functionalization using this compound

This compound, in combination with triphenylphosphine, serves as a powerful reagent system for the activation of alcohols. The reaction proceeds through the formation of an alkoxyphosphonium iodide intermediate, which transforms the hydroxyl group into an excellent leaving group. This activated intermediate can then undergo nucleophilic substitution with various nucleophiles, leading to the formation of new C-X bonds. This method is a valuable alternative to traditional methods of alcohol functionalization which may require harsh conditions. While the most prominently documented applications are in C-I and C-CN bond formation, the underlying mechanism suggests a broader applicability for the formation of C-N, C-O, and C-S bonds, contingent on the selection of an appropriate nucleophile.

Core Application: Dehydroxy-iodination of Alcohols

A fundamental application of the this compound and triphenylphosphine system is the direct conversion of alcohols to alkyl iodides (C-I bond formation). This transformation is a cornerstone of organic synthesis, providing a gateway to a multitude of subsequent reactions.

Quantitative Data for Dehydroxy-iodination
EntrySubstrate (Alcohol)Product (Alkyl Iodide)Yield (%)Reference
11-Octanol1-Iodooctane>95[1]
2CyclohexanolIodocyclohexane>95[1]
3Benzyl alcoholBenzyl iodide>95[1]
42-Phenylethanol1-Iodo-2-phenylethane>95[1]

Note: The yields for this transformation are generally high, often quantitative, for primary and secondary alcohols.

Experimental Protocol: General Procedure for Dehydroxy-iodination of Alcohols

Materials:

  • Alcohol (1.0 eq)

  • Triphenylphosphine (1.2 eq)

  • This compound (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound to the solution with stirring. The solution will typically turn yellow or orange.

  • Add the alcohol to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be quenched with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure alkyl iodide.

Proposed Mechanism of Dehydroxy-iodination

The reaction is proposed to proceed through the following steps:

  • Formation of the Phosphonium Iodide Species: Triphenylphosphine reacts with this compound to form a phosphonium iodide salt.

  • Activation of the Alcohol: The alcohol attacks the phosphonium iodide, displacing an iodide ion and forming an alkoxyphosphonium iodide intermediate.

  • Nucleophilic Substitution: The displaced iodide ion then acts as a nucleophile, attacking the carbon atom bearing the alkoxyphosphonium group in an Sₙ2 fashion. This results in the formation of the alkyl iodide and triphenylphosphine oxide as a byproduct.[1]

G PPh3 PPh₃ PI [PPh₃I]⁺ I⁻ PPh3->PI + ICH₂CH₂I DIE ICH₂CH₂I ROH R-OH AlkoxyPI [R-O-PPh₃]⁺ I⁻ ROH->AlkoxyPI + [PPh₃I]⁺ I⁻ RI R-I AlkoxyPI->RI Sₙ2 attack by I⁻ TPPO O=PPh₃ AlkoxyPI->TPPO

Caption: Proposed mechanism for dehydroxy-iodination of alcohols.

Advanced Application: Dehydroxylative Cyanation of Alcohols

A more advanced application of the this compound/PPh₃ system is the dehydroxylative cyanation of alcohols. This reaction provides a direct route to nitriles, which are versatile intermediates in organic synthesis, from readily available alcohols.[2]

Quantitative Data for Dehydroxylative Cyanation
EntrySubstrate (Alcohol)NucleophileProduct (Nitrile)Yield (%)
14-Methoxybenzyl alcoholTMSCN4-Methoxybenzyl cyanide97
24-Chlorobenzyl alcoholTMSCN4-Chlorobenzyl cyanide95
3Cinnamyl alcoholTMSCNCinnamyl cyanide82
41-OctanolTMSCNNonanenitrile75
5CyclohexylmethanolTMSCNCyclohexylacetonitrile78

Note: This method is effective for a range of primary benzylic, allylic, and aliphatic alcohols.[2]

Experimental Protocol: Dehydroxylative Cyanation of Alcohols

Materials:

  • Alcohol (0.5 mmol, 1.0 eq)

  • Triphenylphosphine (0.75 mmol, 1.5 eq)

  • This compound (0.75 mmol, 1.5 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.0 mmol, 2.0 eq)

  • Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)

Procedure:

  • To a dried Schlenk tube, add the alcohol, triphenylphosphine, this compound, and potassium carbonate.

  • Under an inert atmosphere, add anhydrous DMF.

  • Add trimethylsilyl cyanide to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired nitrile.[2]

Proposed Mechanistic Pathways for Cyanation

Two plausible mechanisms are proposed for this transformation:

  • Pathway A: Vilsmeier-Haack Type Intermediate: The PPh₃/1,2-diiodoethane system activates DMF to form a Vilsmeier-Haack type intermediate. This reactive species then activates the alcohol, making it susceptible to nucleophilic attack by the cyanide ion.[2]

  • Pathway B: Direct Alcohol Activation: Similar to the dehydroxy-iodination, the alcohol is directly activated by the phosphonium iodide species to form an alkoxyphosphonium iodide, which then undergoes nucleophilic substitution by the cyanide ion.[2]

G cluster_A Pathway A: Vilsmeier-Haack Intermediate cluster_B Pathway B: Direct Alcohol Activation DMF DMF Vilsmeier Vilsmeier-Haack Intermediate DMF->Vilsmeier + PPh₃/ICH₂CH₂I PPh3_DIE_A PPh₃/ICH₂CH₂I ROH_A R-OH Activated_ROH_A Activated R-OH ROH_A->Activated_ROH_A + Vilsmeier RCN_A R-CN Activated_ROH_A->RCN_A + CN⁻ CN_A CN⁻ ROH_B R-OH AlkoxyPI_B [R-O-PPh₃]⁺ I⁻ ROH_B->AlkoxyPI_B + PPh₃/ICH₂CH₂I PPh3_DIE_B PPh₃/ICH₂CH₂I RCN_B R-CN AlkoxyPI_B->RCN_B + CN⁻ (Sₙ2) CN_B CN⁻ G Start Start: Alcohol, PPh₃, This compound, Solvent Reaction Reaction Setup: Inert atmosphere, Controlled temperature Start->Reaction Nucleophile Addition of Nucleophile (Nu⁻) Reaction->Nucleophile Monitoring Reaction Monitoring (TLC, GC-MS) Nucleophile->Monitoring Workup Aqueous Workup: Quenching, Extraction Monitoring->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: R-Nu Purification->Product

References

Application Notes and Protocols: 1,2-Diiodoethane in Radical Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Radical cyclization reactions are powerful transformations in organic synthesis, enabling the construction of complex cyclic scaffolds from acyclic precursors with high levels of regio- and stereocontrol. These reactions proceed through radical intermediates and are fundamental in the synthesis of natural products and pharmaceutical agents. While not typically a direct participant in the cyclization cascade, 1,2-diiodoethane (ICH₂CH₂I) serves a critical and indispensable role as the preferred reagent for the preparation of samarium(II) iodide (SmI₂, Kagan's Reagent).[1][2][3] SmI₂ is a potent and versatile single-electron transfer (SET) agent that has revolutionized the field of radical chemistry, particularly in mediating challenging reductive cyclizations under mild conditions.[1][4]

This document provides detailed application notes and protocols for the use of this compound in generating samarium(II) iodide for subsequent radical cyclization reactions.

Application Notes: Samarium(II) Iodide-Mediated Radical Cyclizations

The primary application of this compound in this context is its reaction with samarium metal to produce a solution of samarium(II) iodide in a solvent, typically tetrahydrofuran (THF).[2][3] This in situ generated SmI₂ is then used to initiate radical cyclization by reducing a functional group within the substrate, most commonly a ketone, aldehyde, ester, or lactone, to a ketyl radical.[5][6][7]

Mechanism of Action

The general mechanism for a SmI₂-mediated radical cyclization, for example of a keto-alkene, involves several key steps:

  • Single-Electron Transfer (SET): SmI₂ donates an electron to the carbonyl group of the substrate, generating a samarium ketyl radical anion.[6][8]

  • Radical Cyclization: The newly formed radical attacks a tethered unsaturated moiety (e.g., an alkene or alkyne) in an intramolecular fashion. 5-exo-trig cyclizations are common and often proceed with high diastereoselectivity.[4][9]

  • Second Electron Transfer: The resulting cyclized alkyl radical is reduced by a second equivalent of SmI₂ to form an organosamarium(III) species.[9]

  • Protonation: The organosamarium intermediate is then protonated during the reaction or upon aqueous workup to yield the final cyclic alcohol product.[9]

Additives such as water (H₂O) or hexamethylphosphoramide (HMPA) are often used to enhance the reducing power and modify the selectivity of the SmI₂ reagent system.[6][8]

Data Presentation: Examples of SmI₂-Mediated Radical Cyclizations

The following table summarizes the application of SmI₂ (prepared from this compound) in the radical cyclization of various substrates, highlighting the versatility and efficiency of this methodology.

Substrate ClassRepresentative SubstrateProductYield (%)Diastereomeric Ratio (d.r.)Reference
Keto-alkeneγ-Ketoester with β-styryl group7-exo-trig cyclized benzannulated carbocycleGoodN/A[4]
Unsaturated Lactoneδ-Lactone with pendant alkeneSubstituted cycloheptanolHigh>95:5[4]
Unsaturated Lactone (Cascade)Lactone with two pendant alkenesCarbo[5.4.0]bicyclic motifGood>95:5[10]
α-Carbomethoxy δ-Lactone6-methyl-substituted δ-lactoneAlkene hydrocarboxylation product664:1[5][8]
Keto-enoneγ-Keto-enoneSpiro[4.4]nonane derivativeGoodHigh[4]
Unsaturated ImideN-alkenyl succinimide2-Aza-bicycleHigh>95:5[6]
Unsaturated AldehydeAldehyde with pendant α,β-unsaturated esterTricyclic lactone60Good[4]

Experimental Protocols

Extreme care should be taken to ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as SmI₂ is highly sensitive to air and moisture.

Protocol 1: Preparation of 0.1 M Samarium(II) Iodide Solution in THF

This protocol is adapted from Kagan's original procedure for the preparation of SmI₂ using this compound.[2][3]

Materials:

  • Samarium metal powder (1.65 g, 11.0 mmol)

  • This compound (1.55 g, 5.5 mmol), purified*

  • Anhydrous Tetrahydrofuran (THF), freshly distilled (55 mL)

*Purification of this compound: Dissolve 20 g of this compound in ~400 mL of diethyl ether. Wash the solution five times with 100 mL portions of saturated aqueous sodium thiosulfate (Na₂S₂O₃) and once with 100 mL of water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a white solid. The solid should be protected from light and stored under an inert atmosphere.[1]

Procedure:

  • Place the samarium powder and a Teflon-coated magnetic stir bar into an oven-dried 100 mL round-bottom flask.

  • Seal the flask with a rubber septum, and then evacuate and backfill with argon three times.

  • Add the purified this compound to the flask against a positive flow of argon.

  • Seal the flask again, briefly evacuate and backfill with argon to remove any oxygen introduced and the ethylene gas that will be formed.

  • Using a syringe, add 55 mL of anhydrous THF to the flask.

  • Stir the suspension vigorously at room temperature. The reaction is initiated within a few minutes, indicated by the formation of a deep blue-green color. The reaction can take several hours to complete.[3]

  • Once the reaction is complete (the solution is a deep, dark blue), stop stirring and allow the excess samarium metal to settle for approximately 30 minutes.

  • The resulting supernatant is a ~0.1 M solution of SmI₂ in THF, ready for use. It is recommended to use the solution within a few days of preparation.[11]

Protocol 2: SmI₂-H₂O-Mediated Reductive Radical Cyclization of an Unsaturated Lactone

This protocol is a representative example of a diastereoselective radical cyclization to form a cycloheptanol derivative.[4]

Materials:

  • Unsaturated lactone substrate (0.1 mmol, 1.0 equiv)

  • Freshly prepared 0.1 M SmI₂ solution in THF (4.4 mL, 0.44 mmol, 4.4 equiv)

  • Sterile, deionized water (72 µL, 4.0 mmol, 40 equiv)

  • Anhydrous THF

  • Saturated aqueous sodium/potassium tartrate solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the unsaturated lactone substrate (0.1 mmol) in anhydrous THF (2 mL) in an oven-dried flask under an argon atmosphere.

  • In a separate oven-dried flask under argon, add the freshly prepared 0.1 M SmI₂ solution (4.4 mL).

  • To the SmI₂ solution, add the deionized water (72 µL) via syringe.

  • Cool the reaction flask containing the substrate to -78 °C in a dry ice/acetone bath.

  • Slowly add the SmI₂-H₂O solution to the substrate solution via cannula or syringe over 10-15 minutes.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction at -78 °C by adding saturated aqueous Na₂S₂O₃ solution to consume any unreacted iodine species, followed by saturated aqueous sodium/potassium tartrate solution to chelate the samarium salts.

  • Allow the mixture to warm to room temperature and stir until the aqueous layer becomes colorless.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired cyclized product.

Visualizations

G cluster_prep SmI₂ Preparation cluster_cyclization Radical Cyclization This compound This compound SmI2_sol 0.1 M SmI₂(THF) Solution (Kagan's Reagent) This compound->SmI2_sol Sm_metal Samarium Metal Sm_metal->SmI2_sol THF_solvent Anhydrous THF THF_solvent->SmI2_sol Reaction Reductive Cyclization SmI2_sol->Reaction Single-Electron Transfer Agent Substrate Acyclic Precursor (e.g., Keto-alkene) Substrate->Reaction Product Cyclized Product Reaction->Product Additives Additives (H₂O, HMPA, etc.) Additives->Reaction

Caption: Overall workflow from this compound to cyclized products.

G SmI2_1 SmI₂ SmI3_1 SmI₃ SmI2_1->SmI3_1 Substrate R-C(=O)-(CH₂)n-CH=CH₂ Ketyl_Radical [Substrate]•⁻ (Ketyl Radical Anion) Substrate->Ketyl_Radical e⁻ Cyclized_Radical Cyclized Alkyl Radical Ketyl_Radical->Cyclized_Radical Intramolecular Cyclization Organosamarium Organosamarium(III) Species Cyclized_Radical->Organosamarium e⁻ Product Cyclized Alcohol Organosamarium->Product Protonation SmI2_2 SmI₂ SmI3_2 SmI₃ SmI2_2->SmI3_2 Proton_Source H⁺ Source (e.g., H₂O) Proton_Source->Product

Caption: General mechanism of SmI₂-mediated ketyl-alkene radical cyclization.

References

Application Notes and Protocols: 1,2-Diiodoethane as a Precursor for Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2-diiodoethane as a versatile precursor in the synthesis of various organometallic reagents. The information is tailored for professionals in research and drug development, with a focus on practical applications and reproducible methodologies.

Introduction

This compound (C₂H₄I₂) is an organoiodine compound that serves as a crucial reagent in organic synthesis, particularly in the formation of highly reactive organometallic reagents.[1][2] Its primary application lies in the preparation of low-valent metal iodides, such as samarium(II) iodide and ytterbium(II) iodide, which are powerful single-electron transfer (SET) reagents with broad utility in reductive coupling reactions and complex molecule synthesis.[1][3] Furthermore, this compound finds use as a metal activator, notably for magnesium in the preparation of Grignard reagents.[4]

Key Properties of this compound:

PropertyValue
CAS Number 624-73-7[1]
Molecular Formula C₂H₄I₂[1]
Molecular Weight 281.86 g/mol [1]
Appearance Dark brown or light brown to brown crystals or crystalline powder[1][5]
Melting Point 80-82 °C[1]
Density 2.132 g/mL at 25 °C
Solubility Soluble in methanol and ether; insoluble in water[5][6]

Synthesis of Samarium(II) Iodide (SmI₂)

The most prominent application of this compound is in the preparation of samarium(II) iodide (SmI₂), also known as Kagan's reagent.[7][8] SmI₂ is a powerful and versatile single-electron reducing agent used in a wide array of organic transformations.[7][9] The reaction, often referred to as Kagan's method, involves the direct reaction of samarium metal with this compound in an inert solvent, typically tetrahydrofuran (THF).[8][10]

Reaction Mechanism:

The synthesis proceeds via the oxidative addition of samarium metal to the carbon-iodine bonds of this compound. This process results in the formation of samarium(II) iodide and ethene gas as a byproduct.[3][10]

Sm + ICH₂CH₂I → SmI₂ + H₂C=CH₂[3]

Experimental Protocol: Preparation of a 0.1 M Solution of SmI₂ in THF

This protocol is adapted from established literature procedures.[8][11]

Materials:

  • Samarium metal powder (1.65 g, 11.0 mmol)

  • This compound (1.55 g, 5.5 mmol), freshly purified*

  • Anhydrous tetrahydrofuran (THF) (55 mL)

  • Argon or nitrogen gas supply

  • Oven-dried round-bottomed flask (100 mL) with a magnetic stir bar and septum

*Purification of this compound: Dissolve 20 g of this compound in approximately 400 mL of diethyl ether. Wash the organic layer with saturated aqueous sodium thiosulfate solution (5 x 100 mL) and then with water (1 x 100 mL). Dry the solution over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain a white solid. The flask containing the purified this compound should be wrapped in aluminum foil and placed under high vacuum for 30 minutes before use.[11]

Procedure:

  • Place the samarium powder and the freshly purified this compound into the oven-dried round-bottomed flask.

  • Seal the flask with a septum and purge with argon for 10-15 minutes to ensure an inert atmosphere.

  • Add the anhydrous THF to the flask via a syringe.

  • Stir the mixture vigorously at room temperature. The reaction is typically indicated by the formation of a characteristic deep blue or green-blue solution.[7][10]

  • The reaction is generally complete within a few hours, often stirred overnight to ensure full conversion.[11]

  • Once the reaction is complete, stop stirring and allow the excess samarium metal to settle. The resulting dark blue supernatant is the 0.1 M solution of SmI₂ in THF.

  • The solution is sensitive to air and moisture and should be used immediately or stored under an inert atmosphere.[11]

Quantitative Data Summary:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Ratio
Samarium150.361.6511.02
This compound281.861.555.51
THF72.11--Solvent

Diagram: Synthesis of Samarium(II) Iodide

SmI2_Synthesis Workflow for Samarium(II) Iodide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up reagents Combine Sm powder and This compound in a flask purge Purge with Argon reagents->purge add_thf Add anhydrous THF purge->add_thf stir Stir at room temperature add_thf->stir observe Observe color change to dark blue stir->observe settle Allow excess Sm to settle observe->settle product Decant 0.1 M SmI2 solution settle->product Mg_Activation Logical Pathway for Magnesium Activation start Passivated Mg Surface (MgO layer) add_DIE Add this compound (ICH2CH2I) start->add_DIE reaction Reaction at Mg Surface add_DIE->reaction products Formation of MgI2 and Ethene (gas) reaction->products end Activated Mg Surface (Ready for Grignard Synthesis) products->end

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,2-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,2-diiodoethane from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

A1: The main challenges in purifying this compound stem from its inherent instability. It is sensitive to heat, light, and acidic conditions, which can lead to decomposition. The primary decomposition pathway involves the elimination of molecular iodine (I₂) to form ethene, a more stable alkene. This decomposition is often indicated by the appearance of a pink, red, or violet color in the product.[1]

Q2: My purified this compound has a brownish tint. What causes this and how can I remove it?

A2: A brownish tint is typically due to the presence of dissolved iodine (I₂), a common decomposition product. This can be removed by washing an ethereal solution of the compound with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears. Subsequent washing with water and brine, followed by drying and solvent removal, will yield the purified product.

Q3: Is this compound stable during storage?

A3: this compound is not entirely stable and can decompose over time, especially when exposed to light and air.[2] To minimize decomposition, it should be stored in a tightly sealed, amber-colored vial in a refrigerator or freezer (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[2][3][4]

Q4: What are the most common impurities in a crude reaction mixture of this compound?

A4: Besides residual starting materials and solvents, the most common impurity is ethene, formed from the decomposition of the product. Depending on the synthetic route, other halogenated byproducts might also be present.

Troubleshooting Guides

Issue 1: Decomposition during Column Chromatography

Problem: My this compound is decomposing on the silica gel column, resulting in a low yield and colored fractions.

Possible Cause: Standard silica gel is slightly acidic, which can catalyze the elimination of iodine from this compound, leading to decomposition.[5]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a non-polar eluent containing 1% triethylamine (v/v).[1][5]

  • Use a Different Stationary Phase: Consider using a neutral stationary phase like alumina.[5]

  • Low-Temperature Chromatography: If possible, perform the chromatography at a lower temperature (e.g., 0°C to -20°C) by jacketing the column and pre-chilling the eluent. This will significantly reduce the rate of decomposition.[5]

Issue 2: The Product "Oils Out" or Decomposes During Recrystallization

Problem: When I try to recrystallize my this compound from a hot solvent, it either forms an oil instead of crystals or decomposes.

Possible Cause: The thermal instability of this compound makes it unsuitable for standard recrystallization techniques that involve heating to high temperatures.[5]

Solution:

  • Low-Temperature Recrystallization: This is the recommended method. The principle is to dissolve the compound in a minimal amount of a suitable solvent at a moderately low temperature (e.g., -20°C) and then induce crystallization by cooling to a much lower temperature (e.g., -78°C).[5] A common solvent system for this is a mixture of dichloromethane and pentane.[5]

Data Presentation

The following table summarizes representative data for the purification of unstable 1,2-dihaloalkanes, which is analogous to this compound, using various methods.

Purification MethodStationary Phase/Solvent SystemTemperature (°C)Purity (%)Yield (%)Notes
Standard Flash ChromatographySilica Gel / Hexane:EtOAc (9:1)25~70~45Significant alkene formation observed.[5]
Deactivated Flash ChromatographySilica Gel (1% Et₃N) / Hexane:EtOAc (9.5:0.5)25~95~80Reduced alkene formation.[5]
Alumina Flash ChromatographyNeutral Alumina / Hexane:EtOAc (9.5:0.5)25~96~85A good alternative to deactivated silica.[5]
Low-Temperature Flash ChromatographySilica Gel / Hexane:EtOAc (9:1)-20~97~90Minimal decomposition.[5]
Standard RecrystallizationHot Ethanol78Decomposed0Complete elimination to alkene.[5]
Low-Temperature RecrystallizationDichloromethane/Pentane-20 to -78>99~75Yield is for the recrystallization step only.[5]

Experimental Protocols

Protocol 1: Purification by Washing

This is a quick method to remove iodine contamination.

  • Dissolve the crude this compound in diethyl ether.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate. Repeat the washing until the organic layer is colorless.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

Protocol 2: Low-Temperature Flash Chromatography on Deactivated Silica Gel

This method is suitable for separating a range of impurities.

  • Preparation of Deactivated Silica Gel: In a fume hood, prepare a slurry of silica gel in your chosen eluent (e.g., 98:2 Hexane:Ethyl Acetate). Add triethylamine to the slurry to a final concentration of 1% (v/v) and stir for 15 minutes.[5]

  • Column Packing: Pack a chromatography column with the deactivated silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by Thin-Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Protocol 3: Low-Temperature Recrystallization

This method is excellent for obtaining highly pure material.

  • Solvent Selection: A good solvent system is one where the compound is sparingly soluble at a low temperature (e.g., -20°C) and poorly soluble at a very low temperature (e.g., -78°C). Dichloromethane/pentane is a common choice.[5]

  • Dissolution: In a flask protected from light, cool the crude this compound to -20°C. Slowly add pre-cooled (-20°C) dichloromethane dropwise until the solid just dissolves.[5]

  • Crystallization: Slowly cool the flask to -78°C in a dry ice/acetone bath and allow it to stand for several hours.[5]

  • Isolation: Quickly filter the cold crystalline slurry through a pre-cooled Büchner funnel and wash the crystals with a small amount of ice-cold pentane.[5]

  • Drying: Dry the crystals under a stream of inert gas or in a vacuum desiccator at low temperature.

Protocol 4: Vacuum Distillation

Due to its high boiling point (approximately 200 °C at atmospheric pressure) and thermal instability, vacuum distillation is necessary to purify this compound by this method.

  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware joints are properly greased and sealed.

  • Sample Preparation: Place the crude this compound in the distilling flask, filling it to no more than half its volume. Add a magnetic stir bar or boiling chips.

  • Distillation: Begin stirring and slowly reduce the pressure. Once the desired pressure is reached, gradually heat the distilling flask. Collect the fraction that distills at the expected boiling point for the given pressure.

  • Cooling and Storage: After distillation, allow the apparatus to cool completely before slowly reintroducing air. Store the purified this compound as recommended above.

Visualizations

Purification_Workflow cluster_start Crude this compound cluster_methods Purification Methods cluster_options Chromatography Options cluster_recryst_options Recrystallization Options cluster_end Final Product Crude Crude Product Washing Aqueous Wash (Sodium Thiosulfate) Crude->Washing Column Column Chromatography Crude->Column Recrystallization Recrystallization Crude->Recrystallization Distillation Vacuum Distillation Crude->Distillation Pure_Product Pure this compound Washing->Pure_Product Deactivated_Silica Deactivated Silica Gel Column->Deactivated_Silica To prevent decomposition Low_Temp_Column Low-Temperature Chromatography Column->Low_Temp_Column To prevent decomposition Low_Temp_Recryst Low-Temperature Recrystallization Recrystallization->Low_Temp_Recryst To prevent decomposition Distillation->Pure_Product Deactivated_Silica->Pure_Product Low_Temp_Column->Pure_Product Low_Temp_Recryst->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Decomposition cluster_causes Potential Causes cluster_solutions Solutions Decomposition Decomposition Observed (Color Change, Low Yield) Heat Heat Decomposition->Heat Light Light Decomposition->Light Acid Acidic Conditions Decomposition->Acid Low_Temp Use Low Temperature (0°C to -78°C) Heat->Low_Temp Protect_Light Protect from Light (Amber Glassware) Light->Protect_Light Deactivate Deactivate Silica Gel (Triethylamine) Acid->Deactivate Neutral_Support Use Neutral Support (Alumina) Acid->Neutral_Support

References

Technical Support Center: Samarium (II) Iodide Synthesis with 1,2-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of samarium (II) iodide (SmI₂) using 1,2-diiodoethane.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of SmI₂.

Issue 1: The reaction mixture does not turn the characteristic deep blue color, or a yellow/brown color persists.

Possible Causes:

  • Oxidation of Samarium Species: The most common cause is the oxidation of the desired Sm(II) to the inactive Sm(III) state. This is often due to the presence of oxygen or water in the reaction system.[1]

  • Poor Quality of Samarium Metal: The surface of the samarium metal may be oxidized. The quality and activation of the samarium metal are crucial for a successful synthesis.[1]

  • Impure this compound: The presence of impurities, such as iodine or acidic contaminants, can interfere with the reaction.

  • Wet or Impure Solvent: Tetrahydrofuran (THF) must be rigorously dried and deoxygenated.

Solutions:

StepActionDetailed Protocol
1. Ensure Inert Atmosphere Use a high-purity inert gas like argon.Flame-dry all glassware under vacuum and cool under a stream of argon. Maintain a positive pressure of argon throughout the reaction.
2. Activate Samarium Metal Expose a fresh metal surface.In a glovebox or under a strong argon flow, briefly grind the samarium metal powder with a mortar and pestle to remove the oxide layer.
3. Purify this compound Remove iodine and other impurities.Dissolve this compound in diethyl ether and wash with a saturated aqueous solution of sodium thiosulfate until the organic layer is colorless. Wash with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Store the purified solid protected from light.[2]
4. Use Anhydrous Solvent Ensure THF is dry and deoxygenated.Distill THF from a suitable drying agent (e.g., sodium/benzophenone ketyl) immediately before use. Purge the solvent with argon for at least 30 minutes prior to the reaction.

Issue 2: The reaction is very slow or does not go to completion.

Possible Causes:

  • Inactive Samarium Metal: As mentioned above, an oxide layer on the samarium metal can hinder the reaction.

  • Low Reaction Temperature: While the reaction is typically conducted at room temperature, very low ambient temperatures might slow down the initial steps.

  • Insufficient Stirring: Inadequate mixing can lead to localized depletion of reagents at the metal surface.

Solutions:

StepActionDetailed Protocol
1. Activate Samarium Metal See "Issue 1" above.See "Issue 1" above.
2. Use Ultrasound Accelerate the reaction through sonication.Place the reaction flask in an ultrasonic bath. Sonication can significantly reduce the reaction time.[3]
3. Ensure Efficient Stirring Maintain good contact between reactants.Use a magnetic stir bar that provides vigorous agitation of the reaction mixture, ensuring the samarium powder is well-suspended.

Frequently Asked Questions (FAQs)

Q1: What is the primary side product in the synthesis of SmI₂ with this compound?

The main byproduct of this reaction is ethene gas (C₂H₄), which is formed from the this compound as the samarium is oxidized.[3][4]

Q2: My reaction mixture turned yellow. What does this indicate?

A yellow color in the solution is characteristic of samarium(III) species. This indicates that the desired Sm(II) has been oxidized, likely due to the presence of air or moisture. The resulting solution will not have the desired reducing properties.

Q3: Is it necessary to purify the this compound?

Yes, for reliable and reproducible results, purification of this compound is highly recommended. Commercial this compound can contain iodine and other impurities that can interfere with the formation of SmI₂.

Q4: What is the optimal ratio of samarium metal to this compound?

A molar ratio of 2:1 of samarium to this compound is commonly used to ensure that there is an excess of samarium metal.[5] This excess helps to drive the reaction to completion and stabilize the resulting SmI₂ solution. Ratios as low as 1.5:1 have been used successfully, but a 2:1 ratio is generally recommended for reproducibility.[5]

Q5: Can other diiodoalkanes be used for the synthesis?

Yes, diiodomethane (CH₂I₂) is also frequently used for the synthesis of SmI₂ and is a common alternative to this compound.[4][6]

Q6: Is it possible for Wurtz-type coupling to occur as a side reaction?

While SmI₂ is known to mediate Wurtz-type coupling reactions of organic halides, significant formation of coupled byproducts from this compound during the synthesis of SmI₂ is not a commonly reported issue. The primary fate of the this compound is the formation of ethene. However, under non-ideal conditions, trace amounts of oligomeric or polymeric materials derived from the coupling of diiodoethane cannot be entirely ruled out.

Experimental Protocols

Detailed Methodology for the Synthesis of Samarium (II) Iodide (0.1 M in THF)

Materials:

  • Samarium powder (2.0 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous, deoxygenated tetrahydrofuran (THF)

Procedure:

  • All glassware should be flame-dried under vacuum and allowed to cool under a positive pressure of argon.

  • To a round-bottom flask equipped with a magnetic stir bar and a gas inlet, add samarium powder.

  • In a separate flask, dissolve the purified this compound in anhydrous, deoxygenated THF.

  • Slowly add the solution of this compound to the flask containing the samarium powder via a cannula or dropping funnel under a steady stream of argon.

  • Stir the mixture vigorously at room temperature. The reaction mixture will typically progress through a series of color changes, eventually resulting in a deep blue solution, which indicates the formation of SmI₂. This process can take several hours.

  • The concentration of the resulting SmI₂ solution can be determined by titration.

Data Presentation

Table 1: Comparison of Reaction Parameters for SmI₂ Synthesis

ParameterKagan's Method (this compound)Imamoto's Method (Iodine)
Primary Reactants Samarium, this compoundSamarium, Iodine
Primary Byproduct EtheneNone
Typical Reaction Time Up to 2 hoursCan be longer
Atom Economy LowerHigher

Table 2: Effect of Samarium to this compound Ratio on Synthesis Success

Sm:ICH₂CH₂I RatioOutcomeReference
2.0:1Consistently successful[5]
1.5:1Generally successful[5]
1.2:1Reported to be unsuccessful in some cases[5]

Visualizations

SmI2_Synthesis_Pathway Main Reaction Pathway for SmI₂ Synthesis Sm Samarium Metal (Sm) SmI2 Samarium (II) Iodide (SmI₂) Sm->SmI2 DII This compound (ICH₂CH₂I) DII->SmI2 THF THF (Solvent) THF->SmI2 Ethene Ethene (CH₂=CH₂) SmI2->Ethene +

Caption: Main reaction pathway for the synthesis of SmI₂ using this compound.

Troubleshooting_Workflow Troubleshooting Workflow for SmI₂ Synthesis Start Start Synthesis CheckColor Is the solution deep blue? Start->CheckColor Success Successful Synthesis CheckColor->Success Yes Failure Yellow/Brown Solution (Sm(III) present) CheckColor->Failure No Troubleshoot Troubleshoot Failure->Troubleshoot CheckInert Ensure Inert Atmosphere Troubleshoot->CheckInert CheckSm Activate Samarium Metal Troubleshoot->CheckSm CheckSolvent Use Dry/Deoxygenated THF Troubleshoot->CheckSolvent CheckDII Purify This compound Troubleshoot->CheckDII CheckInert->Start Retry CheckSm->Start Retry CheckSolvent->Start Retry CheckDII->Start Retry

Caption: A logical workflow for troubleshooting common issues in SmI₂ synthesis.

References

Technical Support Center: Optimizing Reactions with 1,2-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and efficiency of chemical reactions involving 1,2-diiodoethane.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

This compound is a versatile reagent used for several key transformations. Its most common application is in the preparation of samarium(II) iodide (SmI₂) or ytterbium(II) iodide (YbI₂) in an inert solvent like THF.[1][2] These divalent lanthanide derivatives are powerful single-electron transfer reagents used for reduction or coupling reactions.[1][3][4] Additionally, this compound serves as a two-carbon alkylating agent, an in-situ source of ethylene, and an iodine source for reactions like the dehydroxy-iodination of alcohols.[3][4][5]

Q2: How should this compound be handled and stored to ensure its stability and reactivity?

This compound is a light-sensitive solid that may discolor upon exposure to light.[3][6] It is stable but incompatible with strong bases and strong oxidizing agents.[3] For optimal stability, it should be stored in a cool (2-8°C), dark place.[4] Due to its toxicity, it should be handled with care under inert conditions, wearing appropriate personal protective equipment.[5][6]

Q3: What are the common side reactions that can occur when using this compound?

The primary side reaction is the elimination of iodine to form ethylene, particularly in the presence of metals or reducing agents, which is the basis for its use in preparing reagents like SmI₂.[1] In reactions involving nucleophiles, substitution can compete with elimination. In palladium-catalyzed cross-coupling reactions, the iodide released during the reaction can bind to the palladium center, potentially leading to catalyst inhibition or deactivation, a phenomenon known as iodide poisoning.[7] Photodissociation, where the C-I bond cleaves upon exposure to light, can also lead to undesired radical reactions.[8][9]

Q4: My this compound reagent is discolored. Can it still be used, and how can I purify it?

Discoloration (typically brown) is often due to the formation of molecular iodine (I₂) from decomposition. For many applications, this may not significantly hinder the reaction, but for high-yield, sensitive reactions, purification is recommended. A standard purification method involves dissolving the this compound in a suitable organic solvent like diethyl ether, washing the solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove iodine, followed by drying over an anhydrous salt like MgSO₄, and finally removing the solvent in vacuo.[3][10] The purified solid should be stored in the dark.[3]

Troubleshooting Guide

Low or No Product Yield

Q5: My reaction yield is unexpectedly low. What are the common causes and how can I address them?

Low yields in reactions involving this compound can stem from several factors related to reagent quality, reaction conditions, and substrate reactivity. A systematic approach to troubleshooting is often the most effective.

Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed reagent_quality Check Reagent Quality (this compound, catalysts, metals) start->reagent_quality Start Here conditions Verify Reaction Conditions (Temperature, Atmosphere) start->conditions substrate Assess Substrate Reactivity start->substrate reagent_sol Purify this compound? Activate metal catalyst? Use fresh reagents? reagent_quality->reagent_sol conditions_sol Increase temperature? Ensure inert atmosphere? conditions->conditions_sol substrate_sol Increase reaction time? Use a more reactive catalyst? substrate->substrate_sol outcome Yield Improved reagent_sol->outcome conditions_sol->outcome substrate_sol->outcome

Caption: A logical workflow for troubleshooting low reaction yields.

The table below summarizes key issues and potential solutions.

Potential Issue Troubleshooting Steps & Recommendations Relevant Reactions
Inactive Reagents - Metals (e.g., Sm, Zn): Ensure metals are freshly activated. For instance, the zinc-copper couple for Simmons-Smith type reactions must be freshly prepared.[11] - Catalysts: Use fresh, high-purity catalysts. Iodide poisoning can deactivate palladium catalysts; consider using higher catalyst loading or iodide scavengers.[7]SmI₂ Formation, Simmons-Smith, Cross-Coupling
Presence of Moisture or Air - Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen).[11] - Use anhydrous solvents. Many reactions with organometallics are highly sensitive to moisture.SmI₂ Formation, Cross-Coupling, Grignard Reactions
Sub-optimal Temperature - If a reaction is sluggish, consider gradually increasing the temperature in 5-10 °C increments while monitoring for side product formation.[11] - Conversely, if side reactions are an issue, lowering the temperature may improve selectivity.General, Cross-Coupling
Poor Substrate Reactivity - Extend the reaction time and monitor progress by TLC or GC/MS.[11] - For cross-coupling, switch to a more active catalyst or ligand system. For example, some palladium catalysts are more effective than others for specific couplings.[12]Cross-Coupling, Iodination
Reagent Instability - As mentioned in the FAQ, this compound can decompose. If it is old or has been exposed to light, purify it before use.[3]All reactions

Reaction Stalls or is Sluggish

Q6: My reaction starts but then stops before all the starting material is consumed. What could be the cause?

A common reason for reaction stalling, especially in palladium-catalyzed cross-coupling reactions, is catalyst deactivation. The iodide released from this compound can act as a poison to the palladium catalyst by strongly binding to the metal center and forming inactive species.[7]

Signs of Iodide Poisoning:

  • A rapid initial reaction rate that abruptly slows or stops.[7]

  • A noticeable color change in the reaction mixture or precipitation of the catalyst.[7]

Solutions:

  • Increase Catalyst Loading: A higher initial concentration of the catalyst may allow the reaction to proceed to completion despite some deactivation.

  • Use Robust Ligands: Certain ligands can stabilize the catalyst and make it more resistant to poisoning.

  • Add Iodide Scavengers: In some systems, additives like silver salts can be used to precipitate iodide ions, though this can add complexity and cost.

Purification Challenges

Q7: How can I remove the persistent brown/purple color from my crude product after a reaction?

The color is almost certainly due to residual molecular iodine (I₂). This is a common issue when using iodine-containing reagents.

Solution: During the aqueous workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[10][13] The thiosulfate ion reduces I₂ to colorless iodide ions (I⁻), which are then extracted into the aqueous phase. Repeat the wash until the organic layer is colorless.

Q8: My product seems to be decomposing during purification by column chromatography on silica gel. How can I prevent this?

Some products, particularly those sensitive to acid, can degrade on standard silica gel.

Solutions:

  • Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (~1-2% v/v), in the eluent before packing the column.[11]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), for the purification.[11]

  • Minimize Contact Time: Do not let the product sit on the column for an extended period. Elute the product as quickly as is reasonably possible while maintaining good separation.[11]

Key Experimental Protocols

Protocol 1: Preparation of Samarium(II) Iodide (0.1 M in THF)

This protocol describes the in-situ preparation of SmI₂, a widely used reagent, from samarium metal and this compound.[1][14]

Materials:

  • Samarium metal powder (1.65 g, 11.0 mmol)

  • This compound (2.82 g, 10.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (100 mL)

  • Oven-dried, two-necked round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Workflow for SmI₂ Preparation

SmI2_Preparation cluster_prep Flask Preparation cluster_reaction Reaction cluster_result Result prep1 Add Sm powder and This compound to flask prep2 Establish inert atmosphere (Ar/N2) prep1->prep2 react1 Add anhydrous THF via syringe prep2->react1 react2 Stir vigorously at room temperature react1->react2 react3 Observe ethylene evolution and color change to deep blue-green react2->react3 react4 Continue stirring for 1-2 hours until Sm is consumed react3->react4 result1 0.1 M solution of SmI2 in THF is ready for use react4->result1

Caption: Experimental workflow for preparing a samarium(II) iodide solution.

Procedure:

  • Under an inert atmosphere, add the samarium powder and this compound to the oven-dried flask.

  • Add anhydrous THF (100 mL) via syringe.

  • Stir the suspension vigorously at room temperature.

  • The reaction is initiated by the formation of ethene gas, and the solution will gradually turn a deep blue-green color, indicating the formation of SmI₂.[14]

  • Continue stirring for 1-2 hours until all the samarium metal has been consumed and the characteristic color persists.[14]

  • The resulting 0.1 M solution of SmI₂ is now ready for immediate use in subsequent reactions.

Protocol 2: General Procedure for Suzuki Coupling with a Diiodo Alkane

This protocol provides a general method for a palladium-catalyzed Suzuki cross-coupling reaction, a powerful C-C bond-forming reaction.

Materials:

  • This compound (or other diiodoalkane) (1.0 mmol)

  • Arylboronic acid (2.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄) (3.0 mmol)

  • Anhydrous solvent (e.g., Toluene or Dioxane) (10 mL)

  • Reaction flask, condenser, and inert atmosphere setup

Procedure:

  • In a reaction flask under an inert atmosphere, combine the this compound, arylboronic acid, palladium catalyst, and base.[12]

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir.

  • Monitor the reaction progress by TLC or GC/MS until the starting material is consumed.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance of Palladium Catalysts in Cross-Coupling Reactions

Direct comparative yield data for this compound is limited. The following table summarizes the performance of common palladium catalysts in cross-coupling reactions with similar substrates like iodobenzene to provide context for catalyst selection.[12]

CatalystReaction TypeSubstrate 1Substrate 2Yield (%)Temp (°C)SolventBase
PdCl₂(PPh₃)₂SonogashiraIodobenzenePhenylacetylene>9555[TBP][4EtOV]None
Pd(PPh₃)₄SonogashiraIodobenzenePhenylacetylene~8055[TBP][4EtOV]None
Pd(OAc)₂SuzukiIodobenzenePhenylboronic acid>9080TolueneK₃PO₄
Pd(OAc)₂HeckIodobenzeneStyrene>95100DMFEt₃N

Table adapted from data on similar substrates to guide catalyst choice for reactions with diiodoalkanes.[12]

Protocol 3: Iodination of an Alkene to form a Vicinal Diiodide

This protocol outlines the formation of a vicinal diiodide from an alkene using iodine and an oxidizing agent to generate a more electrophilic iodine species in situ.

Mechanism of Vicinal Diiodide Formation

Caption: Formation of a vicinal diiodide via an iodonium ion intermediate.

Materials:

  • Long-chain alkene (1.0 mmol)

  • Molecular iodine (I₂) (0.5 mmol)

  • 30% Aqueous hydrogen peroxide (H₂O₂) (1.2 mmol)

  • Methanol or water as solvent

Procedure:

  • In a suitable reaction flask, suspend the alkene in the chosen solvent (e.g., methanol).[13]

  • Add the molecular iodine to the suspension.[13]

  • Slowly add the 30% aqueous hydrogen peroxide to the mixture.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS.

  • Upon completion, extract the product with an organic solvent (e.g., diethyl ether).[13]

  • Wash the organic layer with a 10% sodium thiosulfate solution to remove excess iodine, followed by a water wash.[13]

  • Dry the organic phase over an anhydrous salt and remove the solvent under reduced pressure to yield the crude vicinal diiodide.[13]

  • Purify as needed, typically by recrystallization or chromatography.

References

Technical Support Center: Managing the Stability of 1,2-Diiodoethane in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the stability of 1,2-diiodoethane in solution during their experiments.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Issue 1: Your this compound solution has turned yellow or brown.

  • Question: Why has my colorless this compound solution developed a yellow or brown tint?

  • Answer: The discoloration is a primary indicator of decomposition. This compound is susceptible to degradation, particularly when exposed to light, heat, or air.[1][2][3] The color is due to the formation of molecular iodine (I₂) as a decomposition product. The degradation process is often initiated by the cleavage of the carbon-iodine (C-I) bond, which is relatively weak. This forms iodine radicals that can then combine to form I₂.

  • Question: What should I do if my solution is discolored?

  • Answer:

    • For sensitive applications: If your experiment is sensitive to the presence of iodine or a reduced concentration of this compound, it is best to discard the discolored solution and prepare a fresh one.

    • For less sensitive applications: If a small amount of iodine will not interfere with your experiment, you may be able to "quench" the color by adding a small amount of a reducing agent, such as a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the iodine back to colorless iodide ions. However, this will not replenish the decomposed this compound and introduces a new reagent into your system.

    • Purification: For larger quantities, the this compound can be purified by dissolving it in a suitable solvent like ether, washing with a saturated aqueous solution of sodium thiosulfate, drying over a drying agent like magnesium sulfate (MgSO₄), and removing the solvent under reduced pressure.

Issue 2: You observe unexpected side products in your reaction.

  • Question: My reaction with this compound is giving me unexpected byproducts. Could this be related to its stability?

  • Answer: Yes, the decomposition of this compound can lead to the formation of reactive intermediates and byproducts that can interfere with your desired reaction. The primary decomposition products are ethene and iodine.[4] The iodine and radical intermediates formed during decomposition can potentially react with your starting materials, reagents, or desired products, leading to a complex mixture.

  • Question: How can I minimize the formation of these byproducts?

  • Answer: The best approach is to minimize the decomposition of this compound in the first place. This can be achieved by:

    • Using freshly prepared or purified this compound solutions.

    • Protecting the solution from light by using amber-colored glassware or wrapping the reaction vessel in aluminum foil.[2]

    • Maintaining a low reaction temperature, if the reaction conditions allow.

    • Working under an inert atmosphere (e.g., nitrogen or argon) to prevent air/oxygen-induced decomposition.[1][2][3]

Issue 3: Your experimental results are not reproducible.

  • Question: I am getting inconsistent results in experiments using this compound. Why might this be happening?

  • Answer: Inconsistent results are often a sign of varying levels of this compound decomposition between experiments. The concentration of the active reagent will be lower in a partially decomposed solution, and the presence of iodine and other byproducts can also affect the reaction outcome.

  • Question: How can I improve the reproducibility of my experiments?

  • Answer:

    • Standardize your solution preparation: Always prepare your this compound solution in the same manner, using a high-purity solvent and fresh this compound.

    • Monitor solution quality: Before each use, visually inspect the solution for any signs of discoloration. For quantitative experiments, consider analyzing the purity of the solution using techniques like HPLC or UV-Vis spectroscopy to determine the concentration of this compound and iodine.

    • Consistent storage: Store your stock solution under the recommended conditions (see FAQs below) to ensure its stability over time.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Question: What are the ideal storage conditions for this compound?

  • Answer: this compound is sensitive to light, air, and heat.[1][2][3] Therefore, it should be stored in a tightly sealed, amber-colored vial in a cool, dark place. For long-term storage, refrigeration at 2-8°C is recommended.[5] Storing under an inert atmosphere can further enhance its stability.

  • Question: What solvents are compatible with this compound?

  • Answer: this compound is soluble in methanol and other organic solvents like ether.[1][6][7] It is insoluble in water.[6][7] The choice of solvent can impact its stability, with polar solvents potentially influencing the decomposition pathway.

Decomposition

  • Question: What is the primary mechanism of this compound decomposition in solution?

  • Answer: The decomposition is primarily initiated by the homolytic cleavage of the carbon-iodine bond, which is relatively weak. This is often triggered by exposure to light (photolysis) or heat (thermolysis). In solution, this leads to the formation of a haloethyl radical and an iodine radical. A subsequent reaction pathway in solution involves the formation of a bridged isomer which then breaks down into ethene and molecular iodine.

  • Question: Are there any known stabilizers for this compound solutions?

  • Answer: While the use of radical scavengers is a plausible strategy to inhibit decomposition, there is limited specific information on validated stabilizers for this compound. For other alkyl iodides, copper powder has been used as a stabilizer, likely by scavenging radicals. This could be a potential avenue for investigation for stabilizing this compound solutions.

Quantitative Data

Currently, there is limited publicly available quantitative data on the specific decomposition rates of this compound in various solvents under different conditions. Researchers are encouraged to determine these parameters empirically for their specific experimental setups.

Experimental Protocols

Protocol 1: Monitoring this compound Decomposition by UV-Vis Spectroscopy

This method is based on the formation of iodine (I₂), which has a characteristic absorbance in the visible region.

  • Objective: To qualitatively and semi-quantitatively monitor the decomposition of this compound by observing the increase in iodine concentration.

  • Methodology:

    • Prepare a stock solution of this compound in the desired solvent (e.g., methanol, cyclohexane). The concentration should be chosen such that the absorbance of the resulting iodine remains within the linear range of the spectrophotometer.

    • Transfer the solution to a quartz cuvette.

    • Measure the initial UV-Vis spectrum of the solution (e.g., from 300 to 700 nm) to establish a baseline.

    • Expose the solution to the condition being tested (e.g., ambient light, specific wavelength of light, elevated temperature).

    • At regular intervals, record the UV-Vis spectrum.

    • Monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of iodine in the chosen solvent (typically around 500-540 nm). The formation of triiodide (I₃⁻) in the presence of iodide ions can also be monitored at its characteristic absorbance maxima (around 290 and 360 nm).[8][9]

  • Data Analysis: Plot the absorbance at the iodine peak versus time to observe the trend of decomposition. For quantitative analysis, a calibration curve of known concentrations of iodine in the same solvent is required.

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

This method allows for the separation and quantification of this compound and its potential degradation products.

  • Objective: To determine the concentration of this compound and identify and quantify its degradation products.

  • Methodology:

    • System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector is required.[10]

    • Column: A reverse-phase C18 column is generally suitable for separating non-polar to moderately polar compounds.[10]

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is a common starting point. The specific gradient program will need to be optimized based on the specific degradation products of interest.[10][11]

    • Sample Preparation: Dilute the this compound solution to an appropriate concentration with the mobile phase.

    • Injection and Detection: Inject a known volume of the sample and monitor the elution of compounds using the UV detector at a wavelength where this compound and its expected byproducts absorb (e.g., in the low UV range, around 210-230 nm).

  • Data Analysis: The concentration of this compound can be determined by comparing the peak area to a calibration curve prepared from standards of known concentration. Degradation products can be identified by comparing their retention times to those of known standards, if available, or by using a mass spectrometer detector (LC-MS).

Visualizations

Decomposition_Pathway Photochemical Decomposition of this compound in Solution This compound This compound Excited_State This compound* This compound->Excited_State Light (hν) Radical_Pair [ICH2CH2• + I•] (in solvent cage) Excited_State->Radical_Pair C-I Bond Cleavage Haloethyl_Radical ICH2CH2• (escaped radical) Radical_Pair->Haloethyl_Radical Iodine_Radical I• (escaped radical) Radical_Pair->Iodine_Radical Bridged_Isomer Bridged Isomer [C2H4I-I] Ethene_Iodine Ethene (C2H4) + Iodine (I2) Bridged_Isomer->Ethene_Iodine Decomposition Haloethyl_RadicalIodine_Radical Haloethyl_RadicalIodine_Radical Haloethyl_RadicalIodine_Radical->Bridged_Isomer in solution Iodine_RadicalIodine_Radical Iodine_RadicalIodine_Radical

Caption: Photochemical decomposition pathway of this compound in solution.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Instability Start Start Observe_Problem Observe Issue: - Discoloration - Side Products - Poor Reproducibility Start->Observe_Problem Check_Storage Review Storage Conditions: - Light exposure? - Elevated temperature? - Air exposure? Observe_Problem->Check_Storage Check_Age Check Age and Purity of This compound Check_Storage->Check_Age Decision_Use Is solution severely discolored? Check_Age->Decision_Use Prepare_Fresh Prepare Fresh Solution Decision_Use->Prepare_Fresh Yes Purify_or_Quench Consider Purification or Quenching (for non-sensitive applications) Decision_Use->Purify_or_Quench No Implement_Precautions Implement Protective Measures: - Use amber glassware/foil - Control temperature - Use inert atmosphere Prepare_Fresh->Implement_Precautions Purify_or_Quench->Implement_Precautions Monitor_Stability Monitor Stability (UV-Vis or HPLC) Implement_Precautions->Monitor_Stability End End Monitor_Stability->End

Caption: A logical workflow for troubleshooting issues related to the instability of this compound solutions.

References

Technical Support Center: Optimization of Reaction Conditions for 1,2-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-diiodoethane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimization of reaction conditions and to troubleshoot common issues encountered during its use in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

A1: this compound (ICH₂CH₂I) is an organoiodine compound that serves as a versatile reagent in various chemical transformations. Its primary applications include:

  • Preparation of Samarium(II) Iodide (SmI₂): It is widely used for the in situ generation of SmI₂, a powerful single-electron transfer reagent for reductive coupling and other reactions.[1][2]

  • Dehydroxylative Functionalization of Alcohols: In combination with reagents like triphenylphosphine (PPh₃), it can facilitate the conversion of alcohols to other functional groups.[3]

  • Source of Ethylene: In certain reactions, it serves as a precursor to ethylene.[1]

  • Precursor to Vinyl Iodide: Through dehydroiodination, it can be converted to vinyl iodide, a valuable building block in cross-coupling reactions.

Q2: What are the key safety precautions to consider when handling this compound?

A2: this compound is an irritant to the skin, eyes, and respiratory system.[1] It is also light-sensitive and can decompose over time.[4] Therefore, it is crucial to:

  • Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Store it in a cool, dark place, preferably refrigerated, in a tightly sealed container to prevent decomposition.[4]

Q3: My this compound has a dark brown or purplish color. Is it still usable?

A3: The dark color is likely due to the presence of elemental iodine (I₂), which forms from the decomposition of this compound upon exposure to light or heat. For many applications, particularly those sensitive to iodine, purification is recommended. A common method for removing iodine is to wash a solution of the compound (e.g., in diethyl ether) with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless.

Q4: Can this compound be used in Barbier-type reactions?

A4: Yes, as an alkyl halide, this compound can be used in Barbier reactions. This reaction involves the in situ formation of an organometallic reagent in the presence of a carbonyl compound.[5] However, due to the presence of two iodine atoms, the reactivity can be complex, potentially leading to elimination or the formation of di-organometallic species. Optimization of reaction conditions is crucial for achieving the desired product.

Troubleshooting Guides

Synthesis of Samarium(II) Iodide (SmI₂) using this compound

Problem: Low or no formation of the characteristic dark blue or green color of SmI₂ solution. The solution remains grey (suspension of samarium metal) or turns yellow/brown.

Potential Cause Troubleshooting Solution
Inactive Samarium Metal The surface of samarium metal powder can oxidize, rendering it less reactive. Activate the samarium by stirring it with a small amount of a strong acid (e.g., 1M HCl) for a few minutes, followed by washing with water, ethanol, and ether, and then drying under vacuum. Alternatively, sonication of the reaction mixture can help to break up the oxide layer.[6]
Wet Solvent (THF) SmI₂ is extremely sensitive to moisture and oxygen. Ensure that the THF is rigorously dried, typically by distilling from sodium/benzophenone or by passing it through an activated alumina column. The reaction should be carried out under a strictly inert atmosphere (argon or nitrogen).[6]
Impure this compound Decomposition of this compound can introduce iodine, which may interfere with the reaction. If the reagent is old or discolored, consider purifying it by recrystallization or washing with sodium thiosulfate solution.
Formation of Sm(III) species A yellow color in the solution often indicates the presence of Sm(III) species, which can form if the samarium to this compound ratio is incorrect or if there is trace oxygen.[7] Ensure a molar ratio of at least 2:1 of Sm to ICH₂CH₂I is used.[7]
Dehydroiodination of this compound to Vinyl Iodide

Problem: Low yield of vinyl iodide and formation of side products.

Potential Cause Troubleshooting Solution
Inappropriate Base or Reaction Conditions The choice of base and solvent is critical for efficient elimination. Strong, non-nucleophilic bases are generally preferred to minimize substitution reactions. Experiment with different bases and solvents (see Table 1 for a comparison).
Formation of Acetylene Over-elimination can lead to the formation of acetylene. Use a slight excess of this compound or carefully control the stoichiometry of the base. Monitor the reaction progress by GC or TLC to avoid prolonged reaction times.
Decomposition of Vinyl Iodide Vinyl iodide can be unstable, especially in the presence of light or acid. Work up the reaction mixture promptly and store the purified product in a cool, dark place.

Experimental Protocols

Protocol 1: Synthesis of Samarium(II) Iodide (0.1 M in THF)

This protocol is adapted from Kagan's method for the preparation of SmI₂.[2][8]

Materials:

  • Samarium powder (1.50 g, 10.0 mmol)

  • This compound (1.41 g, 5.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Procedure:

  • Under an inert atmosphere (argon or nitrogen), place the samarium powder in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Dissolve the this compound in 40 mL of anhydrous THF and add it to the dropping funnel.

  • Add 10 mL of anhydrous THF to the flask containing the samarium powder.

  • With vigorous stirring, add the this compound solution dropwise to the samarium suspension at room temperature.

  • After the addition is complete, the mixture will gradually turn from grey to a deep blue-green color, indicating the formation of SmI₂. The reaction is exothermic and may gently reflux. Ethylene gas is evolved as a byproduct.[2]

  • Continue stirring at room temperature for at least 2 hours to ensure complete reaction. The resulting 0.1 M solution of SmI₂ is ready for use.

Protocol 2: Dehydroxylative Cyanation of Benzyl Alcohol

This protocol is based on the work of Lin and Xiao for the conversion of alcohols to nitriles using this compound.[9]

Materials:

  • Benzyl alcohol (108 mg, 1.0 mmol)

  • Triphenylphosphine (PPh₃) (315 mg, 1.2 mmol)

  • This compound (338 mg, 1.2 mmol)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (298 mg, 3.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry flask under an inert atmosphere, add benzyl alcohol, triphenylphosphine, this compound, and potassium carbonate.

  • Add 5 mL of anhydrous DMF and stir the mixture at room temperature.

  • Add trimethylsilyl cyanide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding nitrile.

Data Presentation

Table 1: Optimization of Base for Dehydroxylative Cyanation of Benzyl Alcohol [9]

EntryBaseYield (%)
1K₂CO₃95
2Cs₂CO₃92
3Na₂CO₃85
4K₃PO₄78
5Et₃N45
6DBU32

Reaction conditions: Benzyl alcohol (1.0 mmol), PPh₃ (1.2 equiv), ICH₂CH₂I (1.2 equiv), Base (2.0 equiv), TMSCN (3.0 equiv), DMF (5 mL), room temperature.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_application Application in SmI₂ Preparation s1 Ethylene + Iodine s2 Reaction in Solvent (e.g., Ethanol) s1->s2 Iodination s3 Crude this compound s2->s3 s4 Recrystallization s3->s4 s5 Pure this compound s4->s5 a1 Pure this compound a3 Reaction in THF (Inert Atmosphere) a1->a3 a2 Samarium Metal a2->a3 a4 SmI₂ Solution a3->a4

Caption: Workflow for the synthesis and application of this compound.

troubleshooting_workflow start Low Yield in SmI₂ Synthesis q1 Is the THF rigorously dry? start->q1 a1_yes Yes q1->a1_yes a1_no No Dry THF over Na/benzophenone or activated alumina. q1->a1_no q2 Is the Samarium metal fresh/activated? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No Activate Sm with dilute acid or sonicate the reaction. q2->a2_no q3 Is the reaction under a strict inert atmosphere? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No Improve inert atmosphere technique (e.g., use a glovebox). q3->a3_no end Re-evaluate reagent purity and stoichiometry. a3_yes->end

Caption: Troubleshooting logic for SmI₂ synthesis.

References

Technical Support Center: 1,2-Diiodoethane Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2-diiodoethane. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of this compound during storage and in troubleshooting common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. What does this mean?

A1: A yellow or brown discoloration indicates that the this compound has started to decompose.[1] The color is due to the formation of molecular iodine (I₂) as a degradation product. This decomposition is primarily initiated by exposure to light, but can also be accelerated by heat and air.[2][3]

Q2: Can I still use my discolored this compound?

A2: For applications that are not sensitive to the presence of small amounts of iodine or other impurities, the discolored reagent might still be usable. However, for most synthetic applications, especially those involving sensitive reagents or catalysts, it is crucial to use pure, colorless this compound. The presence of iodine can interfere with reactions and lead to the formation of byproducts. It is recommended to purify the discolored reagent before use.

Q3: What are the ideal storage conditions for this compound?

A3: To minimize decomposition, this compound should be stored in a cool, dark, and dry place.[4] The recommended storage temperature is between 2°C and 8°C (refrigerated).[4] For long-term storage, storing in a freezer is also an option.[3] It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to protect it from air and moisture.[3] Using an amber glass bottle will provide additional protection from light.

Q4: Are there any chemical stabilizers I can add to my this compound?

A4: While not a common practice for commercial formulations of this compound, adding a small amount of copper powder or turnings can help scavenge any iodine that forms, thereby slowing down the decomposition process.[5] This is a common stabilization method for other iodoalkanes.

Troubleshooting Guide

This guide will help you address specific issues you may encounter with this compound.

Issue 1: Rapid Discoloration of Freshly Purchased this compound

  • Possible Cause 1: Improper Storage After Opening. Exposure to light and air upon opening the container can initiate rapid decomposition.

    • Solution: Immediately after opening, flush the container with an inert gas (argon or nitrogen) before resealing tightly. Store in a refrigerator or freezer in a dark location.

  • Possible Cause 2: Contamination. Contamination from a dirty spatula or pipette can introduce impurities that catalyze decomposition.

    • Solution: Always use clean and dry implements when handling this compound.

Issue 2: Inconsistent Results in Reactions Using this compound

  • Possible Cause 1: Partial Decomposition. The presence of iodine and other degradation byproducts can interfere with your reaction.

    • Solution: Before use, check the appearance of your this compound. If it is discolored, it should be purified. See the experimental protocol for purification below.

  • Possible Cause 2: Incompatibility with Reaction Conditions. this compound is incompatible with strong bases and strong oxidizing agents.[2]

    • Solution: Review your reaction scheme to ensure that this compound is compatible with all reagents and conditions.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability

ParameterEffect on StabilityRecommendation
Light Accelerates decomposition significantly.Store in an amber or opaque container in a dark location.
Temperature Higher temperatures increase the rate of decomposition.Store at 2-8°C (refrigeration) or in a freezer.
Air (Oxygen) Can promote oxidative decomposition.Store under an inert atmosphere (e.g., Argon, Nitrogen).
Moisture Can potentially hydrolyze the compound.Store in a tightly sealed container in a dry environment.
Incompatible Materials Strong bases and oxidizing agents can cause rapid decomposition.Avoid contact with these materials.[2]

Experimental Protocols

Protocol 1: Purification of Decomposed this compound

Objective: To remove iodine and other colored impurities from discolored this compound.

Materials:

  • Discolored this compound

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the discolored this compound in a suitable organic solvent, such as diethyl ether, in a separatory funnel.

  • Add a saturated aqueous solution of sodium thiosulfate and shake the funnel. The brown color of the iodine should disappear as it is reduced to colorless iodide ions.

  • Separate the aqueous layer. Repeat the washing with sodium thiosulfate solution until the organic layer is colorless.

  • Wash the organic layer with a saturated brine solution to remove any remaining water-soluble impurities.

  • Separate the organic layer and transfer it to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain purified this compound.

Protocol 2: Stabilization of this compound with Copper

Objective: To slow the decomposition of this compound during long-term storage.

Materials:

  • Purified this compound

  • Copper powder or turnings

  • Storage container (amber glass bottle)

Procedure:

  • To your container of purified this compound, add a small amount of copper powder or a few copper turnings. The exact amount is not critical, but a small spatula tip of powder or 2-3 small turnings per 25g of this compound is a reasonable starting point.

  • Flush the container with an inert gas (argon or nitrogen).

  • Seal the container tightly and store it in a cool, dark place (2-8°C).

Visualizations

Decomposition_Pathway Decomposition Pathway of this compound This compound This compound Iodine_Radical I• This compound->Iodine_Radical C-I bond cleavage Ethene Ethene (C₂H₄) Iodine_Radical->Ethene Elimination Iodine Iodine (I₂) Iodine_Radical->Iodine Dimerization Light_Heat_Air Light / Heat / Air Light_Heat_Air->this compound

Caption: Decomposition pathway of this compound.

Troubleshooting_Guide Troubleshooting Storage Issues Start Start: Discolored This compound Check_Storage Check Storage Conditions: - Exposed to light? - Stored at room temp? - Exposed to air? Start->Check_Storage Improper_Storage Improper Storage? Check_Storage->Improper_Storage Correct_Storage Action: Store in cool, dark, - inert atmosphere. Improper_Storage->Correct_Storage Yes Purify Action: Purify before use (see Protocol 1) Improper_Storage->Purify No Correct_Storage->Purify Consider_Stabilizer Action: Add copper stabilizer for long-term storage (see Protocol 2) Purify->Consider_Stabilizer End End: Stable Product Consider_Stabilizer->End

References

Technical Support Center: Scaling Up Reactions with 1,2-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when scaling up chemical reactions involving 1,2-diiodoethane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions with this compound?

A1: Scaling up reactions with this compound from the laboratory to pilot or production scale introduces several challenges that can impact reaction efficiency, product quality, and safety.[1][2] Key challenges include:

  • Heat Management: Reactions involving this compound, such as the formation of samarium(II) iodide or Simmons-Smith type cyclopropanations, can be exothermic.[3][4] Inadequate heat removal in larger reactors can lead to temperature spikes, side reactions, and potentially hazardous thermal runaways.[4][5]

  • Mixing and Mass Transfer: this compound is a dense solid.[6] Achieving and maintaining a homogeneous reaction mixture is more challenging in large vessels, which can lead to localized concentration gradients and affect reaction kinetics and selectivity.[7][8]

  • Reagent Stability and Handling: this compound is sensitive to light and heat, which can cause decomposition and the formation of iodine, indicated by a yellow or brown discoloration.[9][10][11] Managing its stability in larger quantities and over longer processing times is crucial.

  • Byproduct Formation: A prominent byproduct of reactions involving this compound is ethene gas.[12] The safe and efficient removal of this flammable gas is a critical consideration at scale.

  • Process Safety: Handling larger quantities of this compound, which is an irritant, requires stringent safety protocols and appropriate personal protective equipment (PPE).[9][13]

Q2: How can I purify this compound for large-scale use?

A2: For reactions sensitive to impurities, such as the formation of high-purity samarium(II) iodide, purification of this compound is recommended. A common procedure involves washing with a sodium thiosulfate solution to remove iodine, followed by drying and recrystallization.[14][15]

Q3: What are the key safety precautions for handling large quantities of this compound?

A3: When handling this compound at scale, it is imperative to adhere to strict safety protocols. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as chemical-resistant gloves, safety goggles, and protective clothing.[13][16][17] An emergency plan should be in place to handle spills or accidental exposure.[16]

Troubleshooting Guides

Issue 1: Reaction Temperature Spikes or Becomes Uncontrollable During Scale-Up

Potential Causes:

  • Inadequate Heat Transfer: The surface-area-to-volume ratio decreases as reactor size increases, making heat dissipation less efficient.[5]

  • Exothermic Reaction: The reaction itself is generating a significant amount of heat.

  • Poor Mixing: Inefficient stirring can lead to localized "hot spots" where the reaction rate is much higher.

Troubleshooting Steps:

  • Stop Reagent Addition: Immediately cease the addition of any reagents to halt further heat generation.[4]

  • Maximize Cooling: Ensure the reactor's cooling system is operating at full capacity.[4]

  • Improve Agitation: Increase the stirring speed to improve heat distribution, but be cautious of splashing or vortex formation.

  • Process Re-evaluation (Long-term):

    • Calorimetry Studies: Perform reaction calorimetry at the lab scale to accurately quantify the heat of reaction and determine the required cooling capacity for the larger scale.

    • Semi-batch Addition: Instead of adding all reagents at once, implement a controlled, semi-batch addition to manage the rate of heat generation.

    • Reactor Selection: Ensure the pilot or production scale reactor has sufficient cooling capacity for the reaction.

Issue 2: Inconsistent Reaction Yields and Formation of Byproducts at Larger Scale

Potential Causes:

  • Poor Mixing and Mass Transfer: Due to the density of this compound, it may settle at the bottom of the reactor, leading to a non-homogeneous reaction mixture.[7]

  • Decomposition of this compound: Prolonged reaction times or exposure to light in the plant environment can lead to degradation of the reagent.[18]

  • Ethene Byproduct Accumulation: The buildup of ethene gas can alter the reaction conditions.[12]

Troubleshooting Steps:

  • Optimize Agitation:

    • Select an appropriate impeller design (e.g., pitched-blade turbine) and stirring speed to ensure the suspension of the dense this compound.

    • Consider the use of baffles in the reactor to improve mixing efficiency.

  • Protect from Light: Use amber-colored vessels or cover transparent parts of the reactor to protect the light-sensitive this compound.[9]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition.

  • Efficient Gas Venting: Ensure the reactor is equipped with a system to safely vent the ethene gas produced during the reaction.

Data Presentation

Table 1: Physical and Safety Data for this compound

PropertyValueReference
Molecular FormulaC₂H₄I₂[9]
Molecular Weight281.86 g/mol [6]
AppearanceLight brown to brown crystals or crystalline powder[9]
Melting Point80-82 °C[6]
SolubilityInsoluble in water, soluble in methanol[6][9]
StabilityStable, but may discolor on exposure to light. Incompatible with strong bases and strong oxidizing agents.[6][9]
Hazard StatementsH315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[13]

Experimental Protocols

Protocol 1: Purification of this compound for Scale-Up

This protocol is adapted for larger quantities based on established laboratory procedures.[14][15]

Objective: To remove iodine and other impurities from technical grade this compound.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Appropriately sized separatory funnel and reaction vessel

Procedure:

  • Dissolve the crude this compound in a suitable volume of diethyl ether in a large vessel.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous sodium thiosulfate solution. Repeat the washing until the organic layer is colorless.

  • Wash the organic layer with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure to yield purified, white crystals of this compound.

  • Store the purified product in a cool, dark place under an inert atmosphere.

Protocol 2: Large-Scale Preparation of Samarium(II) Iodide (SmI₂) Solution

This protocol provides a general guideline for the preparation of SmI₂ at a larger scale.[10][15]

Objective: To prepare a solution of samarium(II) iodide in THF.

Materials:

  • Samarium metal powder

  • Purified this compound

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere reaction setup (e.g., glass-lined reactor with nitrogen or argon purge)

Procedure:

  • Ensure the reactor is thoroughly dried and purged with an inert gas.

  • Charge the reactor with samarium metal powder.

  • In a separate vessel, dissolve the purified this compound in anhydrous THF under an inert atmosphere.

  • Slowly add the this compound solution to the stirred suspension of samarium metal in the reactor. The reaction is exothermic, so control the addition rate to maintain the desired temperature.

  • The reaction mixture will gradually turn a deep blue-green, indicating the formation of SmI₂.

  • Continue stirring until the reaction is complete (this can be monitored by the disappearance of the samarium metal).

  • The resulting SmI₂ solution is ready for use. It is best used fresh but can be stored for a limited time under a strictly inert atmosphere.

Visualizations

Scale_Up_Challenges cluster_challenges Key Scale-Up Challenges cluster_solutions Mitigation Strategies Heat Management Heat Management Calorimetry & Semi-batch Addition Calorimetry & Semi-batch Addition Heat Management->Calorimetry & Semi-batch Addition addresses Mixing & Mass Transfer Mixing & Mass Transfer Optimized Agitation & Reactor Design Optimized Agitation & Reactor Design Mixing & Mass Transfer->Optimized Agitation & Reactor Design addresses Reagent Stability Reagent Stability Inert Atmosphere & Light Protection Inert Atmosphere & Light Protection Reagent Stability->Inert Atmosphere & Light Protection addresses Byproduct Management Byproduct Management Efficient Venting & Off-gas Treatment Efficient Venting & Off-gas Treatment Byproduct Management->Efficient Venting & Off-gas Treatment addresses Process Safety Process Safety Robust SOPs & PPE Robust SOPs & PPE Process Safety->Robust SOPs & PPE addresses

Caption: Key challenges and mitigation strategies for scaling up reactions with this compound.

Experimental_Workflow start Start: Crude this compound dissolve Dissolve in Diethyl Ether start->dissolve wash_thiosulfate Wash with Na₂S₂O₃ (aq) dissolve->wash_thiosulfate wash_water Wash with Water wash_thiosulfate->wash_water dry Dry with MgSO₄ wash_water->dry filter Filter dry->filter concentrate Concentrate in Vacuo filter->concentrate end_product Purified this compound concentrate->end_product

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Analysis of Impurities in Commercial 1,2-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in the analysis of impurities in commercial 1,2-diiodoethane. The information is designed to help you identify, quantify, and troubleshoot issues related to the purity of this critical reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

Commercial this compound is typically synthesized through the reaction of ethylene with iodine.[1] Based on this synthesis route and potential side reactions or incomplete purification, the following are the most common impurities:

  • Unreacted Starting Materials: Residual iodine (I₂) is a frequent impurity, often giving the product a brownish tint. While ethylene is a gas and less likely to be present in the final solid product, its presence in the reaction vessel can lead to other byproducts.

  • Solvent Residues: If a solvent like ethanol is used during the synthesis or purification, traces may remain in the final product.

  • Oxidation and Decomposition Products: Exposure to air, light, or heat can cause the degradation of this compound. Potential degradation products include iodoform (CHI₃) and other polyiodinated alkanes. Over time, the compound can also decompose to release elemental iodine and ethylene.

  • Related Halogenated Compounds: Depending on the purity of the starting materials, other halogenated ethanes might be present in trace amounts.

Q2: My this compound has a brown or violet color. Is it still usable?

The discoloration is most likely due to the presence of dissolved elemental iodine (I₂), a common impurity. For many applications, this low level of iodine may not significantly interfere. However, for sensitive reactions, it is advisable to purify the this compound. A simple purification step involves dissolving the solid in a suitable solvent like diethyl ether or dichloromethane, washing with a sodium thiosulfate (Na₂S₂O₃) solution to remove the iodine, followed by drying and removal of the solvent.

Q3: How can I qualitatively and quantitatively assess the purity of my this compound sample?

Several analytical techniques can be employed to assess the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile impurities and identifying them based on their mass spectra.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to identify and quantify impurities that have distinct signals from the main compound. Quantitative NMR (qNMR) can provide accurate purity assessments without the need for a reference standard for each impurity.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Refractive Index (RI) detector can be used to separate non-volatile impurities.[2]

Troubleshooting Guides

GC-MS Analysis
Issue Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) for this compound 1. Active sites in the injector or column.2. Column overload.3. Inappropriate injector temperature.1. Use a deactivated inlet liner and a column suitable for halogenated compounds.2. Dilute the sample.3. Optimize the injector temperature (a lower temperature may reduce degradation).
Multiple peaks observed when high purity is expected 1. On-column degradation of this compound.2. Contamination from the solvent or sample handling.3. Presence of thermally labile impurities.1. Lower the injector and oven temperatures.2. Run a blank analysis of the solvent.3. Consider derivatization or a less harsh analytical technique like HPLC.
No peak corresponding to this compound 1. Incorrect GC-MS parameters.2. Sample degradation in the injector.1. Verify the oven temperature program, injector temperature, and mass spectrometer settings.2. Try a lower injection temperature.
NMR Analysis
Issue Possible Cause(s) Troubleshooting Steps
Unexpected signals in the ¹H or ¹³C NMR spectrum 1. Presence of impurities.2. Residual solvent from the NMR solvent or the sample.3. Sample degradation.1. Compare the chemical shifts with known values for potential impurities.[4]2. Check the chemical shift of the residual solvent peak.3. Prepare a fresh sample and acquire the spectrum immediately.
Incorrect integration ratios for the this compound signals 1. Incomplete relaxation of the nuclei.2. Presence of impurities with overlapping signals.1. Increase the relaxation delay (d1) in the NMR acquisition parameters, especially for quantitative analysis.2. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
HPLC Analysis
Issue Possible Cause(s) Troubleshooting Steps
No peak observed with UV detector This compound has a weak UV chromophore.Use a Refractive Index (RI) detector or a low wavelength on the UV detector (e.g., < 220 nm).[2]
Broad or split peaks 1. Poor choice of mobile phase or column.2. Column degradation.1. Optimize the mobile phase composition and ensure it is compatible with the column.2. Use a new or different column.
Baseline drift with RI detector 1. Inadequate mobile phase degassing.2. Temperature fluctuations.1. Thoroughly degas the mobile phase.2. Use a column oven and ensure the RI detector is thermally stabilized.

Data Presentation

Table 1: Common Impurities and their Typical Analytical Signatures

ImpurityChemical FormulaTypical Analytical MethodExpected Signal/Observation
IodineI₂Visual, HPLC-UVBrown/violet color in solid/solution, distinct peak in HPLC-UV.
EthanolC₂H₅OHGC-MS, ¹H NMRCharacteristic mass spectrum and retention time in GC-MS. Triplet and quartet signals in ¹H NMR.
IodoformCHI₃GC-MS, ¹H NMRCharacteristic mass spectrum and retention time in GC-MS. Singlet around 9.5-10 ppm in ¹H NMR.

Table 2: Typical Purity of Commercial this compound

GradePurity Specification
Technical Grade95-98%[5]
Reagent Grade>98%[5]
High Purity>99%

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound
  • Sample Preparation: Dissolve 10 mg of commercial this compound in 1 mL of a suitable solvent (e.g., hexane or dichloromethane).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 80 °C (hold for 2 min), then ramp at 10 °C/min to 200 °C (hold for 5 min).[6]

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-300 m/z.

    • Source Temperature: 230 °C.

Protocol 2: ¹H NMR Analysis of this compound
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: NMR spectrometer (300 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Relaxation Delay (d1): 5 seconds (for quantitative analysis).

    • Number of Scans: 16 or as needed for good signal-to-noise.

  • Data Analysis: The ¹H NMR spectrum of pure this compound shows a singlet at approximately 3.73 ppm in CDCl₃.[4] Integrate the main peak and any impurity signals to determine the relative molar ratio.

Protocol 3: HPLC Analysis of this compound
  • Sample Preparation: Dissolve 10 mg of this compound in 1 mL of the mobile phase.

  • Instrumentation: HPLC system with a UV or RI detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detector: RI detector or UV detector at 210 nm.

    • Injection Volume: 20 µL.

Mandatory Visualization

impurity_analysis_workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample Sample Visual_Inspection Visual Inspection (Color Check) Sample->Visual_Inspection GC_MS GC-MS Analysis (Volatile Impurities) Visual_Inspection->GC_MS Volatile analysis NMR NMR Spectroscopy (Structural Confirmation & Quantification) Visual_Inspection->NMR Purity assessment HPLC HPLC Analysis (Non-Volatile Impurities) Visual_Inspection->HPLC Non-volatile analysis Identify_Impurities Identify Impurities GC_MS->Identify_Impurities NMR->Identify_Impurities HPLC->Identify_Impurities Quantify_Purity Quantify Purity Identify_Impurities->Quantify_Purity

Caption: Workflow for the analysis of impurities in commercial this compound.

troubleshooting_logic Start Unexpected Analytical Result Check_Method Review Analytical Method Parameters Start->Check_Method Run_Blank Analyze a Solvent Blank Check_Method->Run_Blank Prepare_Fresh Prepare Fresh Sample Run_Blank->Prepare_Fresh Consider_Degradation Consider Sample Degradation Prepare_Fresh->Consider_Degradation Modify_Method Modify Analytical Method Consider_Degradation->Modify_Method Resolved Issue Resolved Modify_Method->Resolved

Caption: A logical troubleshooting workflow for unexpected analytical results.

References

Validation & Comparative

A Comparative Guide to 1,2-Diiodoethane and 1,2-Dibromoethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of reagents is paramount to the success of a chemical transformation. Among the vast array of available starting materials, vicinal dihalides play a crucial role as versatile building blocks. This guide provides an objective comparison of two such reagents, 1,2-diiodoethane and 1,2-dibromoethane, focusing on their respective performance in key synthetic applications, supported by experimental data and mechanistic insights.

Core Principles of Reactivity: The Carbon-Halogen Bond

The fundamental difference in the chemical behavior of this compound and 1,2-dibromoethane lies in the inherent properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and longer than the C-Br bond. Consequently, the iodide ion (I⁻) is a superior leaving group compared to the bromide ion (Br⁻) due to its larger size, greater polarizability, and the stability of the resulting anion. This intrinsic difference dictates that this compound is generally more reactive than 1,2-dibromoethane in reactions where the carbon-halogen bond is cleaved, such as nucleophilic substitution and elimination reactions. This enhanced reactivity often translates to milder reaction conditions, faster reaction times, and, in some cases, higher yields.

Physical and Chemical Properties at a Glance

A summary of the key physical and chemical properties of this compound and 1,2-dibromoethane is presented below, highlighting the differences that influence their handling and application in a laboratory setting.

PropertyThis compound1,2-Dibromoethane
CAS Number 624-73-7106-93-4
Molecular Formula C₂H₄I₂C₂H₄Br₂
Molar Mass 281.86 g/mol 187.86 g/mol
Appearance Light brown or brown crystalline solidColorless liquid
Melting Point 80-82 °C9.4-10.2 °C
Boiling Point ~200 °C (decomposes)131-132 °C
Density 2.13 g/cm³2.18 g/mL
Solubility Soluble in methanol and ether; insoluble in water.[1]Slightly soluble in water; soluble in most organic solvents.[2]

Key Applications in Organic Synthesis

While both molecules serve as sources of a two-carbon electrophilic synthon, their differing reactivities have led to distinct primary applications in organic synthesis.

This compound: The Reagent of Choice for Samarium(II) Iodide Preparation

This compound is most prominently used in the preparation of samarium(II) iodide (SmI₂), a powerful and versatile single-electron transfer reagent widely employed in organic synthesis for reductive coupling and other transformations.[3][4][5] The reaction of samarium metal with this compound in an inert solvent like tetrahydrofuran (THF) provides a convenient in situ generation of SmI₂.[4]

G cluster_reactants Reactants cluster_products Products Sm Samarium Metal (Sm) SmI2 Samarium(II) Iodide (SmI₂) Sm->SmI2 Oxidation DIE This compound (ICH₂CH₂I) DIE->SmI2 Iodine Source Ethylene Ethylene (H₂C=CH₂) DIE->Ethylene Elimination

The following is a representative procedure for the synthesis of a 0.1 M solution of samarium(II) iodide in THF using this compound.

  • Apparatus Setup: An oven-dried round-bottom flask equipped with a magnetic stir bar and a septum is placed under vacuum and backfilled with argon three times.

  • Addition of Reactants: Samarium metal powder and freshly purified this compound are weighed in air and quickly added to the reaction flask. The flask is sealed, evacuated, and backfilled with argon three times.

  • Reaction: Anhydrous THF is added via syringe, and the mixture is stirred at room temperature. The reaction progress is indicated by the formation of a characteristic dark blue solution. The reaction is typically stirred for several hours to ensure complete formation of SmI₂.

  • Storage and Use: The resulting SmI₂ solution is air-sensitive and should be used immediately or stored under an inert atmosphere. A small amount of unreacted samarium metal can help maintain the stability of the solution.

1,2-Dibromoethane: A Versatile Tool for Grignard Reagent Activation and Halogenation

1,2-dibromoethane finds broader applications in more classical organic transformations. A key use is the activation of magnesium metal for the preparation of Grignard reagents.[6] The passivating layer of magnesium oxide on the surface of magnesium turnings can inhibit the reaction with organic halides. 1,2-dibromoethane reacts with the magnesium surface, exposing a fresh, reactive metal surface.[3][7] This process is easily monitored by the observation of ethylene gas bubbles.[3][8]

G cluster_activation Activation Step cluster_grignard Grignard Formation Mg_inactive Inactive Magnesium (MgO layer) Mg_active Active Magnesium (Mg) Mg_inactive->Mg_active Activation DBE 1,2-Dibromoethane (BrCH₂CH₂Br) DBE->Mg_active MgBr2 Magnesium Bromide (MgBr₂) DBE->MgBr2 Forms Ethylene Ethylene (H₂C=CH₂) DBE->Ethylene Elimination Grignard Grignard Reagent (R-MgX) Mg_active->Grignard R_X Organic Halide (R-X) R_X->Grignard

This protocol outlines the general steps for activating magnesium turnings using 1,2-dibromoethane prior to the addition of the primary organic halide.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Preparation: Magnesium turnings are placed in the flask under an inert atmosphere.

  • Activation: A small amount of 1,2-dibromoethane, typically dissolved in the reaction solvent (e.g., anhydrous diethyl ether or THF), is added to the magnesium. Gentle warming may be required to initiate the reaction, which is evidenced by the evolution of ethylene gas.

  • Grignard Reagent Synthesis: Once the activation is complete (i.e., gas evolution ceases), the solution of the desired organic halide is added dropwise to the activated magnesium to form the Grignard reagent.

Furthermore, 1,2-dibromoethane is a precursor for the synthesis of vinyl bromide via dehydrobromination and is also used for the bromination of carbanions.[6]

Comparative Performance in Elimination Reactions

A key reaction for both this compound and 1,2-dibromoethane is elimination to form a carbon-carbon double bond. In the presence of a base, both compounds can undergo dehydrohalogenation to yield the corresponding vinyl halide, and further elimination can produce acetylene. The superior leaving group ability of iodide makes this compound more susceptible to elimination reactions than 1,2-dibromoethane. This increased reactivity means that eliminations with this compound can often be achieved under milder conditions.

E2_Comparison cluster_DIE This compound cluster_DBE 1,2-Dibromoethane DIE_Reactant I-CH₂-CH₂-I DIE_Product H₂C=CH-I DIE_Reactant->DIE_Product Faster Rate Milder Conditions (Better Leaving Group) DBE_Reactant Br-CH₂-CH₂-Br DBE_Product H₂C=CH-Br DBE_Reactant->DBE_Product Slower Rate Harsher Conditions Base Base

Synthesis of Vinyl Halides
ReactionReagentProductTypical Conditions
DehydroiodinationThis compoundVinyl IodideBase (e.g., DBU, KOtBu)
Dehydrobromination1,2-DibromoethaneVinyl BromideStrong base (e.g., KOH in ethanol)

Conclusion

  • This compound is the preferred reagent for applications requiring high reactivity, most notably for the efficient, mild preparation of samarium(II) iodide. Its utility is somewhat specialized due to its higher cost and solid nature.

  • 1,2-Dibromoethane is a more versatile and widely used reagent in a broader range of classical organic reactions. Its lower reactivity makes it more suitable for applications such as the controlled activation of magnesium for Grignard synthesis and as a precursor for vinyl bromide. It is also more cost-effective and easier to handle as a liquid.

The choice between these two reagents should be guided by the specific requirements of the desired transformation, with this compound being favored for its enhanced reactivity in specific applications and 1,2-dibromoethane offering a more economical and versatile option for a wider range of synthetic challenges.

References

A Comparative Guide to the Synthesis of Samarium(II) Iodide: 1,2-Diiodoethane vs. Diiodomethane

Author: BenchChem Technical Support Team. Date: December 2025

Samarium(II) iodide (SmI₂), widely known as Kagan's reagent, is a powerful single-electron transfer agent with extensive applications in organic synthesis.[1][2] Its preparation in a solution of tetrahydrofuran (THF) is a common practice in research laboratories. The choice of the iodide source for the reaction with samarium metal is a critical step, with 1,2-diiodoethane and diiodomethane being two of the most frequently employed reagents. This guide provides an objective comparison of these two precursors, supported by experimental data and protocols to assist researchers in making an informed decision for their specific synthetic needs.

Performance and Properties: A Side-by-Side Comparison

Both this compound and diiodomethane are effective in synthesizing SmI₂ from samarium metal. The reaction, often referred to as Kagan's method, involves the reduction of the diiodoalkane by samarium metal in THF.[3] While both reagents lead to the desired deep blue solution of SmI₂, there are practical and chemical differences to consider.[1][3]

FeatureThis compoundDiiodomethane
Physical State SolidLiquid
Byproduct Ethene (gas)Not explicitly stated, but no gaseous byproduct reported
Reaction Time Can be several hours at room temperature; reducible to ~5 minutes with sonication or microwave irradiation.[3][4]Similar to this compound; can be accelerated with sonication.[4]
Yield Nearly quantitative yields are reported.[1]Nearly quantitative yields are reported.[1]
Handling As a solid, it requires weighing. It may need purification to remove traces of iodine.[5]As a liquid, it allows for easier measurement by volume and transfer via syringe.[6]
Atom Economy Lower, due to the formation of ethene.Higher than this compound as no gaseous byproduct is evolved.

Key Considerations:

The primary distinction in the reaction mechanism is the formation of ethene gas when using this compound, which needs to be safely vented.[4][5] Diiodomethane does not produce a gaseous byproduct, which can be an advantage in a closed system. The choice between a solid and a liquid reagent often comes down to laboratory preference and available equipment for handling and transfer.[6] For reactions where precise control of stoichiometry is paramount, the liquid nature of diiodomethane may offer more convenience.

Experimental Protocols

Below are detailed, representative experimental protocols for the synthesis of a 0.1 M solution of SmI₂ in THF using both this compound and diiodomethane.

Protocol 1: Synthesis of SmI₂ using this compound

This protocol is adapted from the procedure described by Kagan.[4][7]

Materials:

  • Samarium powder (2.0 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous and degassed Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (e.g., argon), add samarium powder to an oven-dried flask equipped with a magnetic stir bar.

  • In a separate flask, prepare a solution of this compound in anhydrous, degassed THF.

  • Slowly add the this compound solution to the stirring suspension of samarium powder in the reaction flask.

  • Stir the mixture at room temperature. The reaction is monitored by the color change of the solution. The initial gray suspension will turn into a characteristic deep blue solution, indicating the formation of SmI₂. This process can take several hours.[4]

  • The formation of ethene gas will result in a slight positive pressure, which should be managed appropriately.

  • Once the reaction is complete (as indicated by the persistent deep blue color), the solution is ready for use. It is recommended to use the solution shortly after preparation, although it can be stored for several days under an inert atmosphere, preferably in the presence of a small amount of unreacted samarium metal.[4]

Protocol 2: Synthesis of SmI₂ using Diiodomethane

This protocol is a common variation of Kagan's method.[3][6]

Materials:

  • Samarium powder (2.0 equivalents)

  • Diiodomethane (1.0 equivalent)

  • Anhydrous and degassed Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, add samarium powder to an oven-dried flask equipped with a magnetic stir bar.

  • Add anhydrous, degassed THF to the flask to create a suspension of the samarium powder.

  • Using a syringe, slowly add diiodomethane to the stirring suspension of samarium in THF.

  • Continue stirring at room temperature. The progress of the reaction is observed by the development of the deep blue color of the SmI₂ solution.

  • The reaction time is comparable to that with this compound under similar conditions.

  • Once the formation of the deep blue solution is complete, the reagent is ready for use.

Logical Workflow for Reagent Selection and Synthesis

The following diagram illustrates the decision-making process and generalized workflow for the synthesis of SmI₂ using either this compound or diiodomethane.

SmI2_Synthesis_Comparison cluster_start Decision Point cluster_synthesis Synthesis Protocol cluster_byproducts Key Differences Start Select Iodide Source for SmI2 Synthesis Diiodoethane This compound (Solid) Start->Diiodoethane Preference for solid reagent Diiodomethane Diiodomethane (Liquid) Start->Diiodomethane Preference for liquid reagent Addition_DE Add this compound Solution Diiodoethane->Addition_DE Addition_DM Add Diiodomethane (Liquid) Diiodomethane->Addition_DM Setup Inert Atmosphere Setup (Samarium Metal + THF) Setup->Addition_DE Setup->Addition_DM Reaction Stir at Room Temperature Addition_DE->Reaction Byproduct_DE Ethene Gas Byproduct Addition_DE->Byproduct_DE Addition_DM->Reaction Byproduct_DM No Gaseous Byproduct Addition_DM->Byproduct_DM Monitor Observe for Deep Blue Color Reaction->Monitor Product 0.1 M SmI2 Solution in THF Monitor->Product

Caption: Workflow for SmI₂ synthesis comparing this compound and diiodomethane pathways.

References

A Comparative Guide to Alternative Reagents for Iodination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the introduction of iodine into a molecule is a critical step in the synthesis of a vast array of compounds, from versatile synthetic intermediates to complex active pharmaceutical ingredients. While 1,2-diiodoethane has its applications, a range of alternative reagents offer distinct advantages in terms of efficiency, selectivity, and safety. This guide provides an objective comparison of the performance of prominent iodinating agents, supported by experimental data, to facilitate informed reagent selection in your research.

Comparison of Iodination Reagents

The choice of an iodinating agent is dictated by the substrate, desired regioselectivity, and reaction conditions. Below is a summary of the performance of this compound and its common alternatives in the iodination of various organic substrates.

Reagent/SystemSubstrateProductReaction TimeTemperature (°C)Yield (%)Reference
This compound/DMSO Imidazo[1,2-a]pyridine3-Iodoimidazo[1,2-a]pyridine12 h10085[1]
N-Iodosuccinimide (NIS)/TFA Anisole4-Iodoanisole30 minRoom Temp98
N-Iodosuccinimide (NIS) Acetanilide4-IodoacetanilideNot SpecifiedNot SpecifiedHigh[2]
N-Iodosuccinimide (NIS)/AcOH 4-Nitrophenol2,6-Diiodo-4-nitrophenol5-8 minRoom Temp97[3]
N-Iodosuccinimide (NIS)/K₂CO₃ Phenylacetylene1-Iodo-2-phenylacetylene10 minRoom Temp99[4]
Molecular Iodine (I₂)/H₂O₂ Anisole4-Iodoanisole17 h6093[2]
Molecular Iodine (I₂)/HNO₃ 2-Nitroaniline4-Iodo-2-nitroaniline4 hRoom Temp90[1]
Sodium Iodide (NaI)/Bleach Vanillin5-Iodovanillin10 min (stir)0 to Room Temp-[5]
Sodium Iodide (NaI)/Dowex H⁺ Phenylacetylene(E)-1,2-Diiodo-1-phenyletheneOvernightNot SpecifiedHigh
Potassium Iodide (KI)/Chloramine-B Phenylacetylene1-Iodo-2-phenylacetyleneNot SpecifiedNot Specifiedup to 98[6]

Experimental Protocols

Detailed methodologies for key iodination reactions are provided below.

Protocol 1: Iodination of an Aromatic Compound using N-Iodosuccinimide (NIS)

This protocol describes the iodination of anisole using NIS and trifluoroacetic acid (TFA) as a catalyst.

Materials:

  • Anisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve anisole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Add N-Iodosuccinimide (1.1 mmol) to the solution.

  • Add a catalytic amount of trifluoroacetic acid (0.1 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-iodoanisole.[2]

Protocol 2: Iodination of an Aromatic Compound using Molecular Iodine and an Oxidant

This protocol details the iodination of anisole using molecular iodine and hydrogen peroxide.

Materials:

  • Anisole

  • Molecular Iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Dichloromethane (DCM)

  • 0.1 M Sodium bisulfite (NaHSO₃) solution

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of anisole (2 mmol) in a suitable solvent, add molecular iodine (2 mmol).

  • Add 30% hydrogen peroxide (4 mmol) to the mixture.

  • Stir the reaction at 60 °C for 17 hours.[2]

  • After the reaction is complete, pour the mixture into dichloromethane (30 mL).

  • Wash the organic phase with 0.1 M NaHSO₃ solution (20 mL) and then with water (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[2]

Protocol 3: Iodination of an Alkyne using Sodium Iodide

This protocol describes the di-iodination of an alkyne using sodium iodide and Dowex H+ resin.

Materials:

  • Alkyne (e.g., phenylacetylene)

  • Sodium Iodide (NaI)

  • Dowex H⁺ cation-exchange resin (dried)

  • 2-Propanol

Procedure:

  • In a reaction vessel, combine the alkyne (1 mmol), dried sodium iodide, and dried Dowex H⁺ resin.

  • Add 2-propanol as the solvent.

  • Stir the reaction mixture overnight.[7]

  • Upon completion, filter the reaction mixture to remove the resin.

  • The filtrate contains the (E)-1,2-diiodoalkene product.[7] Further purification can be performed by standard techniques if necessary.

Mandatory Visualization

The following diagrams illustrate the key reaction mechanisms and a general experimental workflow for iodination reactions.

Electrophilic_Addition_to_Alkene cluster_reagents Reagents cluster_mechanism Mechanism Alkene Alkene (Substrate) Intermediate Cyclic Iodonium Ion Intermediate Alkene->Intermediate Electrophilic Attack IodinatingAgent Iodinating Agent (e.g., I₂, NIS) IodinatingAgent->Intermediate Product Di-iodinated Product Intermediate->Product Nucleophilic Attack by I⁻

Figure 1. Electrophilic addition of an iodinating agent to an alkene.

Aromatic_Iodination cluster_reactants Reactants cluster_process Process Arene Aromatic Ring (Substrate) SigmaComplex Sigma Complex (Arenium Ion) Arene->SigmaComplex Electrophilic Attack Reagent Iodinating Reagent (e.g., NIS, I₂/Oxidant) Reagent->SigmaComplex Iodoarene Iodoarene (Product) SigmaComplex->Iodoarene Deprotonation

Figure 2. Electrophilic aromatic substitution for the iodination of arenes.

Experimental_Workflow Start Start ReagentPrep Reagent & Substrate Preparation Start->ReagentPrep Reaction Reaction Setup & Execution ReagentPrep->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Figure 3. General experimental workflow for an iodination reaction.

References

A Comparative Guide to Dihaloalkanes in Barbier Reactions for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Barbier reaction offers a versatile and experimentally simple method for forming carbon-carbon bonds. This guide provides a comparative analysis of the use of dihaloalkanes in Barbier reactions, offering insights into their reactivity, potential applications, and experimental considerations. While a systematic comparative study across a broad range of dihaloalkanes is not extensively documented in the literature, this guide synthesizes available data to highlight key differences in their performance.

The Barbier reaction, a one-pot organometallic reaction, involves the in-situ formation of an organometallic reagent from an organic halide and a metal, which then reacts with a carbonyl compound.[1][2] This approach is often favored over the related Grignard reaction due to its tolerance of a wider range of functional groups and its applicability in aqueous media.[1][3] Dihaloalkanes, containing two halogen atoms, present unique opportunities in Barbier reactions, enabling both intermolecular couplings to form larger molecules and intramolecular cyclizations to construct ring systems. The reactivity and outcome of these reactions are significantly influenced by the nature of the halogen, the distance between the two halogen atoms, and the choice of metal promoter.

Data Presentation: Performance of Dihaloalkanes in Barbier Reactions

The following table summarizes quantitative data from various studies on the use of dihaloalkanes in Barbier reactions. It is important to note that the reaction conditions are not identical across all entries, which will influence the observed yields. This data is intended to provide a comparative overview based on available literature.

DihaloalkaneCarbonyl CompoundMetal/PromoterSolventReaction TimeTemperatureYield (%)Reference
1,2-Dibromoethane4-ChlorobenzophenoneMgTHF24 hReflux83.6% (as activator for polymerization)[4]
2,3-DibromopropeneAldehydeSnTHF/Et₂O/H₂O2 daysRoom Temp.Not specified (used in next step)[5]
Bromoethane2-NaphthaldehydeMg (mechanochemical)THF (LAG)60 minN/A94%[6]
Iodododecane3-PentanoneSmI₂THF72 hRoom Temp.69%[7]
Iodododecane3-PentanoneSmI₂/Ni(acac)₂THF15 minRoom Temp.97%[7]
IodobenzeneBenzophenoneSmI₂/Ni(II)THFNot specifiedNot specified4%[8]

Comparative Analysis of Dihaloalkane Reactivity

The structure of the dihaloalkane plays a critical role in determining the reaction pathway and product distribution. Key factors include the identity of the halogen and the number of carbon atoms separating them.

Influence of the Halogen: The reactivity of the carbon-halogen bond follows the general trend I > Br > Cl. This is reflected in the milder conditions often required for diiodoalkanes compared to their dibromo- or dichloro-analogs. Samarium(II) iodide (SmI₂), for instance, is a particularly effective reagent for Barbier reactions involving iodoalkanes.[7][8]

Influence of Chain Length and Structure:

  • 1,2-Dihaloalkanes: Vicinal dihalides like 1,2-dibromoethane have a strong propensity to undergo elimination in the presence of metals like zinc to form alkenes. However, they can be used as activators in Barbier reactions, as seen in the magnesium-mediated polymerization where 1,2-dibromoethane initiates the process.[4]

  • 1,3-Dihaloalkanes: These substrates are well-suited for intramolecular cyclization reactions to form three-membered rings. While not a Barbier reaction in the traditional sense, the intramolecular Wurtz reaction of 1,3-dibromopropane to form cyclopropane highlights this distinct reactivity pattern.[9] In the context of Barbier-type reactions, this predisposition towards cyclization can be exploited to synthesize cyclopropyl-containing molecules.

  • Longer Chain α,ω-Dihaloalkanes: As the distance between the halogen atoms increases, the likelihood of intramolecular cyclization to form larger rings also increases, particularly when mediated by reagents like samarium(II) iodide.[10] Intermolecular reactions, where both ends of the dihaloalkane react with carbonyl compounds, are also possible, leading to the formation of extended structures.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further research.

Protocol 1: Zinc-Mediated Barbier Reaction of Allyl Bromide with Benzaldehyde[11]
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine saturated ammonium chloride solution (5 mL), THF (1 mL), and zinc powder (0.4 g).

  • Addition of Reactants: To the stirring suspension, add benzaldehyde (0.500 mL, 4.92 mmol) followed by the dropwise addition of allyl bromide (0.470 mL, 5.40 mmol).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 45 minutes.

  • Work-up: Add diethyl ether (10 mL) to the reaction mixture and stir. Filter the mixture by gravity into a beaker. Transfer the filtrate to a separatory funnel and extract the organic layer with deionized water (10 mL). Separate the organic layer.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography.

Protocol 2: Samarium(II) Iodide-Mediated Barbier Reaction[7]
  • Preparation of SmI₂ Solution (0.1 M in THF): In a flame-dried round-bottom flask under an argon atmosphere, place samarium metal (0.301 g, 2.0 mmol) and a stir bar. Add 10 mL of dry, degassed THF, followed by iodine crystals (0.254 g, 2.0 mmol). Stir the mixture at room temperature until a deep blue-green color persists (approximately 1-2 hours).

  • Barbier Reaction: To the freshly prepared SmI₂ solution, add the ketone (e.g., 3-pentanone, 1.0 mmol) and the alkyl halide (e.g., 1-iodododecane, 1.2 mmol). For catalyzed reactions, add a catalytic amount of a Ni(II) salt (e.g., Ni(acac)₂, 1 mol%).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is complete when the blue-green color fades to a yellowish-grey.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent such as diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Mandatory Visualizations

The following diagrams illustrate key aspects of the Barbier reaction with dihaloalkanes.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Dihaloalkane E In-situ formation of Organometallic Intermediate A->E B Carbonyl Compound F Nucleophilic attack on Carbonyl Carbon B->F C Metal (e.g., Zn, Mg, SmI₂) C->E D Solvent (e.g., THF, H₂O) D->E E->F G Quenching F->G H Extraction G->H I Purification (e.g., Chromatography) H->I J Final Product (Alcohol) I->J G cluster_reactivity Factors Influencing Reactivity cluster_pathways Potential Reaction Pathways Dihaloalkane Dihaloalkane (X-(CH₂)n-X) Halogen Nature of Halogen (I > Br > Cl) Dihaloalkane->Halogen ChainLength Chain Length (n) Dihaloalkane->ChainLength Metal Choice of Metal (Zn, Mg, SmI₂, etc.) Dihaloalkane->Metal Intermolecular Intermolecular Coupling Halogen->Intermolecular Intramolecular Intramolecular Cyclization Halogen->Intramolecular ChainLength->Intermolecular ChainLength->Intramolecular Elimination Elimination ChainLength->Elimination Metal->Intermolecular Metal->Intramolecular Product Product Distribution Intermolecular->Product Intramolecular->Product Elimination->Product

References

A Comparative Guide to Validating Experimental Results Using 1,2-Diiodoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical research and drug development, the validation of experimental results is paramount. The presence and behavior of transient species, such as radicals, can significantly influence reaction outcomes. This guide provides a comprehensive comparison of 1,2-diiodoethane as a tool for validating experimental results, particularly in the context of radical-mediated reactions, against other common alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting and applying the most suitable method for their specific needs.

Introduction to this compound in Experimental Validation

This compound (C₂H₄I₂) is a versatile organoiodine compound that serves as a valuable tool in organic synthesis and mechanistic studies.[1] Its utility in validating experimental results primarily stems from its ability to generate a well-defined radical species, the 2-iodoethyl radical (•CH₂CH₂I), upon photodissociation.[2][3][4][5] This predictable radical formation allows researchers to probe, quantify, and validate reaction mechanisms involving radical intermediates.

The core principle behind using this compound for validation lies in introducing a known source and concentration of radicals into a reaction system. By observing the subsequent reactions of the 2-iodoethyl radical or its impact on the primary reaction, researchers can infer the presence and reactivity of other radical species, thereby validating a proposed mechanistic pathway.

Comparison with Alternative Radical Probes

The selection of a radical probe is critical for the successful validation of an experimental hypothesis. While this compound offers distinct advantages, it is essential to compare its performance with other widely used alternatives, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and other radical trapping agents.

FeatureThis compoundTEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)Other Nitroxide-Based Traps
Principle of Operation Photodissociation to generate a known radical species (•CH₂CH₂I) that acts as a probe.A stable radical that "traps" other radical species by forming a stable adduct.[6]Similar to TEMPO, these are stable radicals that form adducts with transient radicals.[7]
Primary Application Introduction of a known radical to probe reaction pathways and kinetics (e.g., as a radical clock component).Detection, identification, and quantification of radical intermediates.[8]Detection and characterization of a wide range of radical intermediates.[7]
Typical Detection Method Analysis of reaction products resulting from the interaction of the 2-iodoethyl radical with the system.Electron Paramagnetic Resonance (EPR) spectroscopy, Mass Spectrometry (MS).[7]EPR, MS, HPLC.[1]
Rate Constants for Trapping Not a direct "trapper"; its utility lies in the known kinetics of its generated radical.High, often near diffusion-controlled limits (e.g., ~10⁹ M⁻¹s⁻¹ for some carbon-centered radicals).[8]Varies depending on the specific nitroxide and the radical being trapped.
Advantages - Predictable generation of a specific radical. - Can be used to initiate radical chain reactions for validation purposes. - Relatively low cost and commercially available.- High trapping efficiency for a wide range of radicals. - The resulting adducts are often stable and characterizable. - Well-established technique with extensive literature.- Can be functionalized to tune solubility and reactivity. - Can provide detailed structural information of the trapped radical.[7]
Limitations - Requires photochemical activation. - The generated radical can participate in complex secondary reactions.[2] - Indirect method of detecting unknown radicals.- Can be sensitive to the reaction environment (e.g., pH). - May not trap all types of radicals with equal efficiency. - The TEMPO radical itself can sometimes influence the reaction.- Synthesis of specialized traps can be complex. - Potential for side reactions and false positives.

Experimental Protocols

Using this compound as a Radical Probe (Hypothetical Protocol)

This protocol outlines a general procedure for using the photodissociation of this compound to validate a proposed radical-mediated reaction mechanism. The principle is to introduce the 2-iodoethyl radical as a competitor for a suspected radical intermediate in the main reaction.

Objective: To determine if a reaction proceeds via a radical mechanism by observing the products formed from the interaction of the 2-iodoethyl radical with the reaction components.

Materials:

  • This compound

  • Reaction substrate and reagents

  • An appropriate solvent (e.g., methanol, cyclohexane)[2]

  • Photochemical reactor with a suitable light source (e.g., UV lamp)

  • Inert gas (e.g., Argon or Nitrogen)

  • Analytical instrumentation (GC-MS, HPLC, NMR)

Procedure:

  • Preparation:

    • Dissolve the reaction substrate and any non-photolabile reagents in the chosen solvent in a photochemically transparent reaction vessel.

    • Prepare a stock solution of this compound in the same solvent.

    • Degas the reaction mixture and the this compound solution with an inert gas to remove oxygen, which can interfere with radical reactions.

  • Reaction Setup:

    • Set up the photochemical reactor and allow the lamp to stabilize.

    • Add a known concentration of the this compound solution to the reaction mixture. The concentration should be chosen to be competitive with the suspected radical generation in the primary reaction.

  • Photolysis:

    • Irradiate the reaction mixture for a predetermined period. The irradiation time will depend on the quantum yield of this compound photodissociation and the desired concentration of the 2-iodoethyl radical.

  • Analysis:

    • After irradiation, quench the reaction if necessary.

    • Analyze the reaction mixture using appropriate analytical techniques (e.g., GC-MS, HPLC) to identify and quantify the products.

    • Look for products that incorporate the 2-iodoethyl moiety or products that are formed as a result of the 2-iodoethyl radical interacting with the substrate or other intermediates.

  • Interpretation:

    • The formation of products derived from the 2-iodoethyl radical provides strong evidence for the presence of radical intermediates in the primary reaction.

    • By comparing the product distribution with and without this compound, one can validate the proposed radical pathway.

General Protocol for Radical Trapping with TEMPO

Objective: To detect and identify radical intermediates in a reaction using TEMPO.

Materials:

  • TEMPO

  • Reaction substrate and reagents

  • Appropriate solvent

  • Inert gas

  • Analytical instrumentation (EPR, MS)

Procedure:

  • Preparation:

    • Dissolve the reaction substrate and reagents in the chosen solvent.

    • Add TEMPO to the reaction mixture. The concentration of TEMPO should be sufficient to trap the expected radical intermediates effectively.

    • Degas the solution with an inert gas.

  • Reaction:

    • Initiate the reaction (e.g., by heating, adding a catalyst, or irradiation).

    • Allow the reaction to proceed for the desired time.

  • Analysis:

    • Take aliquots of the reaction mixture at different time points.

    • Analyze the aliquots directly by EPR spectroscopy to detect the formation of TEMPO-radical adducts.

    • Alternatively, analyze the reaction mixture by mass spectrometry to identify the mass of the TEMPO-radical adducts, which can provide information about the structure of the trapped radical.[7]

Visualizing Experimental Workflows and Pathways

To further clarify the application of this compound in validating experimental results, the following diagrams, generated using the DOT language, illustrate the key workflows and conceptual relationships.

G cluster_0 Experimental Validation Workflow A Hypothesize Radical Mechanism B Design Experiment with this compound A->B C Prepare Reaction Mixture B->C D Introduce this compound C->D E Initiate Photodissociation D->E F Analyze Reaction Products E->F G Validate or Refute Hypothesis F->G

Caption: Workflow for validating a radical mechanism using this compound.

G cluster_1 Photodissociation of this compound DIE This compound (C2H4I2) Radical 2-Iodoethyl Radical (•CH2CH2I) + I• DIE->Radical hv (light) Products Reaction with Substrate/Intermediates Radical->Products Validation Validation of Radical Pathway Products->Validation

Caption: Signaling pathway of this compound as a radical probe.

G cluster_2 Comparison of Radical Probing Methods Methods Radical Probing Methods DIE This compound (Radical Generation) Methods->DIE TEMPO TEMPO (Radical Trapping) Methods->TEMPO Other Other Traps (Radical Trapping) Methods->Other Validation Validation of Radical Mechanism DIE->Validation Indirect Detection TEMPO->Validation Direct Detection Other->Validation Direct Detection

Caption: Logical relationship between different radical probing methods.

References

1,2-Diiodoethane: A Superior Choice for Specific Iodination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the choice of an iodine source is critical for the success of iodination reactions, influencing yield, selectivity, and reaction conditions. While traditional reagents such as molecular iodine (I₂), N-iodosuccinimide (NIS), and potassium iodide (KI) are widely used, 1,2-diiodoethane (DIE) has emerged as a valuable alternative with distinct advantages in specific applications. This guide provides a comprehensive comparison of this compound with other common iodine sources, supported by experimental data and protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.

Key Advantages of this compound

This compound offers several key benefits over other iodine sources, primarily centered around its reactivity profile and the nature of its byproducts. One of its most significant applications is in the preparation of samarium(II) iodide (SmI₂), a powerful single-electron transfer reagent used in a variety of organic transformations.[1][2] In this context, the clean decomposition of this compound to ethene gas provides a thermodynamic driving force for the reaction and simplifies purification.[2]

Furthermore, this compound serves as an effective reagent for the dehydroxy-iodination of alcohols, a crucial transformation in organic synthesis. It is also utilized in sonochemical Barbier-type reactions for the synthesis of homopropargyl alcohols.

Performance Comparison of Iodine Sources

The selection of an appropriate iodine source is highly dependent on the specific substrate and the desired transformation. The following tables provide a comparative overview of this compound against other common iodinating agents.

Table 1: Iodination of Phenols
Iodine SourceReagent SystemSubstrateProductYield (%)Reaction TimeTemperature (°C)Reference(s)
Molecular Iodine (I₂)I₂ / H₂O₂ / H₂OPhenol2,6-diiodophenolGood24 hRT or 50[3]
Potassium Iodide (KI)KI / KIO₃ / H⁺Anisolep-IodoanisoleGood-Ambient
N-Iodosuccinimide (NIS)NIS / TFAAnisole4-Iodoanisole9830 minRT[4]
This compound DIE / DMSO ArenesIodoarenes---[5]
Table 2: General Comparison of Iodine Sources
FeatureThis compoundMolecular Iodine (I₂)N-Iodosuccinimide (NIS)Potassium Iodide (KI)
Primary Use Generation of SmI₂, dehydroxy-iodination of alcohols, C-H iodination of arenesElectrophilic iodination of alkenes and arenesElectrophilic iodination of activated arenes and alkenesNucleophilic iodide source, used with an oxidant for electrophilic iodination
Reactivity Moderate to high, often requires activation (e.g., with metals or DMSO)Moderate, often requires an activator or oxidantHigh, can be tuned with acid catalystsLow (as I⁻), requires oxidation to an electrophilic species
Byproducts Ethene (gas), simplifies purificationHI (acidic), can cause side reactionsSuccinimide (solid), generally easy to removeSalts, dependent on the counterion and oxidant
Handling Solid, relatively stableSolid, sublimes, light-sensitiveSolid, stable, easy to handleSolid, stable
Cost Generally higher than I₂ or KIRelatively lowModerate to highLow

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following are representative protocols for iodination reactions using different iodine sources.

Protocol 1: Iodination of Phenol using Molecular Iodine and Hydrogen Peroxide

Materials:

  • Phenol

  • Molecular Iodine (I₂)

  • 30% Hydrogen Peroxide (H₂O₂)

  • Water

  • Dichloromethane or Ethyl Acetate

  • 10% aqueous Sodium Thiosulfate solution

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (2 mmol) and iodine (3 mmol) in distilled water (10 mL), add 30% hydrogen peroxide (6 mmol).[3]

  • Stir the mixture at room temperature or 50 °C for 24 hours.[3]

  • Quench the reaction by adding 10% aqueous sodium thiosulfate solution (10 mL).[3]

  • Extract the mixture with dichloromethane or ethyl acetate (3 x 20 mL).[3]

  • Dry the combined organic phase over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the crude product by column chromatography.

Protocol 2: Iodination of Anisole using N-Iodosuccinimide

Materials:

  • Anisole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane

Procedure:

  • Dissolve anisole (1.0 mmol) in dichloromethane (10 mL).

  • Add N-Iodosuccinimide (1.1 mmol).

  • Add a catalytic amount of trifluoroacetic acid.

  • Stir the reaction mixture at room temperature for 30 minutes.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Reaction Mechanisms and Workflows

The mechanism of iodination varies depending on the iodine source and the substrate.

Electrophilic Aromatic Substitution (Iodination of Phenol)

In the case of phenol iodination, an electrophilic iodine species (I⁺) is generated in situ, which then attacks the electron-rich aromatic ring.

Electrophilic_Aromatic_Substitution cluster_generation Generation of Electrophile cluster_substitution Substitution Reaction I2 I₂ I_plus I⁺ (Electrophile) I2->I_plus Oxidation Oxidant Oxidant (e.g., H₂O₂) Oxidant->I_plus Phenol Phenol Intermediate Wheland Intermediate Phenol->Intermediate + I⁺ Iodophenol Iodophenol Intermediate->Iodophenol - H⁺

Caption: Electrophilic aromatic substitution mechanism for the iodination of phenol.

Generation of Samarium(II) Iodide using this compound

The reaction of samarium metal with this compound is a clean and efficient method for preparing SmI₂.

SmI2_Generation Sm Sm (metal) SmI2 SmI₂ Sm->SmI2 DIE This compound (ICH₂CH₂I) DIE->SmI2 Ethene Ethene (H₂C=CH₂) (gas) DIE->Ethene Elimination

Caption: Synthesis of Samarium(II) Iodide from this compound.

Conclusion

This compound presents a compelling alternative to traditional iodine sources for specific synthetic transformations. Its key advantages lie in the generation of gaseous byproducts, which simplifies purification, and its effectiveness in the preparation of important reagents like samarium(II) iodide. While its cost may be higher than elemental iodine or potassium iodide, the benefits in terms of reaction efficiency and cleaner product profiles can make it a more economical choice in the long run for certain applications. For electrophilic aromatic iodination of activated substrates, N-iodosuccinimide often provides a milder and more selective option. Ultimately, the choice of iodine source should be guided by a careful consideration of the specific reaction, substrate, desired outcome, and overall process economics.

References

spectroscopic comparison of 1,2-diiodoethane and its bromo-analogue

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: 1,2-Diiodoethane vs. 1,2-Dibromoethane

In the realm of halogenated hydrocarbons, this compound and its lighter analogue, 1,2-dibromoethane, serve as fundamental building blocks and subjects of significant academic interest. Their structural similarities mask subtle yet distinct spectroscopic differences that are crucial for their identification and characterization in research and drug development. This guide provides an objective, data-driven comparison of the spectroscopic properties of these two compounds, supported by experimental data and detailed methodologies.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy for this compound and 1,2-dibromoethane.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

Parameter This compound 1,2-Dibromoethane Solvent
¹H Chemical Shift (δ, ppm) ~3.763.65[1]CDCl₃
¹³C Chemical Shift (δ, ppm) ~-4.5~32.0CDCl₃

Due to the symmetry of both molecules, the four protons and two carbon atoms are chemically equivalent, resulting in a single peak in their respective ¹H and ¹³C NMR spectra.[1][2]

Table 2: Mass Spectrometry Data

Parameter This compound 1,2-Dibromoethane
Molecular Ion (M⁺) m/z 282m/z 186, 188, 190
Base Peak m/z 155 ([M-I]⁺)[3][4]m/z 107/109 ([C₂H₄Br]⁺)
Major Fragments m/z 127 (I⁺)[3][4], m/z 28 (C₂H₄⁺)m/z 79/81 (Br⁺), m/z 27 (C₂H₃⁺)

The mass spectrum of 1,2-dibromoethane exhibits a characteristic isotopic pattern due to the presence of two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.[5]

Table 3: Infrared (IR) Spectroscopy Data

Vibrational Mode This compound (cm⁻¹) 1,2-Dibromoethane (cm⁻¹)
C-H Stretching Not specified2975-2845[6]
C-H Bending/Deformation Not specified1470-1370[6]
C-X Stretching (X=I, Br) Not specified780-580[6]
Fingerprint Region Not specified~1500 to 400[6]

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and 1,2-dibromoethane.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison cluster_compounds Compounds cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition cluster_analysis Comparative Analysis Compound1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound1->NMR MS Mass Spectrometry (EI) Compound1->MS IR Infrared Spectroscopy (FTIR) Compound1->IR Compound2 1,2-Dibromoethane Compound2->NMR Compound2->MS Compound2->IR NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data IR_Data Vibrational Frequencies (cm⁻¹) Transmittance (%) IR->IR_Data Compare_NMR Compare Chemical Shifts (Electronegativity Effects) NMR_Data->Compare_NMR Compare_MS Compare Fragmentation (Halogen Isotopic Patterns) MS_Data->Compare_MS Compare_IR Compare Vibrational Modes (C-X Bond Frequencies) IR_Data->Compare_IR Conclusion Structural Elucidation and Comparative Assessment Compare_NMR->Conclusion Compare_MS->Conclusion Compare_IR->Conclusion

Caption: Logical workflow for the spectroscopic comparison of the two compounds.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A small amount of the analyte (this compound or 1,2-dibromoethane) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.0 ppm).[1][2]

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, such as a Bruker Avance or Varian A-60.[4][7]

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC) for separation and purification.

  • Ionization: Electron Ionization (EI) is a common method used for these compounds.

  • Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: An electron multiplier or similar detector is used to detect the ions.

Infrared (IR) Spectroscopy

  • Sample Preparation: IR spectra can be obtained from the neat liquid (for 1,2-dibromoethane) placed between two salt plates (e.g., NaCl or KBr) or as a KBr pellet for solid samples (like this compound).[4] Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.[4] For gas-phase measurements, the sample is introduced into a gas cell.[8]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is commonly used.[4]

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum is first collected and automatically subtracted from the sample spectrum.

Discussion and Interpretation

The spectroscopic data reveals key structural and electronic differences between this compound and 1,2-dibromoethane.

In NMR spectroscopy , the protons in this compound are slightly more deshielded (higher chemical shift) than in 1,2-dibromoethane. This is counterintuitive based on simple electronegativity arguments (Br is more electronegative than I). However, other factors such as magnetic anisotropy and van der Waals effects of the larger iodine atoms contribute to this observation. In contrast, the ¹³C NMR chemical shift for this compound is significantly upfield (lower ppm value) compared to 1,2-dibromoethane. This is due to the "heavy atom effect" of iodine, which causes increased shielding of the attached carbon nucleus.

The mass spectra are highly diagnostic. 1,2-dibromoethane shows a characteristic M, M+2, M+4 peak pattern for the molecular ion, which is a clear indicator of a compound containing two bromine atoms.[5] The base peak for this compound is the loss of an iodine atom, which is a facile fragmentation pathway due to the weaker C-I bond.[3]

In infrared spectroscopy , the most significant difference is expected in the C-X stretching frequency. The C-Br stretch in 1,2-dibromoethane appears in the 780-580 cm⁻¹ region.[6] Due to the heavier mass of iodine, the C-I stretching vibration in this compound would be expected to occur at a lower frequency (further into the far-IR region). The C-H stretching and bending vibrations are observed at similar frequencies for both compounds.[6]

This comparative guide provides a foundational understanding of the spectroscopic differences between this compound and its bromo-analogue, which is essential for their unambiguous identification in various scientific applications.

References

A Comparative Guide to the Synthesis of Samarium(II) Iodide: 1,2-Diiodoethane vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate synthetic methodology is paramount to achieving efficiency, high yield, and purity in their chemical transformations. Samarium(II) iodide (SmI2), a potent and versatile single-electron transfer reagent, is a cornerstone in modern organic synthesis. Its preparation, however, can be approached through various methods, each with distinct advantages and disadvantages. This guide provides an objective comparison of the efficiency of the traditional 1,2-diiodoethane method for generating SmI2 against other prevalent techniques, supported by experimental data and detailed protocols.

The two most established methods for the in-situ preparation of samarium(II) iodide in tetrahydrofuran (THF) are Kagan's method, which utilizes this compound, and Imamoto's method, which employs iodine.[1][2] Both methods are widely used and produce the characteristic deep blue solution of SmI2 in THF, typically at a concentration of approximately 0.1 M.[1][2]

Comparative Analysis of Synthetic Methods

The choice between this compound and other reagents for the synthesis of SmI2 often hinges on factors such as reaction time, atom economy, and the nature of the byproducts. While both Kagan's and Imamoto's methods are effective, they differ in these key aspects.

MethodOxidizing AgentTypical Reaction TimeByproductsAtom EconomyKey AdvantagesKey Disadvantages
Kagan's Method This compound (ICH2CH2I)Up to 2 hoursEthene gasLowerWell-established, reliableSlower reaction time, evolution of a gaseous byproduct
Imamoto's Method Iodine (I2)Over 3 hours (can be refluxed overnight for completion)NoneHigherMore atom-efficient, no gaseous byproductsCan be slower than the this compound method at room temperature
Ultrasound-Assisted Kagan's Method This compound or IodoformAs little as 5 minutesEthene gas (with this compound)LowerSignificantly reduced reaction timeRequires specialized sonication equipment
Alternative Dihaloalkanes Diiodomethane (CH2I2)Several hoursNot specified in detail in the search resultsLowerEffective alternative to this compoundSimilar drawbacks to Kagan's method

Efficiency and Reaction Kinetics:

Kagan's method, employing this compound, is a reliable procedure that typically yields a 0.1 M solution of SmI2 in THF within a couple of hours at room temperature.[1][2] The reaction is driven by the oxidation of samarium metal and the concomitant formation of ethene gas, which escapes from the reaction mixture.[1]

Imamoto's method, which uses iodine as the oxidant, is considered more atom-efficient as it does not produce any byproducts.[1][2] However, the reaction at room temperature can be slower than the this compound method, often requiring several hours or even overnight stirring to ensure complete conversion.[3][4]

A significant advancement in accelerating the synthesis of SmI2 involves the use of ultrasound. By applying sonication to the reaction mixture of samarium metal and this compound in THF, the reaction time can be dramatically reduced from hours to as little as five minutes.[1] This highlights a powerful technique for improving the efficiency of the traditional Kagan's method. Other dihaloalkanes, such as diiodomethane, have also been successfully used in place of this compound.[2][5]

Experimental Protocols

Below are detailed experimental procedures for the synthesis of samarium(II) iodide using this compound and iodine.

1. Synthesis of Samarium(II) Iodide using this compound (Kagan's Method)

  • Materials: Samarium powder, this compound, and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Under an inert atmosphere (e.g., argon), place samarium powder (2.0 equivalents) in a dry flask equipped with a magnetic stir bar.

    • Add a solution of this compound (1.0 equivalent) in dry, degassed THF.

    • Stir the mixture at room temperature. The reaction progress is indicated by a color change, culminating in a deep blue solution.

    • The reaction is typically complete within two hours.[1] The resulting solution is approximately 0.1 M SmI2 in THF and is ready for use.

2. Synthesis of Samarium(II) Iodide using Iodine (Imamoto's Method)

  • Materials: Samarium powder, iodine, and anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Under an inert atmosphere, add samarium powder (1.3 equivalents) to a dry flask containing a magnetic stir bar.

    • Add dry, degassed THF to the flask, followed by iodine crystals (2.0 equivalents).[3]

    • Stir the solution vigorously at room temperature. The solution will undergo a series of color changes from orange to yellow, then green, and finally to a deep blue, indicating the formation of SmI2.[3]

    • The reaction typically requires over three hours for completion at room temperature.[3] For a more rapid preparation, the mixture can be refluxed.[4]

Logical Relationship of Synthesis Methods

The following diagram illustrates the relationship between the primary methods for generating samarium(II) iodide, highlighting the key reagents and outcomes.

SmI2_Synthesis Comparison of Samarium(II) Iodide Synthesis Methods kagan_reagents Samarium (Sm) + this compound kagan_product SmI2 (in THF) + Ethene (gas) kagan_reagents->kagan_product ~2 hours ultrasound_reagents Samarium (Sm) + this compound imamoto_reagents Samarium (Sm) + Iodine (I2) imamoto_product SmI2 (in THF) imamoto_reagents->imamoto_product >3 hours ultrasound_product SmI2 (in THF) + Ethene (gas) ultrasound_reagents->ultrasound_product ~5 minutes (Ultrasound) title Key takeaway: this compound offers a balance of reliability and reaction time, which can be significantly enhanced with ultrasound. Iodine provides better atom economy at the cost of a longer reaction time.

Figure 1. Comparison of SmI2 Synthesis Methods.

Conclusion

The choice of method for preparing samarium(II) iodide depends on the specific requirements of the experiment. The use of This compound (Kagan's method) remains a robust and widely practiced procedure, offering a reliable route to SmI2 with a moderate reaction time. For applications where atom economy is critical and gaseous byproducts are undesirable, Imamoto's method using iodine presents a superior alternative, albeit with a potentially longer reaction duration.

For researchers seeking to maximize time efficiency, the application of ultrasound to the this compound method offers a dramatic reduction in synthesis time, making it an attractive option for high-throughput applications. Ultimately, a thorough understanding of the nuances of each method allows the discerning scientist to select the most appropriate and efficient route for their synthetic endeavors.

References

comparative analysis of reaction times with different dihaloethanes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reaction Times of Dihaloethanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction kinetics of various dihaloethanes, focusing on factors that influence their reactivity. The information presented is intended to assist researchers in selecting appropriate substrates and predicting reaction outcomes in synthetic and developmental applications. Dihaloethanes are versatile compounds used as solvents, degreasing agents, and chemical intermediates[1]. Understanding their reaction rates is crucial for both industrial applications and assessing their environmental fate.

Theoretical Background: Factors Influencing Reactivity

The reactivity of dihaloethanes is primarily governed by their participation in nucleophilic substitution reactions, with the bimolecular nucleophilic substitution (SN2) mechanism being common for primary and secondary haloalkanes[2][3]. In these reactions, a nucleophile attacks an electron-deficient carbon atom, displacing a halide ion, known as the leaving group. Several key factors determine the rate of these reactions.

  • The Nature of the Halogen (Leaving Group): The most significant factor influencing the reaction rate of a dihaloethane is the identity of the halogen atom(s). The reaction involves the cleavage of the carbon-halogen (C-X) bond. A weaker C-X bond breaks more easily, leading to a faster reaction[3]. The bond energies for carbon-halogen bonds decrease down the group, resulting in the following reactivity trend: Iodoalkanes > Bromoalkanes > Chloroalkanes > Fluoroalkanes[2][3].

    • C-F: ~492 kJ/mol (Strongest bond, least reactive)[3]

    • C-Cl: ~324 kJ/mol[3]

    • C-Br: ~285 kJ/mol[3]

    • C-I: ~228 kJ/mol (Weakest bond, most reactive)[3]

  • Molecular Structure: The arrangement of atoms within the molecule affects reactivity. While primary haloalkanes like 1,2-dihaloethanes readily undergo SN2 reactions, factors like steric hindrance can play a role[4][5]. Furthermore, the presence of two halogen atoms provides pathways for competing reactions, such as elimination (dehydrohalogenation) to form vinyl halides, which can be thermodynamically favorable[6].

  • Reaction Mechanism: For primary dihaloethanes, the reaction typically proceeds via a one-step SN2 mechanism[2]. Tertiary haloalkanes, in contrast, favor a two-step SN1 mechanism involving a carbocation intermediate[2][7]. The reaction rate for SN2 reactions is dependent on the concentration of both the dihaloethane and the nucleophile, whereas the rate of SN1 reactions depends only on the concentration of the substrate[7][8].

Comparative Reaction Rate Data

The following tables summarize quantitative data from various studies, comparing the reaction rates and half-lives of different dihaloethanes under specific conditions.

Table 1: Abiotic Reaction Half-Lives and Kinetics

This table compares the hydrolysis rates and reaction kinetics of various dihalomethanes and dihaloethanes in abiotic (non-biological) systems.

CompoundReaction ConditionRate Constant / Half-LifeSource
1,2-Dichloroethane (CH₂ClCH₂Cl)Dehalogenation with H₂SReaction observed[9]
1,2-Dibromoethane (CH₂BrCH₂Br)Dehalogenation with H₂SReaction observed[9]
Dichloromethane (CH₂Cl₂)Hydrolysis (pH 7, 25°C)704 years (t½)[1]
Bromochloromethane (CH₂BrCl)Hydrolysis (pH 7, 25°C)44 years (t½)[1]
Dibromomethane (CH₂Br₂)Hydrolysis (pH 7, 25°C)183 years (t½)[1]

Table 2: Biodegradation Kinetics of 1,2-Dihaloethanes

This table presents kinetic parameters for the anaerobic biodegradation of 1,2-dichloroethane (1,2-DCA) and 1,2-dibromoethane (EDB), demonstrating their relative reactivity in biological systems.

CompoundParameterValueNotesSource
1,2-Dichloroethane (1,2-DCA) Max. Specific Growth Rate (μ)0.19 to 0.52 day⁻¹Similar to EDB[10][11]
Half-Saturation Coefficient (Kₛ)15 to 25 mg/LHigher Kₛ indicates lower enzyme affinity[10][11]
1,2-Dibromoethane (EDB) Max. Specific Growth Rate (μ)0.28 to 0.36 day⁻¹Similar to 1,2-DCA[10][11]
Half-Saturation Coefficient (Kₛ)1.8 to 3.7 mg/LLower Kₛ indicates higher enzyme affinity[10][11]

In mixed substrate experiments, EDB was consistently consumed before 1,2-DCA, indicating a preferential utilization and faster effective reaction rate under these biological conditions.[10][11]

Experimental Protocols

The determination of reaction rates is critical for comparing the reactivity of dihaloethanes. A common approach is the Method of Initial Rates , which involves measuring the rate at the beginning of a reaction where the concentrations of reactants are known and have not significantly changed.

General Protocol: Method of Initial Rates for a Nucleophilic Substitution Reaction

This protocol outlines a general procedure for determining the rate law of a reaction between a dihaloethane and a nucleophile.

  • Preparation of Reactant Solutions:

    • Prepare standardized stock solutions of the dihaloethane (e.g., 1,2-dibromoethane in a suitable solvent like ethanol) and the nucleophile (e.g., sodium iodide in ethanol).

    • Prepare several dilutions of each reactant to be used in different experimental runs.

  • Reaction Setup:

    • Set up a series of experiments where the initial concentration of one reactant is varied while the other is held constant[12][13]. For a reaction A + B -> C, a minimum of three trials is needed.

    • Trial 1 (Control): Use standard concentrations of both the dihaloethane and the nucleophile.

    • Trial 2: Double the initial concentration of the dihaloethane while keeping the nucleophile concentration the same as in Trial 1.

    • Trial 3: Use the standard concentration of the dihaloethane (as in Trial 1) but double the initial concentration of the nucleophile.

    • All reactions must be maintained at a constant temperature using a water bath, as temperature significantly affects reaction rates[12][14].

  • Initiation and Monitoring:

    • Initiate the reaction by rapidly mixing the reactant solutions in a reaction vessel. Start a timer immediately upon mixing[14].

    • Monitor the change in concentration of a reactant or product over a short time interval. This can be achieved through various techniques:

      • Titration: At specific time points, a small aliquot of the reaction mixture is removed and quenched (e.g., by adding it to a large volume of cold water) to stop the reaction. The concentration of a remaining reactant or a formed product (like a halide ion) is then determined by titration[14].

      • Spectroscopy: If a reactant or product absorbs light, its concentration can be monitored continuously using UV-Vis spectroscopy.

      • Chromatography (GC/HPLC): Samples can be taken at intervals and analyzed to determine the concentration of the components.

  • Data Analysis:

    • The initial rate for each trial is calculated from the change in concentration over the initial time period (Rate = -Δ[Reactant]/Δt).

    • By comparing the rates between trials, the order of the reaction with respect to each reactant can be determined[13]. For example, if doubling the concentration of the dihaloethane (Trial 2 vs. Trial 1) causes the rate to double, the reaction is first-order with respect to the dihaloethane. If the rate quadruples, it is second-order[13].

    • Once the orders are known, the rate law (e.g., Rate = k[Dihaloethane]¹[Nucleophile]¹) can be written, and the rate constant (k) can be calculated for each trial.

Visualization of Reaction Pathway

The following diagram illustrates the generalized mechanism for a bimolecular nucleophilic substitution (SN2) reaction, a common pathway for primary dihaloethanes.

SN2_Mechanism cluster_reactants Reactants cluster_products Products Nu Nucleophile (Nu⁻) TransitionState Transition State [Nu···CH₂(R)···X]⁻ Nu->TransitionState Substrate Dihaloethane (R-CH₂-X) Substrate->TransitionState Product Substituted Product (R-CH₂-Nu) LeavingGroup Leaving Group (X⁻) TransitionState->Product TransitionState->LeavingGroup

Caption: Diagram of a generalized SN2 reaction pathway for a dihaloethane.

References

Safety Operating Guide

Proper Disposal Procedures for 1,2-Diiodoethane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, logistical, and procedural information for the proper disposal of 1,2-diiodoethane, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a halogenated hydrocarbon, this compound requires specific handling and disposal protocols.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous chemical that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Skin Chemical-resistant gloves (e.g., Nitrile) and a lab coat.Prevents skin contact, which can cause irritation.[1][2][5][6]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge.Recommended when working in poorly ventilated areas or when vapor inhalation is possible.[6]
Body Long pants and closed-toe shoes.Provides an additional layer of protection against accidental spills.[6]

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid the formation of dust and aerosols.[7]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases.[2]

  • Ensure that eyewash stations and safety showers are readily accessible.[1]

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Remove all sources of ignition and use non-sparking tools.[2]

  • Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][7]

  • Avoid creating dust.[7]

  • Clean the spill area thoroughly.

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice.[1][6][7]
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7]

Detailed Disposal Protocol for this compound

The disposal of this compound must be handled as hazardous waste. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal in accordance with local, regional, and national regulations.[1]

Step 1: Waste Characterization and Segregation

  • Characterize this compound waste as a "halogenated hydrocarbon" waste.[8][9][10]

  • Do not mix halogenated solvent waste with non-halogenated waste streams.[8][9] Mixing them will require the entire mixture to be treated as the more hazardous (and more expensive to dispose of) halogenated waste.[8]

  • Keep this waste stream separate from those containing heavy metals, pesticides, cyanides, or acutely toxic "P-listed" wastes.[9]

Step 2: Waste Collection and Labeling

  • Collect all waste, including unused this compound and contaminated materials (e.g., gloves, absorbent paper), in a designated, compatible, and sealable hazardous waste container.[6][9]

  • The container must be clearly and accurately labeled. Affix a "Hazardous Waste" tag as soon as the first material is placed inside.[9] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The associated hazards (e.g., Irritant, Toxic).[9]

    • The name and contact information of the waste generator.[9]

Step 3: Storage of Waste Container

  • Store the sealed waste container in a designated satellite accumulation area.[9]

  • The storage area must be secure, well-ventilated, and equipped with secondary containment to prevent spills.[9]

  • Keep the container tightly closed when not adding waste.[9][10]

Step 4: Final Disposal

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6]

  • Do not dispose of this compound down the drain or in the regular trash.[2][6]

  • The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the hydrogen iodide produced.[7]

Quantitative Data: Properties of this compound
PropertyValue
Molecular Formula C₂H₄I₂
Molecular Weight 281.86 g/mol [3]
Appearance Light brown to brown crystalline solid[3][4]
Melting Point 80 - 82 °C[7]
Vapor Pressure 0.69 mmHg[3]
CAS Number 624-73-7[1][3]

Disposal Workflow Diagram

G A Step 1: Waste Characterization - Identify as Halogenated Hydrocarbon Waste - Segregate from non-halogenated streams B Step 2: Waste Collection - Use designated, compatible container - Collect unused chemical and contaminated items A->B C Step 3: Labeling - Affix 'Hazardous Waste' tag - List chemical name and hazards B->C D Step 4: Secure Storage - Store in a designated, ventilated area - Use secondary containment C->D E Step 5: Professional Disposal - Contact EHS or licensed contractor - DO NOT discard in trash or drain D->E

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of 1,2-Diiodoethane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 1,2-diiodoethane, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous substance that requires careful management. It is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] Inhalation, ingestion, and skin contact should be avoided. Due to its sensitivity to light, moisture, and air, it must be handled with appropriate precautions.

The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.To protect against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact, which can cause irritation.[1]
Body Protection A standard laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron is recommended.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Recommended when working in areas with inadequate ventilation or when the potential for inhalation of dust or vapors exists.[3]

Quantitative Data Summary

The following table provides key quantitative data for this compound. This information is crucial for safe handling, storage, and experimental planning.

PropertyValueSource
Molecular Formula C₂H₄I₂[2]
Molecular Weight 281.86 g/mol [2]
Appearance Light brown or brown crystalline solid[2]
Melting Point 80-82 °C[3]
Boiling Point 206 °C at 760 mmHg[2]
Density 2.132 g/mL at 25 °C[3]
Vapor Pressure 0.69 mmHg[1]
Flash Point Not applicable[3]
Occupational Exposure Limits (OELs) No data available[1]
NFPA 704 Rating Health: 2, Flammability: 1, Instability: 0[4]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is essential for the safe handling of this compound. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Designate Work Area (Fume Hood) gather_ppe 2. Assemble PPE (Goggles, Gloves, Lab Coat) prep_area->gather_ppe gather_materials 3. Prepare Materials & Equipment gather_ppe->gather_materials dispense 4. Dispense Chemical (Avoid Dust/Aerosol Generation) perform_exp 5. Conduct Experiment (In Fume Hood) dispense->perform_exp decontaminate 6. Decontaminate Glassware (Rinse with Solvent) dispose_waste 7. Dispose of Waste (Hazardous Waste Container) decontaminate->dispose_waste clean_area 8. Clean Work Area dispose_waste->clean_area ppe_removal 9. Remove & Dispose of PPE clean_area->ppe_removal

Figure 1. A logical workflow for the safe handling and disposal of this compound.
Experimental Protocols

a. Preparation:

  • Designate a Work Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

  • Assemble PPE: Before handling the chemical, ensure all required personal protective equipment is readily available and in good condition.

  • Prepare Materials and Equipment: Have all necessary laboratory equipment, including spill cleanup materials, accessible within the designated work area.

b. Handling:

  • Dispensing: Carefully dispense the required amount of this compound, avoiding the formation of dust and aerosols.[1] Use non-sparking tools.[1]

  • Conducting the Experiment: Perform all experimental procedures within the chemical fume hood to minimize inhalation exposure.

c. Cleanup and Decontamination:

  • Glassware Decontamination:

    • Rinse contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol) in which this compound is soluble.

    • Collect all rinsate in a designated hazardous waste container.[4]

    • Wash the glassware with laboratory detergent and water, followed by a thorough rinse with deionized water.[4]

  • Work Area Cleaning: Wipe down the work surface with a suitable solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: All waste containing this compound, including unused material, contaminated absorbent materials, and disposable PPE, must be treated as hazardous chemical waste.[4]

  • Containerization: Collect all hazardous waste in a clearly labeled, sealed, and compatible container.[4][6] The container should be stored in a designated, well-ventilated, and secure area.

  • Disposal Method: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not dispose of this compound down the drain or in regular trash. [4]

Emergency Procedures

a. Spill Response:

  • Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[4]

  • Contain: Use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[4] Do not use combustible materials like paper towels.[4]

  • Collect: Carefully collect the absorbed material and any contaminated surfaces into a suitable, labeled container for hazardous waste disposal.[4]

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water.

b. First Aid:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][6]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.